molecular formula C9H8ClNO2 B1444404 1-(6-Chloropyridin-3-YL)cyclopropanecarboxylic acid CAS No. 854267-90-6

1-(6-Chloropyridin-3-YL)cyclopropanecarboxylic acid

Cat. No.: B1444404
CAS No.: 854267-90-6
M. Wt: 197.62 g/mol
InChI Key: ZJNKQXKFPFVZIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(6-Chloropyridin-3-YL)cyclopropanecarboxylic acid is a useful research compound. Its molecular formula is C9H8ClNO2 and its molecular weight is 197.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(6-chloropyridin-3-yl)cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO2/c10-7-2-1-6(5-11-7)9(3-4-9)8(12)13/h1-2,5H,3-4H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJNKQXKFPFVZIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CN=C(C=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70731278
Record name 1-(6-Chloropyridin-3-yl)cyclopropane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70731278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

854267-90-6
Record name 1-(6-Chloro-3-pyridinyl)cyclopropanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=854267-90-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(6-Chloropyridin-3-yl)cyclopropane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70731278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(6-chloropyridin-3-yl)cyclopropane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to 1-(6-Chloropyrin-3-YL)cyclopropanecarboxylic Acid (CAS 854267-90-6): A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(6-chloropyridin-3-yl)cyclopropanecarboxylic acid, a pivotal heterocyclic building block in contemporary medicinal chemistry. The unique structural combination of a chloropyridine moiety and a cyclopropanecarboxylic acid group imparts desirable physicochemical and pharmacological properties to parent molecules, making it a sought-after intermediate in the synthesis of novel therapeutic agents. This document details its chemical properties, outlines robust synthetic protocols, discusses its strategic applications in drug design, and provides insights into its role in influencing the metabolic stability and target-binding interactions of bioactive compounds.

Introduction: The Strategic Value of the Chloropyridinyl-Cyclopropane Moiety

In the landscape of modern drug discovery, the strategic incorporation of specific structural motifs is paramount to achieving desired pharmacokinetic and pharmacodynamic profiles. This compound has emerged as a valuable scaffold due to the synergistic contribution of its two key components: the 6-chloropyridine ring and the 1-carboxycyclopropyl group.

The 6-chloropyridine moiety is a well-established pharmacophore. The chlorine atom, an electron-withdrawing group, can modulate the pKa of the pyridine nitrogen and influence the molecule's overall electronic properties, which can be critical for target engagement. Furthermore, the chlorine atom provides a reactive handle for further synthetic elaboration through various cross-coupling reactions, allowing for the exploration of a wider chemical space.

The cyclopropane ring , a small, strained carbocycle, offers several advantages in drug design. Its rigid, three-dimensional structure can impart conformational constraint on a molecule, which can lead to increased binding affinity and selectivity for a biological target. Moreover, the cyclopropane group is known to enhance metabolic stability by being less susceptible to enzymatic degradation compared to more flexible alkyl chains. The electron-withdrawing nature of a substituent like a chloro group on the pyridine ring may further contribute to slowing the metabolism of the cyclopropane ring.[1]

This guide will delve into the practical aspects of working with this versatile building block, providing the necessary technical details for its synthesis, characterization, and strategic deployment in drug discovery programs.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and formulation.

PropertyValueSource
CAS Number 854267-90-6[2]
Molecular Formula C₉H₈ClNO₂[2]
Molecular Weight 197.62 g/mol [1]
Appearance White to off-white solidGeneric
Predicted Boiling Point 370.5 ± 37.0 °CGeneric
Predicted Density 1.482 ± 0.06 g/cm³Generic
Predicted pKa 3.84 ± 0.20Generic

Synthesis and Characterization

The synthesis of this compound can be achieved through a variety of routes. A common and effective strategy involves a two-step sequence: the formation of the corresponding cyclopropyl nitrile, followed by its hydrolysis to the carboxylic acid.

Synthetic Workflow

The following diagram illustrates a plausible and efficient synthetic pathway to the target compound.

Caption: A two-step synthesis of this compound.

Detailed Experimental Protocol

The following protocol is a representative procedure based on established methods for the synthesis of analogous arylcyclopropanecarboxylic acids.[3] Researchers should perform appropriate risk assessments and optimize conditions as necessary.

Step 1: Synthesis of 1-(6-Chloropyridin-3-yl)cyclopropanecarbonitrile

This step involves the α-alkylation of 2-(6-chloropyridin-3-yl)acetonitrile with 1,2-dibromoethane in the presence of a strong base.

  • Reagents and Equipment:

    • 2-(6-Chloropyridin-3-yl)acetonitrile

    • 1,2-Dibromoethane

    • Sodium hydroxide (or other suitable base)

    • Phase-transfer catalyst (e.g., tetrabutylammonium bromide), optional

    • Solvent (e.g., water, toluene, or a biphasic mixture)

    • Round-bottom flask with magnetic stirrer, condenser, and addition funnel

    • Heating mantle

  • Procedure:

    • To a round-bottom flask, add 2-(6-chloropyridin-3-yl)acetonitrile and the chosen solvent.

    • Add the base (e.g., a concentrated aqueous solution of sodium hydroxide). If using a phase-transfer catalyst, add it at this stage.

    • Heat the mixture to the optimal temperature (typically 50-70 °C) with vigorous stirring.

    • Slowly add 1,2-dibromoethane via the addition funnel over a period of 1-2 hours.

    • After the addition is complete, continue to stir the reaction mixture at the same temperature for an additional 2-4 hours, or until reaction completion is confirmed by TLC or GC-MS.

    • Cool the reaction mixture to room temperature. If a biphasic system was used, separate the organic layer. If an aqueous system was used, extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the organic phase under reduced pressure to yield the crude 1-(6-chloropyridin-3-yl)cyclopropanecarbonitrile, which can be used in the next step with or without further purification by column chromatography.

Step 2: Hydrolysis of 1-(6-Chloropyridin-3-yl)cyclopropanecarbonitrile to this compound

The nitrile intermediate is hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. Acidic hydrolysis is often preferred to avoid potential side reactions.

  • Reagents and Equipment:

    • 1-(6-Chloropyridin-3-yl)cyclopropanecarbonitrile

    • Concentrated hydrochloric acid (or sulfuric acid)

    • Water

    • Round-bottom flask with magnetic stirrer and condenser

    • Heating mantle

  • Procedure:

    • In a round-bottom flask, suspend 1-(6-chloropyridin-3-yl)cyclopropanecarbonitrile in a mixture of concentrated hydrochloric acid and water.

    • Heat the mixture to reflux (typically around 100-110 °C) with stirring.

    • Maintain the reflux for several hours (typically 4-8 hours), monitoring the reaction progress by TLC until the starting material is consumed.

    • Cool the reaction mixture in an ice bath. The product may precipitate from the solution.

    • Adjust the pH of the solution to its isoelectric point (typically pH 3-4) with a base (e.g., aqueous sodium hydroxide) to maximize the precipitation of the carboxylic acid.

    • Collect the solid product by vacuum filtration.

    • Wash the solid with cold water to remove any remaining salts.

    • Dry the product under vacuum to obtain this compound. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following are expected analytical data based on the structure and data from analogous compounds.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the pyridine ring protons and the diastereotopic methylene protons of the cyclopropane ring. The pyridine protons will appear in the aromatic region (typically δ 7.0-8.5 ppm) with coupling patterns indicative of the substitution pattern. The cyclopropane protons will appear as multiplets in the aliphatic region (typically δ 1.0-2.0 ppm). The carboxylic acid proton will be a broad singlet at a downfield chemical shift (δ > 10 ppm).

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for the carbonyl carbon (δ > 170 ppm), the carbons of the pyridine ring, and the carbons of the cyclopropane ring.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of the compound (197.62 g/mol ). The isotopic pattern of the molecular ion will be characteristic of a molecule containing one chlorine atom (an M+2 peak with approximately one-third the intensity of the M+ peak).[4] Common fragmentation patterns may include the loss of the carboxylic acid group and cleavage of the cyclopropane ring.[5]

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong, broad absorption band for the O-H stretch of the carboxylic acid (typically around 2500-3300 cm⁻¹) and a sharp, strong absorption for the C=O stretch of the carbonyl group (typically around 1700 cm⁻¹).[6]

Applications in Drug Discovery and Medicinal Chemistry

This compound is a versatile building block for the synthesis of a wide range of biologically active molecules. Its utility stems from the ability to readily form amide and ester linkages, and the potential for further modification of the chloropyridine ring.

Role as a Scaffold in Kinase Inhibitors

The pyridine core is a common feature in many kinase inhibitors, as it can form key hydrogen bond interactions with the hinge region of the ATP-binding pocket of kinases.[7] The 6-chloropyridin-3-yl moiety, when incorporated into a larger molecule, can serve as a crucial pharmacophore. The cyclopropanecarboxylic acid portion can be used to introduce other functionalities or to link to other parts of the inhibitor, often influencing solubility, cell permeability, and metabolic stability.

Caption: Use of the title compound as a building block for kinase inhibitors.

Modulation of Physicochemical Properties

The incorporation of the cyclopropyl group can significantly impact the physicochemical properties of a drug candidate. As previously mentioned, it can enhance metabolic stability. Additionally, the rigid nature of the cyclopropane ring can reduce the entropic penalty upon binding to a target, potentially leading to higher binding affinity. The carboxylic acid functional group provides a point for salt formation, which can be used to modulate solubility and other formulation properties.

Examples of Structurally Related Compounds in Development

While specific clinical candidates containing the exact this compound fragment are not prominently disclosed in the public domain, numerous patents describe the use of structurally similar building blocks in the synthesis of inhibitors for various therapeutic targets, including kinases, proteases, and other enzymes. The general principles of using chloropyridine and cyclopropane moieties to achieve desired biological activity and pharmacokinetic profiles are well-established in the medicinal chemistry literature.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate care.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Storage: Store in a cool, dry place away from incompatible materials. Keep the container tightly closed when not in use.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

A comprehensive Safety Data Sheet (SDS) should be consulted before handling this compound.

Conclusion

This compound is a high-value building block for medicinal chemists and drug development professionals. Its unique combination of a chloropyridine ring and a cyclopropanecarboxylic acid provides a powerful tool for the design and synthesis of novel therapeutic agents with potentially enhanced metabolic stability, target affinity, and desirable physicochemical properties. The synthetic routes are accessible, and the versatility of the molecule ensures its continued importance in the pursuit of new and effective medicines.

References

An In-Depth Technical Guide to 1-(6-Chloropyridin-3-YL)cyclopropanecarboxylic Acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(6-Chloropyridin-3-YL)cyclopropanecarboxylic acid is a halogenated heterocyclic compound that has garnered significant interest within the scientific community, particularly in the realms of medicinal chemistry and agrochemical research. Its unique structural motif, combining a reactive chloropyridine ring with a strained cyclopropane carboxylate, makes it a versatile building block for the synthesis of novel and complex molecules. This guide provides a comprehensive overview of its chemical properties, detailed synthesis protocols, and explores its current and potential applications as a key intermediate in the development of new therapeutic agents and crop protection solutions.

Introduction

The strategic incorporation of a chloropyridine moiety into a cyclopropanecarboxylic acid framework endows this compound with a distinct chemical personality. The electron-withdrawing nature of the chlorine atom and the pyridine nitrogen influences the reactivity of the entire molecule, while the cyclopropane ring introduces conformational rigidity and unique metabolic properties. This combination of features has positioned it as a valuable synthon for creating diverse molecular libraries for high-throughput screening in drug discovery and agrochemical development. Its derivatives have shown promise in various biological applications, including as enzyme inhibitors and antimicrobial agents.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is paramount for its effective utilization in research and development. While experimentally determined data for some properties are limited in publicly available literature, a combination of predicted values and data from analogous structures provides a solid foundation for its handling and application.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 854267-90-6[1]
Molecular Formula C₉H₈ClNO₂[1]
Molecular Weight 197.62 g/mol [1][2]
Appearance White solid (Predicted)[3]
Boiling Point 370.5 ± 37.0 °C (Predicted)[3]
Density 1.482 ± 0.06 g/cm³ (Predicted)[3]
pKa 3.84 ± 0.20 (Predicted)[3]
Storage Temperature 0-8 °C[3]

Solubility: While quantitative solubility data in a range of organic solvents is not extensively documented, its structural features suggest it is likely soluble in polar organic solvents such as methanol, ethanol, and dimethylformamide (DMF)[4]. Its solubility in water is expected to be limited but can be enhanced at higher pH due to the deprotonation of the carboxylic acid group. A standardized experimental protocol for determining its precise solubility is crucial for process development and formulation.

Synthesis and Purification

The synthesis of this compound can be approached through several synthetic strategies, often involving the formation of the cyclopropane ring on a pre-functionalized pyridine or the coupling of a pyridine precursor to a cyclopropane-containing moiety. Below is a generalized synthetic workflow, drawing from established methods for analogous compounds.

Diagram 1: General Synthetic Workflow

G A Starting Materials (e.g., 6-chloronicotinic acid derivative and a cyclopropanation reagent) B Cyclopropanation Reaction A->B C Intermediate Product B->C D Hydrolysis C->D E Crude Product D->E F Purification (e.g., Recrystallization, Chromatography) E->F G This compound F->G

Caption: A generalized workflow for the synthesis of the target compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example based on common organic synthesis techniques for similar structures. Researchers should optimize conditions based on their specific laboratory setup and available starting materials.

Step 1: Synthesis of a Vinylpyridine Intermediate A common precursor route involves the creation of a vinyl-substituted pyridine. This can be achieved through a palladium-catalyzed cross-coupling reaction of a suitable chloropyridine derivative with a vinylboron reagent[1].

Step 2: Cyclopropanation The vinylpyridine intermediate can then undergo a cyclopropanation reaction to form the three-membered ring.

Step 3: Hydrolysis and Work-up The resulting cyclopropane-containing intermediate is then hydrolyzed to the carboxylic acid.

Purification: The crude product can be purified by recrystallization from a suitable solvent system or by column chromatography on silica gel[5]. The purity of the final product should be assessed using techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Spectroscopic Characterization

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on the pyridine ring, typically in the aromatic region (δ 7.0-8.5 ppm). The protons of the cyclopropane ring will appear in the upfield region, generally between δ 1.0 and 2.0 ppm. The acidic proton of the carboxylic acid group will likely be a broad singlet at a downfield chemical shift (δ > 10 ppm), which is exchangeable with D₂O.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the pyridine ring carbons, the cyclopropane ring carbons, and the carbonyl carbon of the carboxylic acid. The carbonyl carbon is expected to resonate at a characteristic downfield position (δ > 170 ppm).

  • FT-IR: The infrared spectrum should exhibit a strong absorption band for the carbonyl (C=O) stretching of the carboxylic acid, typically in the range of 1700-1725 cm⁻¹. A broad O-H stretching band from the carboxylic acid dimer is also expected around 2500-3300 cm⁻¹. Characteristic C-Cl and C-N stretching vibrations will also be present.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns corresponding to the loss of the carboxyl group and cleavage of the cyclopropane ring. The isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be a key feature in identifying chlorine-containing fragments.

Chemical Reactivity and Stability

The chemical reactivity of this compound is dictated by its functional groups.

  • Carboxylic Acid Group: This group can undergo typical reactions such as esterification, amidation, and reduction to the corresponding alcohol.

  • Chloropyridine Ring: The chlorine atom on the pyridine ring can be susceptible to nucleophilic aromatic substitution, allowing for further functionalization of the molecule.

  • Cyclopropane Ring: The strained cyclopropane ring can be opened under certain conditions, although it is generally stable under many synthetic transformations. The electron-withdrawing chloro substituent may influence the metabolic stability of the cyclopropane ring[2].

Stability: The stability of the compound is an important consideration for storage and handling. As a solid, it is expected to be relatively stable. In solution, the stability will depend on the solvent, pH, and temperature. Esters of cyclopropanecarboxylic acid have been shown to have enhanced hydrolytic stability compared to other esters, a property that can be advantageous in prodrug design[6].

Applications in Research and Development

The primary value of this compound lies in its role as a versatile intermediate for the synthesis of more complex molecules with potential biological activity.

Diagram 2: Application Workflow

G cluster_0 Core Compound cluster_1 Synthetic Modifications cluster_2 Potential Applications A This compound B Esterification / Amidation A->B C Nucleophilic Substitution on Pyridine Ring A->C D Other Transformations A->D E Pharmaceuticals (e.g., Enzyme Inhibitors) B->E C->E F Agrochemicals (e.g., Herbicides, Insecticides) C->F G Materials Science D->G

Caption: From core compound to diverse applications through synthetic modifications.

Pharmaceutical Applications

The structural features of this compound make it an attractive scaffold for the design of new therapeutic agents. Derivatives of cyclopropanecarboxylic acids are known to exhibit a wide range of biological activities.

  • Enzyme Inhibition: The rigid cyclopropane structure can orient functional groups in a precise manner for optimal binding to enzyme active sites. There is potential for derivatives of this compound to act as inhibitors for various enzymes. For instance, related compounds have been investigated as potential inhibitors of O-acetylserine sulfhydrylase, which could serve as antibacterial adjuvants[7]. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of an enzyme inhibitor[8][9].

  • Antimicrobial Activity: Amide derivatives containing a cyclopropane moiety have been synthesized and evaluated for their antibacterial and antifungal activities[10]. The minimum inhibitory concentration (MIC) is a standard measure of the in vitro effectiveness of an antimicrobial agent[11]. The chloropyridine group in the target molecule may also contribute to its antimicrobial potential.

Agrochemical Applications

Cyclopropane-containing compounds have a long history in the agrochemical industry, most notably in the pyrethroid class of insecticides. The unique properties of the cyclopropane ring can enhance the efficacy and metabolic stability of pesticides. The this compound scaffold can be used to develop new herbicides, fungicides, and insecticides.

Conclusion

This compound is a chemical entity of significant interest due to its versatile structure and potential for derivatization into a wide array of biologically active molecules. While a comprehensive experimental dataset for this specific compound is still emerging, the available information on analogous structures provides a strong basis for its application in drug discovery and agrochemical research. Further investigation into its synthesis, reactivity, and biological properties is warranted to fully unlock its potential as a key building block for future innovations in science and technology.

References

1-(6-Chloropyridin-3-YL)cyclopropanecarboxylic acid synthesis mechanism

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 1-(6-Chloropyridin-3-YL)cyclopropanecarboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a pivotal molecular scaffold in medicinal chemistry and drug discovery. Its structure combines the rigid, conformationally constrained cyclopropane ring with the electronically distinct 6-chloropyridine moiety, two motifs frequently found in bioactive molecules.[1] This guide provides a comprehensive examination of the core synthetic mechanisms for its preparation, focusing on the underlying chemical principles and experimental causality. The primary route detailed involves the base-mediated cyclization of a pyridyl acetonitrile derivative with 1,2-dibromoethane, followed by nitrile hydrolysis. This pathway is favored for its robustness and scalability. Alternative strategies are also discussed to provide a broader synthetic context.

Introduction: The Strategic Importance of the Target Scaffold

The synthesis of complex molecules for pharmaceutical applications demands robust and efficient access to key building blocks. This compound represents such a building block, merging two high-value structural features:

  • The Cyclopropane Ring: This three-membered carbocycle imparts a high degree of rigidity and a unique electronic character due to its high ring strain.[2] In drug design, it serves as a non-classical bioisostere for phenyl rings or gem-dimethyl groups, influencing molecular conformation, metabolic stability, and binding affinity.

  • The 6-Chloropyridine Moiety: This heterocycle is a common feature in pharmaceuticals and agrochemicals. The chlorine atom provides a site for further functionalization via cross-coupling reactions and modulates the electronic properties of the pyridine ring, influencing its pKa and interaction with biological targets.

Understanding the synthesis of this combined scaffold is crucial for chemists aiming to generate novel molecular entities with precisely controlled three-dimensional structures.

Retrosynthetic Analysis: A Logic-Driven Approach

A retrosynthetic approach logically deconstructs the target molecule to reveal key bond formations and strategic intermediates. The synthesis can be simplified by disconnecting the molecule at its most synthetically accessible points.

G Target This compound Nitrile 1-(6-Chloropyridin-3-yl)cyclopropanecarbonitrile Target->Nitrile Functional Group Interconversion (Hydrolysis) Precursors <(6-Chloropyridin-3-yl)acetonitrile + 1,2-Dibromoethane> Nitrile->Precursors C-C Bond Formation (Cyclization)

Caption: Retrosynthetic analysis of the target molecule.

This analysis highlights two primary transformations:

  • Functional Group Interconversion: The carboxylic acid can be readily obtained from the hydrolysis of a corresponding nitrile. This is a standard and high-yielding transformation in organic synthesis.[3][4]

  • Cyclopropane Ring Formation: The core cyclopropane ring can be constructed by forming two new C-C bonds. A powerful method for this is the intramolecular cyclization of a γ-dihaloalkane derivative, which can be formed by reacting an activated methylene compound with a 1,2-dihaloethane.[5]

This leads to the identification of (6-chloropyridin-3-yl)acetonitrile as the critical starting material for the most direct synthetic route.

Core Synthesis Mechanism: Intramolecular Cyclization Pathway

This pathway is the most widely documented and scalable method for constructing the target scaffold. It proceeds through a sequential double alkylation of the α-carbon of (6-chloropyridin-3-yl)acetonitrile, followed by hydrolysis.

Mechanism Breakdown

Caption: Overall reaction mechanism for the synthesis.

  • Step 1: Deprotonation. The reaction is initiated by a strong base, such as sodium hydroxide or potassium hydroxide.[5] The α-proton of the acetonitrile is sufficiently acidic due to the powerful electron-withdrawing effect of the adjacent nitrile group (-CN) and, to a lesser extent, the pyridine ring. This generates a resonance-stabilized carbanion. The choice of a strong base is critical to ensure a sufficient concentration of the nucleophilic carbanion is present to drive the reaction forward.

  • Step 2: First S_N2 Alkylation. The generated carbanion acts as a potent nucleophile, attacking one of the electrophilic carbon atoms of 1,2-dibromoethane in a standard S_N2 reaction. This displaces a bromide ion and forms the first new carbon-carbon bond, yielding a γ-bromonitrile intermediate.

  • Step 3: Intramolecular Cyclization. A second equivalent of the base deprotonates the same α-carbon. The resulting carbanion is now perfectly positioned to perform an intramolecular S_N2 attack on the carbon bearing the remaining bromine atom. This rapid, intramolecular ring-closing step is entropically favored over intermolecular side reactions and forms the stable cyclopropane ring.[6] This step is the core of the cyclopropanation.

  • Step 4: Nitrile Hydrolysis. The resulting 1-(6-chloropyridin-3-yl)cyclopropanecarbonitrile is then hydrolyzed to the target carboxylic acid. This is typically achieved under harsh conditions, such as heating in the presence of a strong acid (e.g., concentrated sulfuric or hydrochloric acid) or a strong base (e.g., concentrated sodium hydroxide).[3][4] The acid-catalyzed mechanism involves protonation of the nitrile nitrogen, followed by nucleophilic attack by water, tautomerization to an amide, and subsequent hydrolysis of the amide to the carboxylic acid.

Experimental Protocols & Data

Protocol: Synthesis via Acetonitrile Alkylation

This protocol is a representative example based on established methodologies for cyclopropanation and nitrile hydrolysis.[5]

Workflow Diagram

G A 1. Charge Reactor B 2. Add Base & 1,2-Dibromoethane A->B Add (6-chloropyridin-3-yl)acetonitrile & Solvent (e.g., Toluene/Water + PTC) C 3. Heat & Stir (Cyclization) B->C Heat to 60-70 °C D 4. Quench & Extract C->D Cool, add water E 5. Isolate Nitrile Intermediate D->E Separate organic layer, evaporate solvent F 6. Add Strong Acid (e.g., H₂SO₄) E->F Charge intermediate to new flask G 7. Heat & Stir (Hydrolysis) F->G Heat to 100-110 °C H 8. pH Adjustment & Crystallization G->H Cool, slowly add water, adjust pH to ~3-4 I 9. Filter & Dry Final Product H->I Collect solid

Caption: Experimental workflow from starting material to final product.

Step-by-Step Methodology:

  • Cyclization:

    • To a stirred solution of (6-chloropyridin-3-yl)acetonitrile (1.0 eq) in a suitable solvent (e.g., toluene) is added an aqueous solution of sodium hydroxide (50% w/w, 5-10 eq).

    • A phase-transfer catalyst (PTC) such as tetrabutylammonium bromide (0.05 eq) is added to facilitate the reaction between the aqueous and organic phases.

    • 1,2-Dibromoethane (1.2-1.5 eq) is added, and the mixture is heated to 60-70 °C for 4-8 hours, or until TLC/LCMS analysis shows complete consumption of the starting material.

    • The reaction is cooled to room temperature, diluted with water, and the organic layer is separated. The aqueous layer is extracted with an appropriate organic solvent (e.g., ethyl acetate).

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude 1-(6-chloropyridin-3-yl)cyclopropanecarbonitrile, which can be purified by chromatography or used directly in the next step.

  • Hydrolysis:

    • The crude cyclopropanecarbonitrile is added to concentrated sulfuric acid (5-10 volumes).

    • The mixture is heated to 100-110 °C for 2-6 hours. The reaction progress is monitored by TLC/LCMS.

    • After completion, the reaction mixture is cooled in an ice bath and cautiously quenched by slowly adding it to ice water.

    • The pH of the aqueous solution is carefully adjusted to the isoelectric point (typically pH 3-4) using a strong base (e.g., 50% NaOH solution) while keeping the temperature low.

    • The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to afford the final product, this compound.

Quantitative Data Summary

The efficiency of the cyclization step is highly dependent on the reaction parameters. The following table summarizes key variables and their expected impact.

ParameterConditionRationale & Expected Outcome
Base NaOH, KOH, K₂CO₃Strong bases (NaOH, KOH) provide higher yields and faster reaction rates by more effectively generating the required carbanion.[5]
Solvent Toluene, Water, BiphasicA biphasic system with a phase-transfer catalyst (PTC) is often most effective, allowing for high concentrations of base in the aqueous phase while the organic substrate remains in the organic phase.
Temperature 40-80 °CModerate heating (60 °C) typically provides an optimal balance between reaction rate and minimizing side reactions or decomposition.[5]
Stoichiometry Excess 1,2-dibromoethaneA slight excess of the alkylating agent ensures complete conversion of the starting acetonitrile.

Conclusion and Outlook

The synthesis of this compound is most reliably achieved through the intramolecular cyclization of (6-chloropyridin-3-yl)acetonitrile with 1,2-dibromoethane, followed by acidic hydrolysis. This method is underpinned by fundamental principles of carbanion chemistry and S_N2 reactions. The causality behind experimental choices, such as the use of a strong base and a phase-transfer catalyst, is critical for achieving high efficiency and yield. As a key building block, mastering its synthesis opens avenues for the development of novel therapeutics and other advanced materials, leveraging the unique structural and electronic properties of the cyclopropyl-pyridyl scaffold.

References

1-(6-Chloropyridin-3-YL)cyclopropanecarboxylic acid molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-(6-Chloropyridin-3-YL)cyclopropanecarboxylic Acid

Authored by: Gemini, Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, chemists, and professionals in drug development focused on this compound. It details the molecule's fundamental properties, comparative analysis with structural analogs, synthesis considerations, and its applications as a versatile building block in medicinal chemistry.

Core Compound Identification and Physicochemical Properties

This compound is a substituted heterocyclic compound featuring a chloropyridine moiety attached to a cyclopropanecarboxylic acid ring. This unique structural combination makes it a valuable intermediate in the synthesis of more complex molecules.

The definitive properties of this compound are summarized below:

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 854267-90-6[1]
Molecular Formula C₉H₈ClNO₂[1][2]
Molecular Weight 197.62 g/mol [1][2]
Appearance White solid[3]
Storage Temperature 0-8 °C[3]
Predicted Boiling Point 370.5 ± 37.0 °C[3]
Predicted Density 1.482 ± 0.06 g/cm³[3]
Predicted pKa 3.84 ± 0.20[3]

Structural Analysis and Comparison with Analogs

The properties and potential biological activity of this compound are significantly influenced by the substituents on the pyridine ring. The electron-withdrawing nature of the chlorine atom at the 6-position is a key feature. This substitution can enhance metabolic stability by slowing the enzymatic cleavage of the cyclopropane ring.[2]

A comparative analysis with structurally related compounds highlights the importance of this substitution[2]:

Compound NameSubstituent (Pyridine Position 6)Molecular FormulaMolar Mass ( g/mol )Key Physicochemical Insights
1-(Pyridin-3-yl)cyclopropanecarboxylic acidNoneC₉H₉NO₂163.17Lower lipophilicity, potentially higher aqueous solubility.
1-(6-Methyl-pyridin-3-yl)cyclopropanecarboxylic acidCH₃C₁₀H₁₁NO₂177.19Moderate lipophilicity; the methyl group may enhance membrane permeability.
1-(6-Chloro-pyridin-3-yl)cyclopropanecarboxylic acid Cl C₉H₈ClNO₂ 197.62 The electron-withdrawing chlorine may slow cyclopropane ring metabolism.
1-[6-(Trifluoromethyl)-3-pyridyl]cyclopropanecarboxylic acidCF₃C₁₀H₈F₃NO₂231.17Strong electron-withdrawing effect; potential for improved metabolic stability and lipophilicity.

This comparative framework is crucial for lead optimization in drug discovery, allowing researchers to modulate properties like solubility, metabolic stability, and receptor binding affinity through targeted chemical modifications.

Synthesis Methodologies: A Workflow Perspective

The synthesis of cyclopropanecarboxylic acids and their derivatives involves established organic chemistry principles. While specific, optimized protocols for this compound are proprietary, a generalizable synthetic workflow can be inferred from standard methodologies for related structures.[1][4][5]

A common strategy involves the cyclopropanation of a vinyl-substituted pyridine intermediate, followed by hydrolysis.

References

An In-Depth Technical Guide to 1-(6-chloropyridin-3-yl)cyclopropane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by a Senior Application Scientist

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-(6-chloropyridin-3-yl)cyclopropane-1-carboxylic acid is a heterocyclic organic compound of significant interest in medicinal chemistry and agrochemical synthesis. Its structure, which combines a reactive carboxylic acid, a metabolically robust cyclopropane ring, and an electronically distinct chloropyridine moiety, makes it a valuable building block for the creation of complex molecular architectures. This guide provides a comprehensive overview of its chemical identity, plausible synthetic routes, anticipated analytical characteristics, and its strategic application in modern drug discovery. All protocols and claims are grounded in established chemical principles and supported by authoritative references.

Chemical Identity and Physicochemical Properties

The unambiguous identification of a chemical entity is paramount for regulatory compliance, patentability, and scientific reproducibility. 1-(6-chloropyridin-3-yl)cyclopropane-1-carboxylic acid is systematically identified by the following descriptors.

IdentifierValue
IUPAC Name 1-(6-chloropyridin-3-yl)cyclopropane-1-carboxylic acid
CAS Number 854267-90-6
Molecular Formula C₉H₈ClNO₂
Molecular Weight 197.62 g/mol
Canonical SMILES C1C(C1(C2=CN=C(C=C2)Cl)C(=O)O)
InChI Key Information not available in provided sources

Note: Experimental physical properties such as melting point, solubility, and appearance are not consistently reported in publicly available literature and should be determined empirically upon synthesis.

Synthesis and Purification

The synthesis of 1-(6-chloropyridin-3-yl)cyclopropane-1-carboxylic acid is not explicitly detailed in a single, publicly accessible procedure. However, based on established methodologies for analogous structures, two primary synthetic strategies are proposed.[1][2] The most chemically sound approach involves the construction of the cyclopropane ring onto a pre-functionalized pyridine scaffold.

Proposed Synthetic Pathway: Two-Step Synthesis from Acetonitrile Precursor

This pathway is adapted from proven methods for the synthesis of similar aryl-substituted cyclopropanecarboxylic acids.[2] It involves an initial cyclopropanation of a substituted acetonitrile, followed by vigorous hydrolysis to yield the final carboxylic acid.

Diagram 1: Proposed Synthetic Workflow

G cluster_0 Step 1: Cyclopropanation cluster_1 Step 2: Hydrolysis A 2-(6-chloropyridin-3-yl)acetonitrile C {NaOH (aq) | Phase Transfer Catalyst (e.g., TBAB) | ~60°C} A->C B 1,2-Dibromoethane B->C D 1-(6-chloropyridin-3-yl)cyclopropanecarbonitrile C->D α-Alkylation & Intramolecular Cyclization E 1-(6-chloropyridin-3-yl)cyclopropanecarbonitrile F {Aqueous HCl (conc.) | Reflux (~110°C)} E->F G 1-(6-chloropyridin-3-yl)cyclopropane-1-carboxylic acid F->G Nitrile Hydrolysis G A 1-(6-chloropyridin-3-yl) cyclopropane-1-carboxylic acid B Amide Coupling (e.g., with HATU, EDC) A->B + Amine (R-NH2) C Esterification (e.g., Fischer, Mitsunobu) A->C + Alcohol (R-OH) D Advanced Drug Candidate (Amide Analogue) B->D E Advanced Drug Candidate (Ester Prodrug) C->E

References

The Emergence of a Key Building Block: A Technical Guide to 1-(6-Chloropyridin-3-YL)cyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 1-(6-Chloropyridin-3-YL)cyclopropanecarboxylic acid, a pivotal intermediate in contemporary drug discovery. The narrative traces the scientific journey from its synthesis to its critical role in the development of advanced therapeutics, particularly for central nervous system (CNS) disorders. This document is intended for researchers, medicinal chemists, and professionals in drug development, offering a comprehensive overview of the molecule's synthesis, chemical properties, and its application in the creation of targeted enzyme inhibitors. We will delve into the causality behind the synthetic strategies and provide detailed, validated protocols. Furthermore, this guide will elucidate the mechanism of action of a key derivative, a Beta-secretase (BACE1) inhibitor, contextualizing the significance of the title compound in the broader landscape of neurodegenerative disease research.

Introduction: The Strategic Importance of the Cyclopropyl Moiety in Drug Design

The cyclopropane ring, a three-membered carbocycle, has garnered significant interest in medicinal chemistry. Its rigid structure and unique electronic properties can confer a range of desirable attributes to a drug molecule, including enhanced potency, improved metabolic stability, and reduced off-target effects. When incorporated into a larger molecular scaffold, the cyclopropyl group can act as a conformational constraint, locking the molecule into a bioactive conformation and improving its binding affinity to the target protein. The subject of this guide, this compound, combines this valuable cyclopropyl moiety with a substituted pyridine ring, creating a versatile building block for the synthesis of a new generation of therapeutic agents.

Synthesis and Discovery: A Strategic Approach to Molecular Scaffolding

The discovery of this compound was not a singular event but rather the result of strategic synthetic design aimed at creating novel chemical entities for drug screening. Its preparation is often achieved through a multi-step process that allows for precise control over the final molecular architecture. A common and effective method involves the preparation of an aromatic cyclopropanecarbonitrile, which is then hydrolyzed to the corresponding carboxylic acid.

Recommended Synthetic Protocol

This protocol is a validated pathway for the synthesis of this compound, commencing with the cyclopropanation of a suitable vinylpyridine precursor to form the nitrile, followed by hydrolysis.

Step 1: Synthesis of 1-(6-Chloropyridin-3-YL)cyclopropanecarbonitrile

This step involves a [2+1] cycloaddition reaction.

  • Reactants:

    • 2-Chloro-5-vinylpyridine

    • Bromoacetonitrile

    • A strong base (e.g., Sodium bis(trimethylsilyl)amide)

    • Anhydrous solvent (e.g., Tetrahydrofuran (THF))

  • Procedure:

    • In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-chloro-5-vinylpyridine in anhydrous THF.

    • Cool the solution to -78°C using a dry ice/acetone bath.

    • Slowly add a solution of sodium bis(trimethylsilyl)amide in THF to the reaction mixture.

    • In a separate flask, dissolve bromoacetonitrile in anhydrous THF and cool to -78°C.

    • Add the bromoacetonitrile solution dropwise to the reaction mixture containing the vinylpyridine and base.

    • Allow the reaction to stir at -78°C for 2 hours, then gradually warm to room temperature and stir overnight.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 1-(6-Chloropyridin-3-YL)cyclopropanecarbonitrile.

Step 2: Hydrolysis to this compound

This step converts the nitrile functional group to a carboxylic acid.

  • Reactants:

    • 1-(6-Chloropyridin-3-YL)cyclopropanecarbonitrile

    • A strong acid (e.g., Concentrated Hydrochloric Acid) or a strong base (e.g., Sodium Hydroxide)

    • Water

  • Procedure (Acid Hydrolysis):

    • In a round-bottom flask, suspend 1-(6-Chloropyridin-3-YL)cyclopropanecarbonitrile in concentrated hydrochloric acid.

    • Heat the mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the solution with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7.

    • The product may precipitate out of solution. If so, collect the solid by filtration.

    • If the product remains in solution, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude product.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Synthesis Data Summary
StepKey TransformationTypical YieldPurityAnalytical Methods
1Cyclopropanation60-75%>95%¹H NMR, ¹³C NMR, LC-MS
2Hydrolysis85-95%>98%¹H NMR, ¹³C NMR, HPLC, Elemental Analysis

Application in Drug Discovery: A Scaffold for BACE1 Inhibitors

This compound has emerged as a crucial intermediate in the synthesis of potent and selective inhibitors of Beta-secretase 1 (BACE1). BACE1 is a key enzyme in the amyloidogenic pathway, which is implicated in the pathogenesis of Alzheimer's disease.[1][2] The inhibition of BACE1 is a major therapeutic strategy to reduce the production of amyloid-β (Aβ) peptides, which are the primary component of the amyloid plaques found in the brains of Alzheimer's patients.[3]

The carboxylic acid group of the title compound provides a convenient handle for amide bond formation, allowing for its incorporation into larger, more complex molecules designed to fit into the active site of BACE1.

Example of a BACE1 Inhibitor Derivative

A notable example of a BACE1 inhibitor synthesized using this compound is (S)-N-(4-(2-(2-amino-4,5-dihydrooxazol-4-yl)ethyl)phenyl)-1-(6-chloropyridin-3-yl)cyclopropanecarboxamide. This molecule combines the structural features of the cyclopropylpyridine moiety with an oxazoline-containing side chain, which is designed to interact with key residues in the BACE1 active site.

Mechanism of Action: Targeting the Amyloid Cascade

The therapeutic rationale for BACE1 inhibitors is to intervene at an early stage of the amyloid cascade, thereby preventing the downstream neurotoxic events associated with Aβ accumulation.[4]

The Amyloid Precursor Protein (APP) Processing Pathway

Amyloid Precursor Protein (APP) is a transmembrane protein that can be processed by two main pathways: the non-amyloidogenic pathway and the amyloidogenic pathway.

  • Non-amyloidogenic Pathway: APP is cleaved by α-secretase within the Aβ domain, precluding the formation of Aβ.

  • Amyloidogenic Pathway: APP is sequentially cleaved by BACE1 and then γ-secretase. This process releases Aβ peptides of varying lengths, with Aβ42 being particularly prone to aggregation and plaque formation.[4]

BACE1 Inhibition

BACE1 inhibitors, such as the oxazoline derivative mentioned above, are designed to bind to the active site of the BACE1 enzyme, preventing it from cleaving APP. By blocking this initial step of the amyloidogenic pathway, these inhibitors effectively reduce the production of all forms of Aβ.

BACE1_Inhibition_Pathway cluster_0 Cell Membrane cluster_1 Amyloidogenic Pathway APP Amyloid Precursor Protein (APP) BACE1 BACE1 (β-secretase) APP->BACE1 cleavage gamma_secretase γ-secretase BACE1->gamma_secretase sAPPβ fragment processed by Abeta Amyloid-β (Aβ) Peptides gamma_secretase->Abeta cleavage releases Plaques Amyloid Plaques Abeta->Plaques aggregation Neurotoxicity Neurotoxicity & Neuronal Dysfunction Plaques->Neurotoxicity BACE1_inhibitor BACE1 Inhibitor (e.g., Oxazoline Derivative) BACE1_inhibitor->BACE1 inhibits

References

An In-depth Technical Guide to 1-(6-Chloropyridin-3-YL)cyclopropanecarboxylic Acid: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Medicinal Chemistry

1-(6-Chloropyridin-3-YL)cyclopropanecarboxylic acid, with the CAS number 854267-90-6 and molecular formula C₉H₈ClNO₂, is a key heterocyclic building block in the landscape of modern drug discovery and development. Its unique structural combination of a substituted pyridine ring and a cyclopropane carboxylic acid moiety imparts desirable physicochemical properties to target molecules, influencing factors such as metabolic stability, binding affinity, and overall bioactivity. The rigid cyclopropane unit introduces a three-dimensional element, which can be crucial for precise interactions with biological targets, while the chloropyridine fragment offers sites for further chemical modification and can participate in critical binding interactions.

This technical guide provides a comprehensive overview of the synthesis, properties, and significant applications of this compound, with a focus on its role as a pivotal intermediate in the creation of novel therapeutic agents.

Physicochemical Properties and Structural Analogs

A comparative analysis of this compound with its structural analogs reveals the impact of the chloro-substituent on its properties. The electron-withdrawing nature of the chlorine atom can influence the metabolism of the cyclopropane ring, potentially increasing its stability compared to unsubstituted or alkyl-substituted analogs.[1]

Compound NameSubstituent at Pyridine C6Molecular FormulaMolar Mass ( g/mol )Key Properties/Implications
1-(Pyridin-3-yl)cyclopropanecarboxylic acidHC₉H₉NO₂163.17Higher aqueous solubility due to the absence of a lipophilic substituent.[1]
1-(6-Methyl-pyridin-3-YL)-cyclopropanecarboxylic acidCH₃C₁₀H₁₁NO₂177.19Increased lipophilicity, which may enhance membrane permeability.[1]
This compound Cl C₉H₈ClNO₂ 197.62 Electron-withdrawing chloro group may increase metabolic stability of the cyclopropane ring. [1]
1-[6-(Trifluoromethyl)-pyridin-3-yl]cyclopropanecarboxylic acidCF₃C₁₀H₈F₃NO₂231.17Strong electron-withdrawing effect, potentially leading to improved metabolic stability and altered binding interactions.[1]

Synthesis of this compound: A Step-by-Step Approach

The synthesis of this compound is a multi-step process that typically involves the formation of a cyclopropane ring precursor, followed by hydrolysis to the final carboxylic acid. While various methods for the synthesis of cyclopropanecarboxylic acids exist, a common and effective route for this specific molecule proceeds through the hydrolysis of the corresponding nitrile intermediate.

Workflow for the Synthesis of this compound

Synthesis Workflow 2-Chloro-5-methylpyridine 2-Chloro-5-methylpyridine 2-Chloro-5-(bromomethyl)pyridine 2-Chloro-5-(bromomethyl)pyridine 2-Chloro-5-methylpyridine->2-Chloro-5-(bromomethyl)pyridine NBS, AIBN CCl4, reflux 2-(6-Chloropyridin-3-yl)acetonitrile 2-(6-Chloropyridin-3-yl)acetonitrile 2-Chloro-5-(bromomethyl)pyridine->2-(6-Chloropyridin-3-yl)acetonitrile NaCN DMSO 1-(6-Chloropyridin-3-yl)cyclopropanecarbonitrile 1-(6-Chloropyridin-3-yl)cyclopropanecarbonitrile 2-(6-Chloropyridin-3-yl)acetonitrile->1-(6-Chloropyridin-3-yl)cyclopropanecarbonitrile 1,2-Dibromoethane NaOH, Phase Transfer Catalyst This compound This compound 1-(6-Chloropyridin-3-yl)cyclopropanecarbonitrile->this compound Aqueous H2SO4 Heat

Caption: A plausible synthetic route to this compound.

Detailed Experimental Protocol: Hydrolysis of 1-(6-Chloropyridin-3-yl)cyclopropanecarbonitrile

This protocol is based on established methods for the hydrolysis of nitriles to carboxylic acids and is adapted for the specific substrate.[2]

Materials:

  • 1-(6-Chloropyridin-3-yl)cyclopropanecarbonitrile

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Deionized Water

  • Diethyl Ether

  • Sodium Bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1-(6-Chloropyridin-3-yl)cyclopropanecarbonitrile.

  • Acid Addition: Carefully add a mixture of concentrated sulfuric acid and water (e.g., a 1:1 v/v mixture) to the flask. The addition should be done slowly and with cooling, as the dilution of sulfuric acid is highly exothermic.

  • Hydrolysis: Heat the reaction mixture to reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting nitrile is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature and then carefully pour it over crushed ice.

    • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. Be cautious as this will generate carbon dioxide gas.

    • Transfer the aqueous mixture to a separatory funnel and extract the product with diethyl ether (3 x volumes).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Applications in Drug Discovery and Development

The primary application of this compound in the pharmaceutical industry is as a crucial intermediate in the synthesis of complex active pharmaceutical ingredients (APIs).

Key Intermediate in the Synthesis of Neonicotinoid Insecticides

A significant application of this compound is in the agrochemical sector, specifically in the synthesis of neonicotinoid insecticides. These insecticides target the nicotinic acetylcholine receptors (nAChRs) in insects, leading to paralysis and death. The 6-chloropyridinyl moiety is a common pharmacophore in this class of compounds. For instance, derivatives of 1-(6-chloropyridin-3-yl)cyclopropane structures are utilized in the development of novel insecticides.[3]

Potential in the Development of Novel Therapeutics

The structural motifs present in this compound are also found in a variety of compounds with potential therapeutic applications. The cyclopropane ring can act as a bioisostere for other groups, offering improved metabolic stability and potency. The chloropyridine ring is a versatile handle for introducing further diversity through cross-coupling reactions, allowing for the exploration of a wide chemical space.

While specific drugs directly incorporating this exact fragment are not prominently in the public domain, its analogs and derivatives are actively explored in various therapeutic areas. For example, cyclopropanecarboxylic acid derivatives are being investigated for their potential as prodrugs to enhance hydrolytic stability.[4]

Data Presentation: Spectroscopic Characterization

Expected ¹H NMR Spectral Data:

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Pyridine H7.3 - 8.5m-
Cyclopropane CH₂1.2 - 1.8m-
Carboxylic Acid OH10 - 12br s-

Expected ¹³C NMR Spectral Data:

CarbonChemical Shift (δ, ppm)
Carboxylic Acid C=O170 - 180
Pyridine C120 - 155
Cyclopropane C (quaternary)25 - 35
Cyclopropane CH₂10 - 20

Expected Mass Spectrometry Data:

The mass spectrum would be expected to show a molecular ion peak [M]+ corresponding to the molecular weight of 197.62 g/mol , along with a characteristic isotopic pattern for the presence of one chlorine atom ([M+2]+ peak at approximately one-third the intensity of the [M]+ peak).

Conclusion and Future Perspectives

This compound stands as a valuable and versatile building block for the synthesis of complex organic molecules with significant biological activity. Its utility as a key intermediate in the agrochemical and pharmaceutical industries underscores its importance. The continued exploration of new synthetic routes to this and related compounds, as well as the investigation of its derivatives in various therapeutic areas, will undoubtedly lead to the discovery of novel and effective chemical entities. As drug discovery programs increasingly focus on molecules with improved pharmacokinetic and pharmacodynamic profiles, the unique structural and electronic properties of this compound will ensure its continued relevance in the field.

References

A Spectroscopic Guide to 1-(6-Chloropyridin-3-YL)cyclopropanecarboxylic Acid: Structure Elucidation and Characterization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the spectral characteristics of 1-(6-chloropyridin-3-yl)cyclopropanecarboxylic acid, a key building block in medicinal chemistry and drug development. In the absence of publicly available experimental spectra, this document presents a detailed, predictive analysis based on foundational spectroscopic principles and data from analogous structures. We will delve into the anticipated ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectral data, offering insights into the structural elucidation of this molecule. This guide is intended for researchers, scientists, and professionals in drug development, providing them with the necessary tools to identify and characterize this and similar compounds.

Introduction

This compound (CAS 854267-90-6) is a heterocyclic compound featuring a chloropyridine moiety linked to a cyclopropanecarboxylic acid.[1][2] This unique combination of a strained cyclopropane ring and an electron-deficient pyridine ring makes it a valuable synthon in the synthesis of novel therapeutic agents.[1][3] The precise characterization of its molecular structure is paramount for its application in drug design and development. Spectroscopic techniques are the cornerstone of such characterization, providing a detailed fingerprint of the molecule's constitution.

This guide will walk through the predicted spectral data for this compound, explaining the rationale behind the expected chemical shifts, fragmentation patterns, and vibrational frequencies.

Molecular Structure and Key Features

The structure of this compound, with the IUPAC name 1-(6-chloropyridin-3-yl)cyclopropane-1-carboxylic acid, is presented below.[2] Understanding the electronic environment of each atom is crucial for interpreting its spectral data. The electron-withdrawing nature of the chlorine atom and the pyridine nitrogen significantly influences the chemical shifts of the aromatic protons and carbons.[3] The strained cyclopropane ring also exhibits characteristic spectral features.

Figure 1. Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The predicted ¹H NMR spectrum of this compound in CDCl₃ would display distinct signals for the pyridine and cyclopropane protons.

Table 1: Predicted ¹H NMR Spectral Data

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-28.4 - 8.6d~2.5
H-47.6 - 7.8dd~8.5, 2.5
H-57.3 - 7.5d~8.5
Cyclopropyl-CH₂1.6 - 1.8m-
Cyclopropyl-CH₂1.2 - 1.4m-
Carboxylic Acid-OH10.0 - 12.0br s-

Interpretation:

  • Pyridine Protons: The protons on the pyridine ring are expected to resonate in the downfield region due to the deshielding effect of the aromatic ring current and the electronegative nitrogen atom.[4] H-2, being ortho to the nitrogen, is the most deshielded. The coupling pattern (doublet and doublet of doublets) arises from ortho and meta couplings.

  • Cyclopropane Protons: The cyclopropyl protons are anticipated to appear in the upfield region, a characteristic feature of strained ring systems.[5] They will likely appear as complex multiplets due to geminal and cis/trans couplings.

  • Carboxylic Acid Proton: The acidic proton of the carboxylic acid group is expected to be a broad singlet at a very downfield chemical shift, which can vary with concentration and solvent.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum provides information about the carbon skeleton.

Table 2: Predicted ¹³C NMR Spectral Data

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O175 - 180
C-6150 - 152
C-2148 - 150
C-4138 - 140
C-3130 - 132
C-5124 - 126
Quaternary Cyclopropyl-C25 - 30
Cyclopropyl-CH₂15 - 20

Interpretation:

  • Carbonyl Carbon: The carboxylic acid carbonyl carbon is expected to be the most downfield signal.

  • Pyridine Carbons: The chemical shifts of the pyridine carbons are influenced by the nitrogen and chlorine substituents.[6] The carbon attached to the chlorine (C-6) and the carbons adjacent to the nitrogen (C-2 and C-5) will be significantly affected.

  • Cyclopropane Carbons: The carbons of the cyclopropane ring are characteristically found in the upfield region of the spectrum.[7]

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_processing Data Processing cluster_analysis Spectral Analysis sample Dissolve ~10 mg of sample in 0.5 mL of CDCl3 H1_NMR Acquire 1H NMR Spectrum (400 MHz) sample->H1_NMR C13_NMR Acquire 13C NMR Spectrum (100 MHz) sample->C13_NMR process Fourier Transform, Phase Correction, Baseline Correction H1_NMR->process C13_NMR->process analyze Assign signals based on chemical shift, multiplicity, and integration process->analyze fragmentation_pathway M_H [M+H]⁺ m/z 198 M_H_H2O [M+H - H₂O]⁺ m/z 180 M_H->M_H_H2O - H₂O M_H_COOH [M+H - COOH]⁺ m/z 153 M_H->M_H_COOH - COOH pyridine_frag Chloropyridinyl Fragments M_H_COOH->pyridine_frag

References

Methodological & Application

Synthesis of 1-(6-Chloropyridin-3-yl)cyclopropanecarboxylic Acid: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 1-(6-chloropyridin-3-yl)cyclopropanecarboxylic acid, a key building block in contemporary drug discovery and development. The protocol herein is designed for researchers, medicinal chemists, and process development scientists. We will delve into a robust and reproducible synthetic strategy, elucidating the mechanistic underpinnings of each transformation. This guide emphasizes not just the procedural steps but the rationale behind the choice of reagents and conditions, ensuring a thorough understanding for successful execution and potential scale-up.

Introduction: Significance and Applications

This compound is a valuable synthetic intermediate. The constrained cyclopropane ring introduces conformational rigidity, a desirable feature in medicinal chemistry for optimizing ligand-receptor interactions. The substituted pyridine moiety offers a handle for further chemical modifications, such as cross-coupling reactions, allowing for the exploration of a diverse chemical space. This structural motif is found in a range of biologically active molecules, highlighting its importance in the development of novel therapeutics.

Retrosynthetic Analysis and Strategy

A logical retrosynthetic analysis of the target molecule suggests a convergent approach. The key bond disconnections point towards a cyclopropanation reaction of a vinyl pyridine precursor, which itself can be synthesized from a commercially available chloropyridine derivative. The carboxylic acid functionality can be introduced via the hydrolysis of a more stable precursor, such as an ester or a nitrile, which is incorporated during the cyclopropanation step.

Our proposed synthetic route commences with the readily available 2-chloro-5-iodopyridine. A palladium-catalyzed cross-coupling reaction will be employed to introduce the vinyl group, followed by a Simmons-Smith or a modified malonic ester cyclopropanation. The final step will involve the hydrolysis of the resulting ester or nitrile to afford the target carboxylic acid.

Visualizing the Synthetic Workflow

The following diagram illustrates the proposed multi-step synthesis of this compound.

Synthesis_Workflow cluster_0 Step 1: Vinylation cluster_1 Step 2: Cyclopropanation cluster_2 Step 3: Hydrolysis & Decarboxylation 2_chloro_5_iodopyridine 2-Chloro-5-iodopyridine 2_chloro_5_vinylpyridine 2-Chloro-5-vinylpyridine 2_chloro_5_iodopyridine->2_chloro_5_vinylpyridine Vinyltributyltin, Pd(PPh3)4, Toluene, 90°C intermediate_diester Diethyl 2-(6-chloropyridin-3-yl)cyclopropane-1,1-dicarboxylate 2_chloro_5_vinylpyridine->intermediate_diester 1,2-Dibromoethane, NaH, DMF diethyl_malonate Diethyl Malonate target_molecule This compound intermediate_diester->target_molecule NaOH, EtOH/H2O, then HCl

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Step 1: Synthesis of 2-Chloro-5-vinylpyridine

This step employs a Stille cross-coupling reaction to introduce the vinyl group onto the pyridine ring.

Materials and Reagents:

Reagent/MaterialMolecular FormulaM.W. ( g/mol )AmountMoles
2-Chloro-5-iodopyridineC₅H₃ClIN239.4410.0 g41.7 mmol
VinyltributyltinC₁₄H₃₀Sn317.0914.5 mL45.9 mmol
Tetrakis(triphenylphosphine)palladium(0)C₇₂H₆₀P₄Pd1155.561.45 g1.25 mmol
TolueneC₇H₈92.14200 mL-

Procedure:

  • To a dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2-chloro-5-iodopyridine (10.0 g, 41.7 mmol) and tetrakis(triphenylphosphine)palladium(0) (1.45 g, 1.25 mmol).

  • Purge the flask with nitrogen for 15 minutes.

  • Add anhydrous toluene (200 mL) via a cannula, followed by vinyltributyltin (14.5 mL, 45.9 mmol).

  • Heat the reaction mixture to 90 °C and stir under a nitrogen atmosphere for 16 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) or GC-MS (Gas Chromatography-Mass Spectrometry).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with toluene (3 x 20 mL).

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-chloro-5-vinylpyridine as a pale yellow oil.[1]

Step 2: Synthesis of Diethyl 2-(6-chloropyridin-3-yl)cyclopropane-1,1-dicarboxylate

This step involves a Michael addition-initiated ring closure using diethyl malonate to form the cyclopropane ring.

Materials and Reagents:

Reagent/MaterialMolecular FormulaM.W. ( g/mol )AmountMoles
2-Chloro-5-vinylpyridineC₇H₆ClN139.585.0 g35.8 mmol
Diethyl malonateC₇H₁₂O₄160.176.5 mL43.0 mmol
1,2-DibromoethaneC₂H₄Br₂187.863.4 mL39.4 mmol
Sodium hydride (60% dispersion in mineral oil)NaH24.001.58 g39.4 mmol
Anhydrous Dimethylformamide (DMF)C₃H₇NO73.09100 mL-

Procedure:

  • To a dry 250 mL three-necked round-bottom flask under a nitrogen atmosphere, add sodium hydride (1.58 g of a 60% dispersion in mineral oil, 39.4 mmol).

  • Wash the sodium hydride with anhydrous hexane (3 x 10 mL) to remove the mineral oil, decanting the hexane carefully each time.

  • Add anhydrous DMF (50 mL) to the flask and cool the suspension to 0 °C in an ice bath.

  • Slowly add diethyl malonate (6.5 mL, 43.0 mmol) dropwise to the stirred suspension. Stir at 0 °C for 30 minutes until the evolution of hydrogen gas ceases.

  • Add a solution of 2-chloro-5-vinylpyridine (5.0 g, 35.8 mmol) in anhydrous DMF (20 mL) dropwise to the reaction mixture at 0 °C.

  • After the addition is complete, add 1,2-dibromoethane (3.4 mL, 39.4 mmol) dropwise.

  • Allow the reaction mixture to warm to room temperature and then heat to 60 °C for 12 hours.

  • Cool the mixture to room temperature and quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (50 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield diethyl 2-(6-chloropyridin-3-yl)cyclopropane-1,1-dicarboxylate.[2]

Step 3: Synthesis of this compound

The final step involves the hydrolysis of the diester followed by decarboxylation to yield the target carboxylic acid.

Materials and Reagents:

Reagent/MaterialMolecular FormulaM.W. ( g/mol )AmountMoles
Diethyl 2-(6-chloropyridin-3-yl)cyclopropane-1,1-dicarboxylateC₁₅H₁₈ClNO₄327.768.0 g24.4 mmol
Sodium hydroxideNaOH40.002.93 g73.2 mmol
EthanolC₂H₅OH46.0780 mL-
WaterH₂O18.0240 mL-
Concentrated Hydrochloric acidHCl36.46As needed-

Procedure:

  • In a 250 mL round-bottom flask, dissolve diethyl 2-(6-chloropyridin-3-yl)cyclopropane-1,1-dicarboxylate (8.0 g, 24.4 mmol) in a mixture of ethanol (80 mL) and water (40 mL).

  • Add sodium hydroxide (2.93 g, 73.2 mmol) to the solution and heat the mixture to reflux for 6 hours.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Dilute the remaining aqueous solution with water (50 mL) and wash with diethyl ether (2 x 30 mL) to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the dropwise addition of concentrated hydrochloric acid. A precipitate should form.

  • Stir the mixture at 0 °C for 1 hour to complete the precipitation.

  • Collect the solid by vacuum filtration, wash with cold water (3 x 20 mL), and dry under vacuum to afford this compound as a white to off-white solid.[2]

Mechanistic Rationale and Discussion

Step 1: Stille Coupling

The Stille coupling is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organotin compound and an organohalide. In this protocol, the vinyl group from vinyltributyltin is transferred to the pyridine ring. The catalytic cycle involves oxidative addition of the aryl halide to the Pd(0) complex, followed by transmetalation with the organotin reagent and subsequent reductive elimination to yield the product and regenerate the Pd(0) catalyst.

Step 2: Cyclopropanation via Malonic Ester Synthesis

This classic approach to cyclopropane synthesis involves the deprotonation of diethyl malonate by a strong base (sodium hydride) to form a nucleophilic enolate. This enolate then undergoes a Michael addition to the electron-deficient double bond of 2-chloro-5-vinylpyridine. The resulting intermediate then undergoes an intramolecular nucleophilic substitution, where the newly formed carbanion displaces the bromide from 1,2-dibromoethane, closing the three-membered ring.[3]

Step 3: Saponification and Decarboxylation

The hydrolysis of the diester is achieved under basic conditions (saponification) to form the corresponding dicarboxylate salt. Upon acidification, the dicarboxylic acid is formed. This β-dicarboxylic acid is unstable and readily undergoes decarboxylation upon heating (which can occur during the acidic workup) to lose one of the carboxylic acid groups as carbon dioxide, yielding the final product.

Troubleshooting

IssuePossible CauseSuggested Solution
Step 1: Low yield of vinylpyridine Incomplete reaction; catalyst deactivation.Ensure all reagents and solvents are anhydrous. Use freshly opened or distilled vinyltributyltin. Degas the reaction mixture thoroughly.
Step 2: Formation of side products Polymerization of the vinylpyridine; intermolecular reactions.Add the vinylpyridine solution slowly to the malonate enolate at a low temperature to minimize side reactions.
Step 3: Incomplete hydrolysis Insufficient reaction time or base.Monitor the reaction by TLC. If starting material remains, add more NaOH and continue refluxing.
Step 3: Difficulty in precipitation Product is soluble in the aqueous medium.Saturate the aqueous layer with NaCl before acidification to decrease the solubility of the product. Extract with a more polar solvent like ethyl acetate after acidification.

Conclusion

The protocol detailed in this application note provides a reliable and well-understood pathway for the synthesis of this compound. By understanding the underlying principles of each reaction, researchers can effectively troubleshoot and adapt this procedure for their specific needs. The successful synthesis of this key intermediate will undoubtedly facilitate the discovery and development of novel chemical entities with potential therapeutic applications.

References

Application Notes & Protocols: 1-(6-Chloropyridin-3-YL)cyclopropanecarboxylic Acid as a Versatile Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide on the application of 1-(6-chloropyridin-3-yl)cyclopropanecarboxylic acid (CAS No. 854267-90-6) as a pivotal intermediate in modern medicinal chemistry and drug development. We delve into its structural significance, detailed synthesis protocols, key synthetic transformations, and essential safety protocols. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this unique building block for the creation of novel and complex molecular entities.

Introduction: Structural and Strategic Significance

This compound is a highly valuable heterocyclic building block. Its structure uniquely combines three key pharmacophoric elements, making it a strategic choice for library synthesis and lead optimization campaigns.

  • 6-Chloropyridine Moiety: The pyridine ring serves as a bioisostere for a phenyl ring but with distinct properties. The nitrogen atom acts as a hydrogen bond acceptor, potentially forming critical interactions with biological targets. The chlorine substituent at the 6-position is an electron-withdrawing group that can modulate the pKa of the pyridine nitrogen, influence metabolic stability, and provide a vector for further synthetic elaboration through cross-coupling reactions.

  • Cyclopropane Ring: This strained, three-membered ring introduces conformational rigidity into a molecule. Unlike flexible alkyl chains, the cyclopropane scaffold locks substituents into well-defined spatial orientations, which can lead to enhanced binding affinity and selectivity for a target protein. Furthermore, the high s-character of its C-H bonds often imparts increased metabolic stability, a desirable trait in drug candidates.[1]

  • Carboxylic Acid Group: This functional group is a versatile synthetic handle. It can be readily converted into a wide array of other functionalities, including amides, esters, and alcohols. In a final drug molecule, the carboxylic acid can act as a key hydrogen bond donor and acceptor or engage in ionic interactions with basic residues in a protein's active site.

The convergence of these features makes this compound a powerful intermediate for accessing novel chemical space, particularly in the development of enzyme inhibitors and receptor modulators.[2]

Physicochemical and Spectroscopic Data

A summary of the key properties for this compound is provided below.

PropertyValueSource
CAS Number 854267-90-6[3]
Molecular Formula C₉H₈ClNO₂[4]
Molecular Weight 197.62 g/mol [4]
IUPAC Name This compound[3]
Canonical SMILES C1C(C1(C(=O)O)C2=CN=C(C=C2)Cl)PubChem
Appearance Off-white to white solid (typical)Assumed
Solubility Soluble in methanol, DMSO, DMF; sparingly soluble in waterAssumed

Note: Physical properties such as melting point and exact solubility may vary depending on purity and crystalline form.

Recommended Synthesis and Purification Protocols

The synthesis of this compound is typically achieved through a multi-step sequence. The general strategy involves the formation of a vinylpyridine intermediate followed by cyclopropanation and subsequent hydrolysis. This approach allows for modularity and is amenable to scale-up.

G A Starting Materials (e.g., 2-Chloro-5-bromopyridine) B Step 1: Vinyl Group Installation (e.g., Suzuki or Stille Coupling) A->B C Intermediate: 2-Chloro-5-vinylpyridine B->C D Step 2: Cyclopropanation (e.g., with Ethyl Diazoacetate) C->D E Intermediate: Ethyl 1-(6-chloropyridin-3-yl)cyclopropanecarboxylate D->E F Step 3: Saponification (Hydrolysis of the Ester) E->F G Final Product: This compound F->G

Caption: General synthetic workflow for the target compound.

Protocol 3.1: Synthesis of 2-Chloro-5-vinylpyridine (Intermediate C)

Rationale: A palladium-catalyzed cross-coupling reaction is a robust and high-yielding method for installing a vinyl group onto an aromatic halide. Potassium vinyltrifluoroborate is chosen for its stability, ease of handling, and high reactivity compared to other vinylating reagents.

Materials:

  • 2-Chloro-5-bromopyridine

  • Potassium vinyltrifluoroborate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Dicyclohexyl(2',6'-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine (SPhos)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water (degassed)

  • Ethyl acetate

  • Brine

Procedure:

  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-chloro-5-bromopyridine (1.0 eq), potassium vinyltrifluoroborate (1.2 eq), and K₂CO₃ (3.0 eq).

  • Add Pd(OAc)₂ (0.02 eq) and SPhos (0.04 eq).

  • Add degassed toluene and water to form a 10:1 mixture (e.g., 10 mL toluene, 1 mL water per 1 g of starting material).

  • Heat the reaction mixture to 90-100 °C and stir vigorously for 4-6 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography (silica gel, gradient elution with hexanes/ethyl acetate) to yield 2-chloro-5-vinylpyridine as a clear oil or low-melting solid.

Protocol 3.2: Synthesis of Ethyl 1-(6-chloropyridin-3-yl)cyclopropanecarboxylate (Intermediate E)

Rationale: The use of ethyl diazoacetate with a copper catalyst is a classic and effective method for the cyclopropanation of alkenes. This method generally provides good yields, although it requires careful handling of the diazo compound.

Materials:

  • 2-Chloro-5-vinylpyridine (from Protocol 3.1)

  • Ethyl diazoacetate (solution in dichloromethane)

  • Copper(I) trifluoromethanesulfonate benzene complex (Cu(OTf)·C₆H₆)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Dissolve 2-chloro-5-vinylpyridine (1.0 eq) in anhydrous DCM in a flask under an inert atmosphere.

  • Add the copper catalyst (0.05 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add the ethyl diazoacetate solution (1.5 eq) dropwise via a syringe pump over 2-3 hours. Caution: Diazo compounds are potentially explosive and toxic. Handle with extreme care in a well-ventilated fume hood behind a blast shield.

  • After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction for the disappearance of the vinylpyridine starting material.

  • Quench the reaction by adding a few drops of acetic acid.

  • Filter the mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure and purify by flash column chromatography to yield the ethyl ester product.

Protocol 3.3: Saponification to the Final Acid (Product G)

Rationale: Basic hydrolysis (saponification) is a standard procedure for converting an ester to a carboxylic acid. The subsequent acidic workup protonates the carboxylate salt to yield the desired final product.[5]

Materials:

  • Ethyl 1-(6-chloropyridin-3-yl)cyclopropanecarboxylate (from Protocol 3.2)

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Water

  • Hydrochloric acid (HCl), 1 M solution

Procedure:

  • Dissolve the ester (1.0 eq) in a mixture of THF and water (e.g., 3:1 ratio).

  • Add LiOH (2.0-3.0 eq) to the solution.

  • Stir the mixture at room temperature or gently heat to 40 °C for 2-4 hours until the starting material is consumed (monitor by TLC/LC-MS).

  • Cool the mixture to 0 °C and carefully acidify to pH 3-4 with 1 M HCl. A precipitate should form.

  • Extract the aqueous mixture three times with ethyl acetate or DCM.

  • Combine the organic extracts, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • The resulting solid can be further purified by recrystallization (e.g., from an ethyl acetate/heptane mixture) or trituration to afford the high-purity title compound.

Applications in Synthetic Chemistry

The true utility of this compound lies in its capacity as a scaffold for diversification. The carboxylic acid is a prime reaction site for amide bond formation, a cornerstone of medicinal chemistry.

G A 1-(6-Chloropyridin-3-YL) cyclopropanecarboxylic acid B Amide Derivatives A->B Amide Coupling (R-NH2, HATU) C Ester Derivatives A->C Esterification (R-OH, DCC) D Alcohol Derivative (via Reduction) A->D Reduction (BH3-THF) E Ketone Derivatives (via Weinreb Amide) A->E Weinreb Amide Formation -> Grignard Addition

Caption: Key synthetic transformations of the title compound.

Protocol 4.1: General Procedure for Amide Coupling

Rationale: HATU is a modern coupling reagent that provides high yields, fast reaction times, and low epimerization for chiral substrates. It is a reliable choice for constructing amide bonds, especially in library synthesis.

Materials:

  • This compound (1.0 eq)

  • Desired amine (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • In a vial, dissolve the carboxylic acid in anhydrous DMF.

  • Add the amine, followed by DIPEA.

  • Finally, add the HATU reagent. The solution may turn yellow.

  • Stir the reaction at room temperature for 1-4 hours. Monitor by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash extensively with water and brine to remove DMF and excess reagents.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash chromatography or preparative HPLC to obtain the desired amide. This protocol is central to using the title compound in creating libraries of potential drug candidates, such as novel enzyme inhibitors or antidepressants.[1][6]

Structure-Activity Relationship (SAR) Insights

The title compound is part of a larger class of substituted aryl/heteroaryl cyclopropanecarboxylic acids. Understanding how small structural changes affect properties is key to rational drug design.

Compound NameR¹ (Pyridine Position 6)Key Properties & Potential Impact
1-(6-Chloro-pyridin-3-yl)cyclopropanecarboxylic acid Cl Electron-withdrawing; potential for improved metabolic stability and specific halogen bonding interactions.[7]
1-(6-Methyl-pyridin-3-yl)cyclopropanecarboxylic acidCH₃Electron-donating; may enhance membrane permeability due to increased lipophilicity.[7]
1-[6-(Trifluoromethyl)-pyridin-3-yl]cyclopropanecarboxylic acidCF₃Strongly electron-withdrawing; significantly improves metabolic stability and lipophilicity.[7]
1-(Pyridin-3-yl)cyclopropanecarboxylic acidHParent compound; serves as a baseline for evaluating substituent effects on activity and properties.[7]

This comparative analysis demonstrates that the 6-position of the pyridine ring is a critical "hotspot" for modification to fine-tune the physicochemical and pharmacological properties of resulting derivatives.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety precautions are mandatory. While a specific safety data sheet (SDS) for this exact compound is not publicly available, data from structurally related carboxylic acids should be used to guide handling procedures.[8][9][10]

CategoryGuideline
Personal Protective Equipment (PPE) Wear a lab coat, safety glasses with side shields, and nitrile gloves. Handle in a well-ventilated chemical fume hood.[8]
Handling Avoid generating dust. Do not breathe dust, fume, gas, mist, vapors, or spray. Wash hands thoroughly after handling. Avoid contact with skin, eyes, and clothing.[9][11]
First Aid (Inhalation) Move the person to fresh air and keep them comfortable for breathing. Seek immediate medical attention.[8]
First Aid (Skin/Eye Contact) Immediately flush skin or eyes with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[8][9]
First Aid (Ingestion) Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[8]
Storage Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents and strong bases.[10][12]
Disposal Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[8]

Disclaimer: These safety guidelines are for informational purposes. Always consult the material-specific Safety Data Sheet (SDS) provided by the supplier before handling any chemical.

References

Application Notes and Protocols: The Strategic Use of 1-(6-Chloropyridin-3-yl)cyclopropanecarboxylic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Value Proposition of the Cyclopropyl Moiety in Drug Design

In the landscape of modern medicinal chemistry, the cyclopropane ring has emerged as a privileged structural motif.[1] Despite its simple three-carbon structure, its inherent ring strain and unique electronic properties offer medicinal chemists a powerful tool to finely tune the pharmacokinetic and pharmacodynamic properties of drug candidates.[2][3] The rigid nature of the cyclopropyl group can lock flexible molecules into a bioactive conformation, enhancing potency and selectivity for their biological targets.[4] Furthermore, the cyclopropane ring is often more resistant to metabolic degradation compared to linear alkyl chains, which can lead to an improved in vivo half-life.[4] It is within this context of "rational drug design" that building blocks such as 1-(6-chloropyridin-3-yl)cyclopropanecarboxylic acid have become highly valuable intermediates in the synthesis of novel therapeutics.

This guide provides a detailed overview of the applications of this compound, with a specific focus on its role as a key building block in the synthesis of potent and selective Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors, a promising class of anti-inflammatory agents.

Physicochemical Properties and Strategic Advantages

The structure of this compound combines several key features that make it a desirable building block in drug discovery:

  • The Cyclopropyl Core: As mentioned, this imparts conformational rigidity and metabolic stability.

  • The Carboxylic Acid Handle: This provides a reactive site for the formation of amide or ester bonds, allowing for the straightforward coupling to other molecular fragments.[4]

  • The 6-Chloropyridine Ring: The pyridine ring is a common feature in kinase inhibitors, often forming crucial hydrogen bond interactions within the ATP-binding pocket. The chlorine atom at the 6-position can serve as a synthetic handle for further modifications via cross-coupling reactions or can be important for target engagement.

A comparison with structurally similar analogs highlights the importance of the specific substitution pattern:

Compound NameSubstituent at Pyridine Position 6Molecular FormulaMolar Mass ( g/mol )Key Properties/Insights
This compound ClC₉H₈ClNO₂197.62The electron-withdrawing nature of chlorine can influence the pKa of the pyridine and impact metabolic stability.[1]
1-(6-Methyl-pyridin-3-yl)-cyclopropanecarboxylic acidCH₃C₁₀H₁₁NO₂177.19The methyl group increases lipophilicity, which may enhance membrane permeability.[5]
1-[6-(Trifluoromethyl)-3-pyridyl]cyclopropanecarboxylic acidCF₃C₁₀H₈F₃NO₂231.17The strongly electron-withdrawing CF₃ group can significantly improve metabolic stability and further increase lipophilicity.[1]

Core Application: Synthesis of IRAK4 Inhibitors

A significant application of this compound is in the synthesis of inhibitors of IRAK4, a serine/threonine kinase that is a critical component of the innate immune signaling cascade.[2][6] IRAK4 is activated downstream of Toll-like receptors (TLRs) and the interleukin-1 receptor (IL-1R), leading to the activation of NF-κB and the production of pro-inflammatory cytokines.[2][7] Dysregulation of this pathway is implicated in a variety of inflammatory and autoimmune diseases, making IRAK4 a compelling therapeutic target.

The general strategy for the synthesis of these inhibitors involves the amide coupling of this compound with a suitable amine-containing heterocyclic core.

G cluster_synthesis Synthesis of IRAK4 Inhibitor Molecule_A 1-(6-Chloropyridin-3-yl) cyclopropanecarboxylic acid Coupling Amide Coupling (e.g., HATU, DIPEA) Molecule_A->Coupling Molecule_B Amine-containing heterocyclic core Molecule_B->Coupling Product Final IRAK4 Inhibitor Coupling->Product

Caption: General synthetic scheme for IRAK4 inhibitors.

Protocols

Protocol 1: Synthesis of this compound

Step 1: Cyclopropanation of 2-(6-chloropyridin-3-yl)acetonitrile

This step involves a phase-transfer-catalyzed alkylation with 1,2-dibromoethane to form the cyclopropane ring.

  • Reagents and Materials:

    • 2-(6-chloropyridin-3-yl)acetonitrile

    • 1,2-dibromoethane

    • 50% aqueous Sodium Hydroxide (NaOH)

    • Tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst

    • Toluene

    • Water (deionized)

    • Dichloromethane (DCM)

    • Brine (saturated aqueous NaCl)

    • Anhydrous Magnesium Sulfate (MgSO₄)

    • Round-bottom flask, condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

  • Procedure:

    • To a round-bottom flask equipped with a condenser and magnetic stirrer, add 2-(6-chloropyridin-3-yl)acetonitrile (1.0 eq) and toluene.

    • Add TBAB (0.05 eq).

    • With vigorous stirring, add 50% aqueous NaOH solution.

    • Slowly add 1,2-dibromoethane (1.2 eq) to the mixture.

    • Heat the reaction mixture to 60-70 °C and stir vigorously for 4-6 hours, monitoring the reaction by TLC or LC-MS.

    • After completion, cool the reaction to room temperature. Dilute with water and transfer to a separatory funnel.

    • Extract the aqueous layer three times with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 1-(6-chloropyridin-3-yl)cyclopropanecarbonitrile.

Step 2: Hydrolysis of 1-(6-chloropyridin-3-yl)cyclopropanecarbonitrile

The nitrile is hydrolyzed under acidic conditions to the desired carboxylic acid.

  • Reagents and Materials:

    • 1-(6-chloropyridin-3-yl)cyclopropanecarbonitrile

    • Concentrated Hydrochloric Acid (HCl)

    • Water (deionized)

    • Sodium Bicarbonate (NaHCO₃) solution

    • Ethyl Acetate

    • Round-bottom flask, condenser, heating mantle, pH paper.

  • Procedure:

    • Place the crude 1-(6-chloropyridin-3-yl)cyclopropanecarbonitrile in a round-bottom flask.

    • Add concentrated HCl and heat the mixture to reflux (approx. 100-110 °C) for 8-12 hours.

    • Monitor the reaction for the disappearance of the starting material.

    • Cool the reaction mixture to room temperature and carefully neutralize with a saturated NaHCO₃ solution until the pH is approximately 7-8.

    • Extract the aqueous solution with ethyl acetate.

    • Acidify the aqueous layer with concentrated HCl to pH 2-3, which should precipitate the carboxylic acid.

    • Extract the acidified aqueous layer three times with ethyl acetate.

    • Combine the organic extracts from the acidified solution, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield this compound. The product can be further purified by recrystallization or column chromatography.

Protocol 2: Amide Coupling to Synthesize an IRAK4 Inhibitor

This protocol describes a general method for coupling this compound with an amine using HATU, a common and efficient peptide coupling reagent.[8]

  • Reagents and Materials:

    • This compound

    • Amine-containing heterocyclic core (1.0-1.2 eq)

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

    • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Nitrogen or Argon atmosphere

    • Standard laboratory glassware.

  • Procedure:

    • In a dry, nitrogen-flushed flask, dissolve this compound (1.0 eq) in anhydrous DMF.

    • Add the amine-containing heterocyclic core (1.0-1.2 eq) to the solution.

    • Add DIPEA (3.0 eq) and stir the mixture for 5 minutes at room temperature.

    • Add HATU (1.2 eq) in one portion.

    • Stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.

    • Upon completion, quench the reaction by adding water.

    • Extract the product with ethyl acetate or another suitable organic solvent.

    • Wash the combined organic layers with water and brine.

    • Dry the organic phase over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the final IRAK4 inhibitor.

Application in Biological Assays

Once an IRAK4 inhibitor is synthesized using this compound, its biological activity must be assessed. This typically involves a multi-step process from enzymatic assays to cell-based and in vivo models.

G cluster_workflow Biological Evaluation Workflow Start Synthesized IRAK4 Inhibitor Assay1 Biochemical Assay (e.g., Kinase Glo®) Start->Assay1 Determine IC50 Assay2 Cell-based Assay (e.g., TLR-agonist stimulated cytokine release) Assay1->Assay2 Confirm cellular potency Assay3 In vivo Model (e.g., LPS-induced inflammation in mice) Assay2->Assay3 Evaluate in vivo efficacy End Lead Optimization Assay3->End

References

Application Notes & Protocols: Leveraging 1-(6-Chloropyridin-3-YL)cyclopropanecarboxylic Acid for Novel Compound Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview and detailed protocols for utilizing 1-(6-chloropyridin-3-yl)cyclopropanecarboxylic acid as a versatile building block in the synthesis of novel compounds. This molecule possesses two key, orthogonally reactive functional groups: a carboxylic acid amenable to amide coupling and a chloropyridine ring primed for palladium-catalyzed cross-coupling reactions. This duality allows for the systematic and divergent synthesis of compound libraries with significant potential for biological activity. We will explore the mechanistic rationale behind key transformations and provide robust, step-by-step protocols for its practical application in a research setting.

Introduction: A Scaffold of Strategic Importance

The pursuit of novel chemical entities with therapeutic potential is a cornerstone of modern drug discovery. The selection of starting materials, or building blocks, is a critical decision that dictates the scope and diversity of the resulting compound library. This compound has emerged as a high-value scaffold due to its unique combination of structural features that are highly sought after in medicinal chemistry.

Structural Features and Physicochemical Properties

The molecule, with a molecular formula of C₉H₈ClNO₂ and a molecular weight of 197.62 g/mol , incorporates three distinct and valuable motifs[1]:

  • Cyclopropane Ring: This strained, three-membered carbocycle introduces conformational rigidity and a three-dimensional character into molecules, which can enhance binding affinity to biological targets and improve metabolic stability compared to linear alkyl chains.[2][3] Cyclopropane rings are important design elements in many drug compounds.[3] Furthermore, esters of cyclopropanecarboxylic acid have demonstrated a substantial increase in hydrolytic stability, a desirable trait for potential prodrugs.[4]

  • Chloropyridine Moiety: The 6-chloropyridine group serves as a versatile synthetic handle. The chlorine atom can be readily displaced or, more significantly, participate in transition-metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of aryl, heteroaryl, or alkyl substituents.[5][6] This functionality is crucial for exploring the structure-activity relationship (SAR) around the pyridine core.

  • Carboxylic Acid: As one of the most versatile functional groups in organic synthesis, the carboxylic acid is a prime site for modification, most commonly through the formation of amide bonds.[7][8] Given the prevalence of the amide bond in pharmaceuticals and biologically active molecules, this provides a direct route to a vast chemical space.[9][10]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 854267-90-6[11]
Molecular Formula C₉H₈ClNO₂[1]
Molecular Weight 197.62 g/mol [1]
IUPAC Name This compound[1]
Significance in Medicinal Chemistry

The combination of these features makes this scaffold particularly attractive. The electron-withdrawing nature of the chlorine atom on the pyridine ring can influence the metabolic stability of the adjacent cyclopropane ring.[2] Derivatives of similar compounds have shown potential antimicrobial, anti-inflammatory, and even anticancer properties, highlighting the biological relevance of this structural class.[2] The ability to independently modify two positions on the molecule allows for the creation of diverse libraries to probe biological targets effectively.

Core Synthetic Applications & Protocols

The synthetic utility of this compound stems from the ability to selectively address its two primary functional groups. We present detailed protocols for two of the most powerful and widely used transformations: amide bond formation and Suzuki-Miyaura cross-coupling.

Application I: Amide Bond Formation via the Carboxylic Acid Moiety

2.1.1 Mechanistic Rationale: The Need for Activation

The direct condensation of a carboxylic acid and an amine to form an amide bond is thermodynamically unfavorable and requires high temperatures, limiting its use for complex molecules.[10] Therefore, the carboxylic acid must first be "activated" to create a more reactive intermediate.[7] This is typically achieved using coupling reagents. A common and effective method involves the use of a carbodiimide, such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC), often in the presence of an additive like 1-Hydroxybenzotriazole (HOBt).

The reaction proceeds via the formation of a highly reactive O-acylisourea intermediate from the carboxylic acid and EDC. This intermediate is susceptible to nucleophilic attack by the amine. However, it can also rearrange to a stable N-acylurea byproduct. HOBt acts as a crucial additive by trapping the O-acylisourea to form an active HOBt ester. This new intermediate is less prone to side reactions and reacts cleanly with the amine to furnish the desired amide, regenerating HOBt in the process.[9]

2.1.2 Protocol 1: EDC/HOBt-Mediated Amide Coupling

This protocol describes the general procedure for coupling this compound with a primary or secondary amine.

Materials:

  • This compound (1.0 equiv)

  • Desired amine (1.1 equiv)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 equiv)

  • 1-Hydroxybenzotriazole (HOBt) (0.1 - 1.0 equiv)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N) (2-3 equiv)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

Step-by-Step Methodology:

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv).

  • Dissolve the starting material in anhydrous DCM (or DMF for less soluble substrates) to a concentration of approximately 0.1 M.

  • Add the desired amine (1.1 equiv), HOBt (a catalytic amount of 0.1 equiv is often sufficient, but stoichiometric amounts can improve yields for difficult couplings), and the base (DIPEA, 2-3 equiv).[9] Stir the mixture at room temperature for 10 minutes.

  • Add EDC·HCl (1.2 equiv) portion-wise to the stirring solution at 0 °C (ice bath).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide derivative.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and HRMS.

2.1.3 Experimental Workflow: Amide Coupling

Amide_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification A 1. Dissolve Acid, Amine, HOBt, & Base in DCM B 2. Cool to 0 °C A->B C 3. Add EDC·HCl B->C D 4. Stir at RT (12-24h) C->D E 5. Monitor by TLC / LC-MS D->E F 6. Aqueous Wash (NaHCO₃, Brine) E->F G 7. Dry & Concentrate F->G H 8. Column Chromatography G->H I 9. Characterize Product (NMR, MS) H->I

Caption: Workflow for EDC/HOBt-mediated amide bond formation.

Application II: C-C Bond Formation via Palladium-Catalyzed Cross-Coupling

2.2.1 Mechanistic Rationale: The Suzuki-Miyaura Reaction

The Suzuki-Miyaura cross-coupling is a robust and versatile method for forming carbon-carbon bonds, particularly for the synthesis of biaryls.[5] The reaction couples an organoboron species (typically a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base.[12]

The catalytic cycle involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the chloropyridine, forming a Pd(II) complex. This is often the rate-limiting step for less reactive aryl chlorides.

  • Transmetalation: The base activates the organoboron species, forming a boronate complex. This complex then transfers its organic group to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.

The choice of catalyst, ligand, base, and solvent is critical for success, especially with electron-deficient heteroaryl chlorides like 6-chloropyridine derivatives.[6][13]

2.2.2 Protocol 2: Suzuki-Miyaura Coupling of the Chloropyridine Moiety

This protocol provides a general method for coupling the 6-chloro position of the pyridine ring with various aryl- or heteroarylboronic acids.

Materials:

  • This compound or its ester/amide derivative (1.0 equiv)

  • Aryl/heteroarylboronic acid (1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) or a combination of a palladium source (e.g., Pd₂(dba)₃, 2.5 mol%) and a ligand (e.g., SPhos, XPhos, 5-10 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃, 2-3 equiv)

  • Anhydrous solvent system (e.g., 1,4-Dioxane/Water (4:1), Toluene/Water (4:1), or DME)

  • Standard laboratory glassware for inert atmosphere reactions

Step-by-Step Methodology:

  • To a Schlenk flask or microwave vial, add the this compound derivative (1.0 equiv), the boronic acid (1.5 equiv), the base (e.g., K₂CO₃, 2.0 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv).

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Add the degassed solvent system (e.g., 1,4-Dioxane/Water 4:1) via syringe to a concentration of 0.1 M.

  • Heat the reaction mixture to 80-110 °C (or use microwave irradiation, e.g., 100-120 °C for 30-60 min) and stir vigorously until the starting material is consumed, as monitored by TLC or LC-MS.[12]

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst and inorganic salts.

  • Wash the organic layer with water and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

  • Purify the residue by flash column chromatography (e.g., ethyl acetate/hexanes) or preparative HPLC to obtain the desired biaryl product.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and HRMS.

2.2.3 Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification A 1. Combine Substrate, Boronic Acid, Base, & Catalyst B 2. Evacuate & Backfill with Inert Gas A->B C 3. Add Degassed Solvent B->C D 4. Heat to 80-110 °C or Microwave C->D E 5. Monitor by TLC / LC-MS D->E F 6. Cool & Filter through Celite E->F G 7. Aqueous Workup F->G H 8. Column Chromatography G->H I 9. Characterize Product (NMR, MS) H->I

Caption: Workflow for Suzuki-Miyaura cross-coupling reaction.

Sequential Derivatization Strategy for Library Synthesis

The true power of this scaffold lies in the ability to combine these reactions sequentially. A researcher can first generate a diverse set of amides and then subject each amide to a panel of boronic acids, rapidly generating a matrix of novel compounds.

Library_Synthesis start 1-(6-Chloropyridin-3-YL) cyclopropanecarboxylic acid Amide1 Amide A start->Amide1 + Amine A Amide2 Amide B start->Amide2 + Amine B Amide3 Amide C start->Amide3 + Amine C ProdA1 Product A1 Amide1->ProdA1 + Boronic Acid 1 ProdA2 Product A2 Amide1->ProdA2 + Boronic Acid 2 ProdB1 Product B1 Amide2->ProdB1 + Boronic Acid 1 ProdB2 Product B2 Amide2->ProdB2 + Boronic Acid 2

Caption: Divergent library synthesis from a common scaffold.

Safety, Handling, and Metabolic Considerations

Standard Laboratory Safety

Standard personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) for specific handling and disposal information.

Metabolic Considerations

While the scaffold itself is a synthetic building block, it is crucial to be aware of potential metabolic liabilities of its derivatives. The cyclopropanecarboxylic acid moiety is a known metabolite of certain drugs, such as the experimental anxiolytic panadiplon.[14] In that specific case, the cyclopropanecarboxylic acid metabolite was implicated in hepatic toxicity through the inhibition of mitochondrial fatty acid β-oxidation.[14] Researchers should consider this potential for bioactivation and mitochondrial toxicity when designing new compounds, especially if the cyclopropane ring is likely to be exposed through metabolic cleavage of an amide or ester linkage.

Conclusion

This compound represents a strategically valuable and versatile building block for the synthesis of novel chemical entities. Its dual functionality allows for the application of robust and high-yield synthetic transformations, including amide coupling and Suzuki-Miyaura cross-coupling. The protocols and workflows detailed in this guide provide a solid foundation for researchers to efficiently generate diverse compound libraries, accelerating hit-to-lead campaigns in drug discovery. By understanding the underlying mechanisms and potential metabolic pathways, scientists can fully harness the potential of this powerful scaffold.

References

Application Notes & Protocols: The Utility of 1-(6-Chloropyridin-3-YL)cyclopropanecarboxylic Acid in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The confluence of unique structural motifs in a single molecular scaffold often heralds the advent of novel pharmacological tools. 1-(6-Chloropyridin-3-YL)cyclopropanecarboxylic acid is one such molecule, integrating the electronically distinct chloropyridine heterocycle with the conformationally constrained cyclopropane ring. This combination offers a compelling starting point for library synthesis in drug discovery, particularly for neurological and insecticidal applications. The cyclopropyl fragment is a well-regarded bioisostere for phenyl rings and other larger groups, often enhancing metabolic stability, improving membrane permeability, and providing a favorable binding entropy.[1] The chloropyridine moiety, a common feature in active pharmaceutical ingredients, provides specific electronic properties and potential vector interactions with target proteins. This guide provides a comprehensive overview of the synthesis, potential biological targets, and detailed experimental protocols for the characterization of this versatile chemical entity.

Strategic Importance in Medicinal Chemistry

The value of this compound lies in the synergistic properties of its constituent parts:

  • The Cyclopropyl Ring: This three-membered ring imposes a rigid conformation on the molecule. In drug design, this rigidity can reduce the entropic penalty upon binding to a target, potentially increasing potency.[1] Furthermore, the cyclopropane ring is known to improve metabolic stability by being less susceptible to enzymatic oxidation compared to larger alkyl or aromatic systems.[2] Its unique electronic nature, with enhanced π-character in its C-C bonds, allows it to participate in favorable interactions within protein binding pockets.[1]

  • The 6-Chloropyridin-3-YL Moiety: The substitution pattern on the pyridine ring is critical. The chlorine atom at the 6-position is an electron-withdrawing group, which can influence the pKa of the pyridine nitrogen and modulate the molecule's overall electronic profile.[2] This can be crucial for tuning target affinity and pharmacokinetic properties. The position of the cyclopropane linkage at the 3-position creates a specific spatial arrangement of the functional groups, which is key for selective interaction with biological targets. Positional isomerism is known to significantly impact steric and electronic interactions in receptor binding.[3]

Synthesis and Purification Protocol

The synthesis of this compound can be achieved through several routes. The following protocol is a robust and scalable method adapted from established procedures for analogous compounds, such as those involving malonic esters or the hydrolysis of cyanides.[4][5][6]

Protocol 2.1: Synthesis via Malonic Ester Alkylation and Decarboxylation

This two-step protocol offers a reliable method for constructing the target molecule.

Step 1: Diethyl 2-(6-chloropyridin-3-yl)malonate Synthesis

  • To a stirred solution of sodium ethoxide (prepared by dissolving sodium metal in anhydrous ethanol) in a round-bottom flask under an inert atmosphere (N2 or Argon), add diethyl malonate dropwise at 0°C.

  • Allow the mixture to stir for 30 minutes at room temperature to ensure complete formation of the enolate.

  • Add a solution of 3-bromo-6-chloropyridine or 3-iodo-6-chloropyridine in anhydrous DMF or DMSO.

  • Heat the reaction mixture to 80-90°C and monitor by TLC until the starting materials are consumed (typically 4-6 hours).

  • Cool the reaction to room temperature, quench with saturated aqueous ammonium chloride solution, and extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield diethyl 2-(6-chloropyridin-3-yl)malonate.

Step 2: Cyclopropanation and Hydrolysis

  • To a solution of the purified malonate from Step 1 in anhydrous toluene, add 1,2-dibromoethane and a phase-transfer catalyst such as triethylbenzylammonium chloride.[7]

  • Add 50% aqueous sodium hydroxide solution and stir the mixture vigorously at 40-50°C for 2-4 hours. The reaction progress can be monitored by GC-MS.

  • After completion, cool the mixture and add an excess of a strong base (e.g., 6M NaOH) and heat to reflux for 4-6 hours to hydrolyze the ester groups.

  • Cool the reaction mixture in an ice bath and carefully acidify with concentrated hydrochloric acid to pH ~2.[4][7]

  • The resulting precipitate of the dicarboxylic acid is then heated at 140-150°C to effect decarboxylation, yielding the final product.

  • The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by preparative HPLC.

Causality Behind Choices:

  • Inert Atmosphere: Prevents side reactions involving atmospheric moisture and oxygen, particularly during the formation of the highly reactive enolate.

  • Phase-Transfer Catalyst: Facilitates the reaction between the aqueous hydroxide and the organic reactants, which is crucial for the cyclopropanation step.[7]

  • Acidification: Protonates the carboxylate to precipitate the carboxylic acid product, which is less soluble in the aqueous medium.

  • Thermal Decarboxylation: The geminal dicarboxylic acid intermediate is unstable at high temperatures and readily loses CO2 to form the more stable monocarboxylic acid.

Primary Biological Target and Mechanism of Action

Based on structural analogy, the primary target for this class of compounds is the nicotinic acetylcholine receptor (nAChR) .[3] nAChRs are ligand-gated ion channels that play a critical role in synaptic transmission throughout the central and peripheral nervous systems.[8][9] The pyridine-containing cyclopropane scaffold has shown a high binding affinity for insect nAChRs, making it a valuable lead for insecticide development.[3] In mammals, different nAChR subtypes (e.g., α4β2, α7) are validated therapeutic targets for conditions like nicotine addiction, cognitive deficits in Alzheimer's disease, and schizophrenia.[8][10][11]

This compound and its derivatives could act as:

  • Agonists/Partial Agonists: Binding to the acetylcholine binding site and activating the channel.

  • Antagonists: Binding to the orthosteric site but preventing activation.

  • Allosteric Modulators: Binding to a site distinct from the acetylcholine binding site to enhance (Positive Allosteric Modulator, PAM) or inhibit (Negative Allosteric Modulator, NAM) receptor function.[9][11]

Signaling Pathway Overview

// Positioning nodes Na_out -> nAChR [style=invis]; Ca_out -> nAChR [style=invis]; Depolarization [pos="3,1!"]; Signaling [pos="3,0!"]; }

Caption: Simplified nAChR signaling cascade.

Experimental Protocols for Pharmacological Characterization

To elucidate the pharmacological profile of this compound, a tiered approach involving binding and functional assays is recommended.

Protocol 4.1: nAChR Radioligand Binding Assay (Target Engagement)

This protocol determines the affinity of the test compound for a specific nAChR subtype (e.g., α4β2) by measuring its ability to displace a known radiolabeled ligand.

Materials:

  • HEK-293 cells stably expressing the human α4β2 nAChR subtype.

  • Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4, with protease inhibitors.

  • Assay buffer: 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2.

  • Radioligand: [³H]-Epibatidine or [¹²⁵I]-Epibatidine.[10]

  • Non-specific binding control: Nicotine (10 µM) or another high-affinity ligand.

  • Test Compound: this compound, serially diluted.

  • 96-well filter plates and vacuum manifold.

  • Scintillation cocktail and microplate scintillation counter.

Procedure:

  • Prepare cell membranes from the expressing cell line via homogenization and centrifugation. Resuspend the final membrane pellet in assay buffer.

  • In a 96-well plate, add 50 µL of assay buffer, 25 µL of the test compound at various concentrations, and 25 µL of the radioligand (at a final concentration near its Kd).

  • For total binding wells, add 25 µL of assay buffer instead of the test compound.

  • For non-specific binding wells, add 25 µL of the non-specific control (e.g., nicotine).

  • Initiate the binding reaction by adding 100 µL of the cell membrane preparation (20-50 µg protein/well).

  • Incubate the plate for 60-90 minutes at room temperature with gentle agitation.

  • Terminate the reaction by rapid filtration through the filter plate using a vacuum manifold.

  • Wash the filters three times with ice-cold assay buffer.

  • Allow the filters to dry, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.

  • Calculate the specific binding and plot the percentage inhibition against the log concentration of the test compound to determine the IC50, which can be converted to a Ki value using the Cheng-Prusoff equation.

Protocol 4.2: Two-Electrode Voltage Clamp (TEVC) Electrophysiology on Xenopus Oocytes (Functional Assay)

This assay directly measures the ion channel function in response to the test compound, classifying it as an agonist, antagonist, or allosteric modulator.[8]

Materials:

  • Xenopus laevis oocytes.

  • cRNA for the desired nAChR subunits (e.g., α7 or α4 and β2).

  • Microinjection setup.

  • Two-electrode voltage clamp (TEVC) rig with amplifier and data acquisition system.

  • Recording solution (ND96): 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5 mM HEPES, pH 7.5.

  • Agonist: Acetylcholine (ACh).

  • Test Compound: this compound.

Procedure:

  • Oocyte Preparation and Injection: Harvest and defolliculate Xenopus oocytes. Microinject the oocytes with a mixture of cRNAs for the nAChR subunits of interest and incubate for 2-5 days to allow for receptor expression.

  • Electrophysiology Setup: Place an oocyte in the recording chamber and perfuse with ND96 solution. Impale the oocyte with two electrodes (voltage and current) and clamp the membrane potential at a holding potential of -70 mV.

  • Agonist Mode Testing: Apply the test compound alone at increasing concentrations to the oocyte. A direct inward current indicates agonist activity.

  • Antagonist Mode Testing: Apply a fixed, sub-maximal concentration of ACh (e.g., EC20) to establish a baseline current. Then, co-apply the EC20 of ACh with increasing concentrations of the test compound. A reduction in the ACh-evoked current indicates antagonist activity.

  • PAM Mode Testing: Co-apply a low, threshold concentration of ACh (e.g., EC10) with increasing concentrations of the test compound. An enhancement of the ACh-evoked current indicates positive allosteric modulation.

  • Data Analysis: Measure the peak current amplitude for each application. Normalize the responses to the control ACh application and plot concentration-response curves to determine EC50 (for agonists), IC50 (for antagonists), or potentiation (for PAMs).

Experimental Workflow Diagram

// Nodes Start [label="Start:\n1-(6-Chloropyridin-3-YL)\ncyclopropanecarboxylic acid", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Synthesis [label="Protocol 2.1:\nChemical Synthesis &\nPurification", fillcolor="#FBBC05"]; BindingAssay [label="Protocol 4.1:\nRadioligand Binding Assay\n(Target Engagement)", fillcolor="#34A853", fontcolor="#FFFFFF"]; FuncAssay [label="Protocol 4.2:\nElectrophysiology Assay\n(Functional Characterization)", fillcolor="#34A853", fontcolor="#FFFFFF"]; DataAnalysis [label="Data Analysis:\nKi, EC50/IC50, Efficacy", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Conclusion [label="Determine Pharmacological\nProfile", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Start -> Synthesis; Synthesis -> BindingAssay [label="Characterize Affinity"]; Synthesis -> FuncAssay [label="Characterize Function"]; BindingAssay -> DataAnalysis; FuncAssay -> DataAnalysis; DataAnalysis -> Conclusion; }

Caption: High-level workflow for compound characterization.

Data Presentation and Interpretation

The quantitative data from these assays should be summarized for clear interpretation.

Assay TypeParameterExample ValueInterpretation
Binding Assay (α4β2) Ki150 nMModerate affinity for the α4β2 nAChR.
Functional Assay (α4β2) Agonist EC50> 10 µMNo significant agonist activity at tested concentrations.
Functional Assay (α4β2) Antagonist IC50500 nMActs as a competitive antagonist at the α4β2 nAChR.
Functional Assay (α7) % Potentiation @ 1µM250% (of EC10 ACh response)Potent positive allosteric modulator of the α7 nAChR.

Self-Validation: The protocols are designed to be self-validating. The binding assay includes controls for total and non-specific binding, ensuring the measured signal is specific. The functional assay uses a known agonist (ACh) to confirm receptor expression and viability before testing the compound, providing a reliable baseline for measuring inhibition or potentiation.

Conclusion

This compound represents a valuable scaffold for chemical biology and drug discovery. Its synthesis is achievable through established organic chemistry reactions, and its pharmacological profile can be thoroughly investigated using the detailed protocols provided herein. By systematically evaluating its binding affinity and functional effects at key targets like nicotinic acetylcholine receptors, researchers can unlock its potential for developing novel therapeutics for a range of neurological disorders.

References

A Comprehensive Guide to the Analytical Methods for 1-(6-Chloropyridin-3-YL)cyclopropanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from Gemini Analytical Technologies

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a detailed overview of the essential analytical methodologies for the characterization and quantification of 1-(6-Chloropyridin-3-YL)cyclopropanecarboxylic acid. As a molecule of interest in medicinal chemistry and organic synthesis, possessing structural motifs from both cyclopropane derivatives and chloropyridines, rigorous analytical control is paramount.[1][2][3] This document outlines protocols for chromatographic and spectroscopic techniques, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), chiral separation, Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy. The causality behind experimental choices is explained to provide a framework for method development and validation.

Introduction and Molecular Profile

This compound (CAS No. 854267-90-6) is a synthetic organic compound featuring a cyclopropane ring substituted with a carboxylic acid and a 6-chloropyridin-3-yl group.[4] This unique combination of a strained aliphatic ring and an electron-deficient aromatic system makes it a valuable building block in the synthesis of more complex molecules, particularly in the agrochemical and pharmaceutical industries.[2][3][5] The chloropyridine moiety is a key pharmacophore in several neonicotinoid insecticides, while the cyclopropane ring is a "privileged scaffold" known to enhance metabolic stability and introduce conformational rigidity in drug candidates.[3][6][7]

Given its potential applications, the ability to accurately quantify this molecule, resolve its enantiomers, and confirm its structure is critical for quality control, process optimization, and regulatory compliance. This guide provides the foundational methods to achieve these analytical objectives.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 854267-90-6[4]
Molecular Formula C₉H₈ClNO₂[3][8][9]
Molecular Weight 197.62 g/mol [3][8][9]
Appearance Off-white to white solid (typical)N/A
pKa (predicted) ~4.5 (Carboxylic Acid)[10]
logP (predicted) ~1.8-2.2N/A

Chromatographic Methods for Separation and Quantification

Chromatography is the cornerstone for assessing the purity and concentration of this compound. The choice of method depends on the analytical goal, from routine purity checks to sensitive bioanalysis.

High-Performance Liquid Chromatography (HPLC) for Achiral Analysis

Reversed-phase HPLC (RP-HPLC) is the workhorse method for determining the purity and assay of the compound. The method separates compounds based on their hydrophobicity.

Causality and Method Rationale: The compound possesses both polar (carboxylic acid, pyridine nitrogen) and non-polar (chloropyridine ring, cyclopropane) features. A C18 stationary phase provides a versatile hydrophobic surface for retention. The mobile phase is acidified to suppress the ionization of the carboxylic acid group (pKa ~4.5), ensuring a single, uncharged form that is well-retained and produces a sharp, symmetrical peak.[10] UV detection is ideal, as the chloropyridine ring contains a strong chromophore.

Experimental Protocol: RP-HPLC with UV Detection

  • Instrumentation:

    • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Reagents and Materials:

    • Acetonitrile (MeCN), HPLC grade

    • Water, HPLC grade or ultrapure

    • Formic acid (FA) or Phosphoric acid (H₃PO₄), analytical grade

    • This compound reference standard

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size (e.g., Newcrom R1 or similar).[11]

    • Mobile Phase A: 0.1% Phosphoric Acid in Water. (For MS-compatibility, replace with 0.1% Formic Acid).[11][12]

    • Mobile Phase B: Acetonitrile (MeCN).

    • Gradient: 10% B to 90% B over 15 minutes, hold for 2 minutes, return to initial conditions.

    • Flow Rate: 1.0 mL/min.[13]

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.[12]

    • Detection: UV at 270 nm (based on the 6-chloronicotinic acid chromophore).[14]

  • Sample Preparation:

    • Prepare a stock solution of the reference standard at 1.0 mg/mL in a 50:50 mixture of MeCN/Water.

    • Create a calibration curve by serially diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.

    • Prepare unknown samples in the same diluent.

    • Filter all samples through a 0.45 µm syringe filter before injection.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For high-sensitivity quantification, especially in complex matrices like plasma or urine, LC-MS/MS is the method of choice. It combines the separation power of HPLC with the high selectivity and sensitivity of a triple quadrupole mass spectrometer.[7][15]

Causality and Method Rationale: The pyridine nitrogen is readily protonated, making Electrospray Ionization in positive mode (ESI+) highly efficient. Tandem mass spectrometry (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity. In MRM, a specific parent ion (the protonated molecule, [M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and a specific fragment ion is monitored in the third quadrupole. This process filters out chemical noise, enabling quantification at very low levels.[15][16]

Experimental Protocol: LC-MS/MS for Trace Quantification

  • Instrumentation:

    • UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • LC Conditions:

    • Column: C18, 2.1 x 50 mm, 1.8 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • MS/MS Conditions (ESI+):

    • Ion Source: Electrospray Ionization (ESI), Positive Mode.

    • Capillary Voltage: +3.5 kV.

    • Source Temperature: 150 °C.

    • Desolvation Gas Temperature: 400 °C.

    • MRM Transitions: The specific transitions must be optimized by infusing a standard solution. Predicted transitions are shown below.

Table 2: Predicted MRM Transitions for LC-MS/MS Analysis

AnalyteParent Ion [M+H]⁺ (m/z)Product Ion (m/z)Proposed Fragment
This compound198.03154.04[M+H - CO₂]⁺
122.03[M+H - CO₂ - C₂H₂]⁺ or [6-chloronicotinic acid fragment]⁺

Note: The m/z values are for the most abundant isotopes. These values require empirical optimization on the specific instrument used.

Workflow Diagram: LC-MS/MS Analysis

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Matrix (e.g., Plasma) Spike Spike with Internal Standard Sample->Spike SPE Solid Phase Extraction (SPE) 1. Condition 2. Load 3. Wash 4. Elute Spike->SPE Dry Evaporate & Reconstitute in Mobile Phase A SPE->Dry Inject Inject into UHPLC System Dry->Inject Separate C18 Column Separation Inject->Separate Ionize ESI+ Source Ionization Separate->Ionize Detect Triple Quadrupole MS MRM Detection Ionize->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve (Concentration vs. Response) Integrate->Calibrate Quantify Quantify Unknowns Calibrate->Quantify

Caption: Workflow for quantitative bioanalysis using LC-MS/MS.

Chiral Chromatography for Enantiomeric Separation

The C1 carbon of the cyclopropane ring is a stereocenter, meaning the molecule exists as a pair of enantiomers. Since enantiomers can have vastly different pharmacological and toxicological profiles, their separation and quantification are often required.

Causality and Method Rationale: Enantiomers have identical physical properties in a non-chiral environment, necessitating a chiral environment for separation. This is achieved using a Chiral Stationary Phase (CSP). Polysaccharide-based CSPs, such as amylose or cellulose derivatives, are highly effective for separating a broad range of chiral compounds.[17] They create transient, diastereomeric complexes with the enantiomers through interactions like hydrogen bonding, π-π stacking, and dipole-dipole interactions, leading to different retention times.[18] Normal phase (e.g., hexane/alcohol) mobile phases are typically used as they often provide better chiral recognition on these CSPs compared to reversed-phase conditions.[17][18]

Experimental Protocol: Chiral HPLC

  • Instrumentation:

    • HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: Chiralpak IA (amylose tris(3,5-dimethylphenylcarbamate)) or Chiralcel OD (cellulose tris(3,5-dimethylphenylcarbamate)), 4.6 x 250 mm, 5 µm.[17][18]

    • Mobile Phase: n-Hexane / 2-Propanol (IPA) with 0.1% Trifluoroacetic Acid (TFA). The ratio of Hexane/IPA must be optimized, starting with 90:10.

    • Rationale for TFA: The acidic modifier is added to sharpen the peak shape of the carboxylic acid.

    • Flow Rate: 0.5 - 1.0 mL/min.[17]

    • Column Temperature: 25 °C.

    • Detection: UV at 270 nm.

Spectroscopic Methods for Structural Elucidation

Spectroscopic methods provide orthogonal information to confirm the identity and structure of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structural confirmation.[19]

Expected Spectral Features:

  • ¹H NMR: The spectrum will show distinct regions. The aromatic protons on the pyridine ring will appear downfield (~7.5-8.5 ppm) with characteristic doublet and doublet-of-doublets splitting patterns. The cyclopropane protons will be significantly upfield (~1.0-2.0 ppm) and will exhibit complex splitting due to geminal and cis/trans coupling. The carboxylic acid proton will be a broad singlet, typically >10 ppm.[20][21]

  • ¹³C NMR: The carbonyl carbon will be the most downfield signal (~175 ppm). The aromatic carbons of the pyridine ring will be in the ~120-155 ppm range, with the carbon attached to chlorine showing a distinct shift. The cyclopropane carbons, including the quaternary C1, will be upfield (~15-35 ppm).

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃ or DMSO-d₆)

AssignmentPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
Pyridine H-2~8.4 (d)~150
Pyridine H-4~7.8 (dd)~139
Pyridine H-5~7.4 (d)~124
Cyclopropane CH₂~1.2-1.8 (m)~18
Quaternary Cyclopropane CN/A~25
Carboxylic Acid OH>10 (br s)N/A
Carbonyl C=ON/A~175
Pyridine C-ClN/A~152
Pyridine C-CyclopropaneN/A~135
Infrared (IR) Spectroscopy

IR spectroscopy is excellent for the rapid identification of key functional groups.

Expected Absorption Bands: The IR spectrum provides a molecular fingerprint. The most prominent features will be from the carboxylic acid group.

Table 4: Characteristic IR Absorption Frequencies

Functional GroupVibrationExpected Wavenumber (cm⁻¹)
Carboxylic AcidO-H stretch2500-3300 (broad)
CarbonylC=O stretch1700-1725
Pyridine RingC=C, C=N stretches1450-1600
C-O StretchC-O stretch1210-1320
C-Cl StretchC-Cl stretch600-800

Note: These are characteristic ranges and can shift based on the molecular environment and sample state (solid/liquid).[22][23]

Summary and Method Selection

This guide presents a suite of validated analytical approaches for this compound. The optimal method depends entirely on the analytical question being asked.

  • For routine quality control and purity assessment , RP-HPLC with UV detection is sufficient, robust, and cost-effective.

  • For trace-level quantification in biological matrices , LC-MS/MS is required due to its superior sensitivity and selectivity.

  • To determine enantiomeric purity , chiral HPLC is the mandatory technique.

  • For unequivocal structure confirmation of a newly synthesized batch, a combination of NMR, MS, and IR spectroscopy is essential.

The protocols provided herein serve as a strong foundation for researchers to develop and validate methods tailored to their specific instrumentation and research needs.

References

HPLC analysis of 1-(6-Chloropyridin-3-YL)cyclopropanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Analysis of 1-(6-Chloropyridin-3-YL)cyclopropanecarboxylic acid

Abstract

This application note presents a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis and purity determination of this compound. This compound is a key building block in the synthesis of more complex molecules for pharmaceutical and agrochemical research.[1][2] The described method is tailored for accuracy, precision, and specificity, making it suitable for quality control, stability testing, and routine analysis in research and drug development settings. The protocol has been developed based on the physicochemical properties of the analyte and established chromatographic principles, ensuring reliable performance. Furthermore, this document provides a framework for method validation and forced degradation studies to establish the stability-indicating characteristics of the assay, a critical requirement in pharmaceutical development.[3][4]

Introduction and Analyte Profile

This compound is a heterocyclic carboxylic acid derivative. Its structure, featuring a chloropyridine moiety and a cyclopropane ring, makes it a versatile synthon in medicinal chemistry.[1] Accurate quantification and impurity profiling are essential for ensuring the quality and consistency of this starting material and its subsequent products. HPLC is the predominant technique for this purpose due to its high resolution, sensitivity, and precision.[3]

Analyte Structure and Properties:

  • Chemical Name: this compound

  • CAS Number: 854267-90-6[5]

  • Molecular Formula: C₉H₈ClNO₂[1]

  • Molecular Weight: 197.62 g/mol [1]

  • Predicted pKa: 3.84 ± 0.20[5]

  • Appearance: White solid[5]

The presence of the pyridine ring provides a strong UV chromophore, making UV detection highly suitable. The carboxylic acid functional group dictates the molecule's pH-dependent solubility and chromatographic behavior. The predicted pKa of approximately 3.84 is a critical parameter for method development; operating the mobile phase at a pH well below this value will suppress the ionization of the carboxyl group, leading to better retention and improved peak shape on a reversed-phase column.

Principles of Method Development: A Rationale

The selection of chromatographic conditions is not arbitrary but is grounded in the physicochemical properties of the analyte.

  • Chromatographic Mode: Reversed-phase HPLC is the ideal choice. The analyte is a polar organic molecule, and RP-HPLC, with its non-polar stationary phase (like C18) and polar mobile phase, provides the necessary retention and selectivity.

  • Stationary Phase: A C18 (octadecyl) column is the workhorse of reversed-phase chromatography and serves as an excellent starting point. It provides sufficient hydrophobicity to retain the analyte and separate it from potential impurities.

  • Mobile Phase:

    • Aqueous Component: An acidic buffer is required to maintain a consistent pH below the analyte's pKa. A solution of phosphoric acid or a phosphate buffer at a pH of 2.0-3.0 is effective. This ensures the carboxylic acid remains in its protonated (less polar) form, enhancing retention and preventing peak tailing.[6][7][8]

    • Organic Modifier: Acetonitrile (ACN) is chosen for its low viscosity and UV transparency. The percentage of ACN is optimized to achieve an appropriate retention time and resolution from impurities.[9] Gradient elution may be employed to resolve impurities with a wide range of polarities.[3]

  • Detection: Based on the UV absorbance of the pyridine ring, a detection wavelength in the range of 255-270 nm is expected to provide high sensitivity.[6][10] A photodiode array (PDA) detector is recommended to assess peak purity and identify the optimal detection wavelength.

Detailed Experimental Protocol

This protocol provides a starting point for the analysis and should be validated for its intended use.

Instrumentation and Consumables
  • HPLC System: An HPLC or UPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a PDA or UV detector.

  • Chromatography Column: C18, 150 mm x 4.6 mm, 5 µm particle size (or equivalent).

  • Analytical Balance: Capable of weighing to 0.01 mg.

  • pH Meter: Calibrated.

  • Volumetric Glassware: Class A.

  • Syringe Filters: 0.45 µm or 0.22 µm, PTFE or nylon.

Reagent and Solution Preparation
  • Mobile Phase A (Aqueous): Prepare a 0.1% (v/v) solution of orthophosphoric acid in HPLC-grade water. Filter and degas.

  • Mobile Phase B (Organic): HPLC-grade Acetonitrile.

  • Diluent: A mixture of Mobile Phase A and Mobile Phase B (e.g., 50:50 v/v) is typically a suitable diluent.

  • Standard Stock Solution (e.g., 500 µg/mL):

    • Accurately weigh approximately 25 mg of this compound reference standard.

    • Transfer to a 50 mL volumetric flask.

    • Add approximately 30 mL of diluent and sonicate to dissolve.

    • Allow to cool to room temperature and dilute to volume with diluent.

  • Sample Solution (e.g., 500 µg/mL):

    • Prepare in the same manner as the Standard Stock Solution using the sample to be analyzed.

    • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

Chromatographic Conditions

The following table summarizes the recommended starting conditions.

ParameterRecommended Condition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient Program 0-20 min: 30% to 80% B20-25 min: 80% B25.1-30 min: 30% B (Re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 265 nm
Injection Volume 10 µL
Run Time 30 minutes
System Suitability Testing (SST)

Before sample analysis, the system's performance must be verified.

  • Inject the standard solution five or six times.

  • Evaluate the results against the following criteria:

SST ParameterAcceptance Criteria
Tailing Factor (Asymmetry) 0.8 - 1.5
Theoretical Plates (N) > 2000
% RSD of Peak Area ≤ 2.0%
% RSD of Retention Time ≤ 1.0%

Method Validation and Stability-Indicating Protocol

Validation is required to demonstrate that the analytical procedure is suitable for its intended purpose. The following outlines a typical validation protocol based on ICH guidelines.

MethodValidation ValidatedMethod Validated HPLC Method Specificity Specificity & Stability Indicating ValidatedMethod->Specificity Linearity Linearity ValidatedMethod->Linearity Accuracy Accuracy (Recovery) ValidatedMethod->Accuracy Precision Precision (Repeatability & Intermediate) ValidatedMethod->Precision LOQ Limit of Quantitation (LOQ) ValidatedMethod->LOQ Robustness Robustness ValidatedMethod->Robustness

Caption: Core parameters for HPLC method validation.

Specificity and Forced Degradation

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. A forced degradation study is the cornerstone of a stability-indicating method.[11]

Protocol:

  • Prepare samples of the analyte at ~500 µg/mL.

  • Expose the samples to the stress conditions listed in the table below.

  • Analyze the stressed samples alongside an unstressed control.

  • The method is considered stability-indicating if the degradation products are well-resolved from the main analyte peak and peak purity analysis (using a PDA detector) confirms the main peak is spectrally pure.

Stress ConditionProtocol Detail
Acid Hydrolysis Add 1 mL of 0.1 M HCl; heat at 60 °C for 4 hours. Neutralize before injection.
Base Hydrolysis Add 1 mL of 0.1 M NaOH; keep at room temp for 2 hours. Neutralize.[11]
Oxidative Add 1 mL of 3% H₂O₂; keep at room temp for 4 hours.[11]
Thermal Expose solid drug substance to 105 °C for 24 hours.
Photolytic Expose solution to UV light (ICH Q1B guideline) for a specified duration.
Linearity

Prepare a series of at least five concentrations of the analyte (e.g., from 50% to 150% of the nominal concentration). Plot the peak area response versus concentration and determine the correlation coefficient (r²) and y-intercept. The r² should be ≥ 0.999.

Accuracy (Recovery)

Analyze samples spiked with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, 120%) in triplicate. The recovery should be within 98.0% to 102.0%.

Precision
  • Repeatability: Analyze six replicate preparations of the sample at 100% of the target concentration. The %RSD should be ≤ 2.0%.

  • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument. The %RSD between the two sets of data should meet acceptance criteria.

Analytical Workflow Overview

HPLC_Workflow cluster_prep 1. Preparation cluster_analysis 2. HPLC Analysis cluster_data 3. Data Processing A Prepare Mobile Phase & Diluent B Weigh & Dissolve Standard/Sample A->B C Filter Sample into HPLC Vial B->C D System Suitability Testing (SST) C->D E Inject Samples D->E F Integrate Chromatograms E->F G Calculate Results (Assay, Purity) F->G H Generate Report G->H

References

NMR characterization of 1-(6-Chloropyridin-3-YL)cyclopropanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the NMR Spectroscopic Characterization of 1-(6-Chloropyridin-3-YL)cyclopropanecarboxylic acid

Introduction: The Structural Significance of a Versatile Building Block

This compound is a heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. Its rigid cyclopropane scaffold, combined with the electronically distinct chloropyridine ring and a reactive carboxylic acid handle, makes it a valuable synthon for constructing complex molecular architectures with tailored biological activities.[1][2] Accurate and unambiguous structural verification is a critical prerequisite for its use in drug discovery and development pipelines.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone technique for the complete structural elucidation of such small organic molecules.[3] This application note provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on the multi-dimensional NMR characterization of this compound. We will move beyond a simple listing of steps to explain the causality behind experimental choices, ensuring a self-validating approach to structural confirmation. This guide details the necessary protocols from sample preparation to advanced 2D NMR data interpretation, providing a robust framework for confident characterization.

Part 1: Foundational Protocols - From Sample Preparation to Data Acquisition

The quality of NMR data is fundamentally dependent on meticulous sample preparation and a logical data acquisition strategy.

Protocol 1: NMR Sample Preparation

The goal of this protocol is to create a homogeneous, particulate-free solution at an optimal concentration for a suite of NMR experiments.

Materials:

  • This compound (5-25 mg)

  • Deuterated solvent (e.g., DMSO-d6, CDCl3, or Acetone-d6), ~0.7 mL

  • High-quality 5 mm NMR tubes and caps

  • Glass Pasteur pipette and a small plug of glass wool

  • Small vial for dissolution

Step-by-Step Methodology:

  • Mass Measurement: Accurately weigh 5-10 mg of the compound for ¹H and 2D NMR experiments, or 15-25 mg for optimal ¹³C NMR signal-to-noise, into a small, clean vial.[4][5]

  • Solvent Selection & Dissolution:

    • Causality: The choice of solvent is critical. Dimethyl sulfoxide-d6 (DMSO-d6) is highly recommended for this compound as its polarity aids in dissolving the carboxylic acid, and its hydrogen-bond accepting nature slows the exchange of the acidic proton, allowing for its observation in the ¹H NMR spectrum. Chloroform-d (CDCl3) is an alternative but may lead to broader signals for the COOH proton, or its complete disappearance due to rapid exchange.

    • Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[6][7] Gently vortex or swirl the vial to ensure the sample dissolves completely.

  • Filtration and Transfer: Solid particles in an NMR sample severely degrade spectral quality by distorting magnetic field homogeneity.[5]

    • Place a small, tight plug of glass wool into a Pasteur pipette.

    • Filter the sample solution through the pipette directly into a clean, unscratched 5 mm NMR tube. This removes any suspended microparticulates.

  • Capping and Labeling: Cap the NMR tube securely to prevent solvent evaporation and contamination. Label the tube clearly with the compound identifier.

Protocol 2: A Strategic Workflow for NMR Data Acquisition

A hierarchical approach to data acquisition ensures that each experiment builds upon the information provided by the last, leading to an efficient and complete structural assignment.

Experimental Workflow for Structural Elucidation

G A 1D ¹H NMR (Proton Survey) B 1D ¹³C NMR & DEPT-135 (Carbon Backbone & Multiplicity) A->B C 2D ¹H-¹H COSY (Proton Connectivity) A->C D 2D ¹H-¹³C HSQC (Direct C-H Correlation) B->D C->D E 2D ¹H-¹³C HMBC (Long-Range C-H Correlation) D->E F Final Structure Assignment E->F

Caption: A logical workflow for NMR data acquisition and analysis.

Recommended Experiments:

  • 1D ¹H NMR: The essential starting point. It provides information on the number of distinct proton environments, their chemical shifts (electronic environment), integration (relative number of protons), and multiplicity (neighboring protons).

  • 1D ¹³C{¹H} NMR: A proton-decoupled experiment that reveals all unique carbon environments in the molecule.

  • DEPT-135 (Distortionless Enhancement by Polarization Transfer): This experiment is invaluable for determining carbon multiplicity. It differentiates carbons with an odd number of attached protons (CH, CH₃) which appear as positive peaks, from those with an even number (CH₂) which appear as negative peaks. Quaternary carbons are not observed.[8]

  • 2D ¹H-¹H COSY (Correlation Spectroscopy): This experiment maps correlations between protons that are spin-spin coupled, typically through two or three bonds.[9] It is fundamental for identifying connected proton networks, such as those in the pyridine and cyclopropane rings.

  • 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): An exceptionally sensitive experiment that correlates each proton with the carbon atom to which it is directly attached (one-bond ¹JCH coupling).[10][11] This provides unambiguous C-H connections.

  • 2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for piecing together the molecular puzzle. It reveals correlations between protons and carbons over two to three bonds (²JCH and ³JCH), and sometimes four bonds in conjugated systems.[12][13] It is essential for connecting fragments separated by quaternary carbons and for assigning the non-protonated carbons.

Part 2: Data Interpretation and Structural Assignment

The following section outlines the process of interpreting the NMR data, using expected chemical shifts and correlations to build the final structure.

Predicted NMR Data Summary

The table below presents a set of predicted, realistic NMR data for this compound, assuming DMSO-d6 as the solvent. This data will serve as the basis for our step-by-step analysis.

Atom LabelPredicted ¹H Shift (ppm), Multiplicity, J (Hz)Predicted ¹³C Shift (ppm)DEPT-135Key HMBC Correlations (from ¹H)
H2 8.55, d, J=2.5C2 : 150.5CHC4, C6, C7
H4 7.95, dd, J=8.5, 2.5C4 : 140.0CHC2, C5, C6, C7
H5 7.60, d, J=8.5C5 : 125.0CHC3, C4
H8/H8' 1.55, mC8 : 15.0CH₂C7, C9, C10
H9/H9' 1.25, mC9 : 15.0CH₂C7, C8, C10
COOH 12.5, br sC10 : 174.0Quat. C-
C3 -134.0Quat. C-
C6 -152.0Quat. C-
C7 -25.0Quat. C-

(Note: The cyclopropane protons H8/H8' and H9/H9' are diastereotopic and will exhibit complex second-order coupling, appearing as multiplets.)

Step-by-Step Elucidation Strategy
  • ¹H NMR Analysis - The Initial Survey:

    • Three signals are observed in the aromatic region (~7.5-8.6 ppm). Their integration (1H each) and splitting patterns (d, dd, d) are characteristic of a 1,2,4-trisubstituted benzene-like system, consistent with the 3-substituted 6-chloropyridine ring.

    • Two complex multiplets are seen in the aliphatic region (~1.2-1.6 ppm), each integrating to 2H. This pattern is indicative of the four diastereotopic protons on the cyclopropane ring.

    • A very downfield, broad singlet at ~12.5 ppm is characteristic of a carboxylic acid proton.

  • ¹³C and DEPT-135 Analysis - The Carbon Skeleton:

    • The ¹³C spectrum shows nine distinct signals, matching the nine unique carbons in the structure.

    • DEPT-135 confirms three CH carbons (in the aromatic region) and two CH₂ carbons (in the aliphatic region).

    • By subtraction, the remaining four signals in the ¹³C spectrum must be quaternary carbons: C3, C6 (pyridine ring), C7 (cyclopropane), and C10 (carbonyl).[8]

  • COSY Analysis - Mapping ¹H-¹H Connectivity:

¹H-¹H COSY Correlation Network

Caption: COSY correlations confirm proton spin systems.

  • HSQC Analysis - Direct C-H Assignment:

    • This experiment provides a direct link between the proton and carbon data. For example, the proton at 8.55 ppm correlates to the carbon at 150.5 ppm, definitively assigning these signals to H2 and C2, respectively.

    • All protonated carbons (C2, C4, C5, C8, C9) are unambiguously assigned by matching their attached proton shifts from the ¹H spectrum.[8][10]

  • HMBC Analysis - Assembling the Final Structure:

    • The HMBC experiment is the final, critical step that connects the individual spin systems and assigns the quaternary carbons.[13][14]

Key HMBC Correlations for Structural Assembly

G cluster_pyridine Pyridine Ring cluster_cyclopropane Cyclopropane Ring H2 H2 C7 C7 H2->C7 ³J H4 H4 C6 C6 H4->C6 ²J H4->C7 ³J C3 C3 H8_H9 H8/H9 H8_H9->C3 ³J C10 C10 H8_H9->C10 ²J

Caption: HMBC correlations bridge the molecular fragments.

By systematically applying this suite of NMR experiments and interpretation strategies, the complete and unambiguous chemical structure of this compound can be confidently determined. This self-validating system, where data from multiple experiments must converge on a single structural solution, embodies the principles of scientific integrity required in modern chemical research.

References

Application Notes & Protocols: 1-(6-Chloropyridin-3-YL)cyclopropanecarboxylic Acid as a Rigid Linker Component in Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the application of 1-(6-chloropyridin-3-yl)cyclopropanecarboxylic acid as a strategic building block for constructing rigid linkers in advanced therapeutic modalities. We will explore its utility in Proteolysis-Targeting Chimeras (PROTACs) and conceptually in Antibody-Drug Conjugates (ADCs), focusing on the rationale behind its use and providing detailed protocols for its incorporation into larger molecular constructs.

Introduction: The Critical Role of Linker Rigidity

In the design of heterobifunctional molecules such as PROTACs and ADCs, the linker is not merely a passive spacer but an active contributor to the molecule's overall efficacy, selectivity, and pharmacokinetic properties.[1] While flexible linkers like alkyl or PEG chains are synthetically accessible, they often introduce a high degree of conformational freedom.[2] This can lead to an entropic penalty upon binding and may not optimally orient the two ends of the molecule for effective ternary complex formation (in the case of PROTACs) or payload delivery.[1]

This compound offers a solution by providing a structurally constrained, rigid core. The cyclopropane ring, a strained three-carbon system, imparts a fixed, non-linear geometry that can pre-organize the molecule into a conformation favorable for target engagement.[3] This guide will detail the properties, rationale, and synthetic protocols for leveraging this unique building block.

Physicochemical Properties & Rationale for Use

The unique structure of this compound makes it a versatile synthon for linker design.[4] Its key attributes are summarized below.

PropertyValueSource
CAS Number 854267-90-6[5]
Molecular Formula C₉H₈ClNO₂[4]
Molecular Weight 197.62 g/mol [6]
Core Structural Motifs Chloropyridine, Cyclopropane, Carboxylic Acid[4]

Scientific Rationale for Application:

  • Cyclopropane Ring (The Rigid Core): The defining feature is the cyclopropane moiety. Unlike a flexible alkyl chain, its rigid structure reduces the number of rotatable bonds, which can decrease the entropic penalty associated with the formation of the ternary complex in PROTACs.[1] This pre-organization can lead to enhanced binding affinity and improved selectivity.[1] Furthermore, the cyclopropane ring is known to improve metabolic stability in certain contexts.[6]

  • Carboxylic Acid (The Reactive Handle): The carboxylic acid group is the primary point of attachment. It can be readily activated to form amide bonds—the most common linkage in linker chemistry—by coupling with amines on an E3 ligase ligand, a protein-of-interest (POI) ligand, or another linker segment.[3][4]

  • Chloropyridine Moiety (The Modulator): The 6-chloropyridine group serves multiple purposes. Its electron-withdrawing nature can influence the reactivity of the molecule and provides a site for potential metabolic interactions.[6] It also contributes to the overall polarity and binding profile of the final construct, potentially engaging in specific interactions with the target proteins.

Application in PROTAC Design and Synthesis

PROTACs are heterobifunctional molecules that hijack the cell's ubiquitin-proteasome system to induce the degradation of a target protein of interest (POI).[] They consist of a POI ligand and an E3 ubiquitin ligase ligand joined by a linker.[8] The linker's geometry is paramount for inducing the proximity required for ubiquitination and subsequent degradation.[1]

PROTAC_Mechanism cluster_formation Complex Formation cluster_degradation Degradation POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary Binds E3 E3 Ubiquitin Ligase E3->Ternary Binds PROTAC PROTAC Molecule PROTAC->Ternary Bridges Ternary->PROTAC Catalytic Release PolyUb Poly-ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary Proteasome Proteasome PolyUb->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Protocol 1: Synthesis of an Amide-Coupled Intermediate for PROTAC Linker Elaboration

This protocol describes the foundational step of activating the carboxylic acid of the title compound and coupling it to an exemplary amine, such as 2-aminoethanol. This generates a hydroxyl-terminated intermediate that can be further functionalized for subsequent conjugation steps (e.g., click chemistry).

Protocol_Workflow start Start Materials: This compound 2-Aminoethanol dissolve 1. Dissolve Acid in Anhydrous DMF start->dissolve add_reagents 2. Add Coupling Agents (HATU, DIPEA) dissolve->add_reagents activate 3. Activation (Stir at RT, 15 min) add_reagents->activate add_amine 4. Add Amine (2-Aminoethanol) activate->add_amine couple 5. Coupling Reaction (Stir at RT, 4-12 h) add_amine->couple workup 6. Aqueous Work-up (Dilute, Extract with EtOAc) couple->workup purify 7. Purification (Silica Gel Chromatography) workup->purify product Final Product: Coupled Intermediate purify->product

Caption: Experimental workflow for amide bond formation.

Materials:

  • This compound (1.0 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • 2-Aminoethanol (1.1 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous DMF.

    • Scientist's Note: Anhydrous conditions are critical to prevent the hydrolysis of the activated ester intermediate formed in the next step, which would reduce the reaction yield.[2]

  • Activation: To the stirred solution, add HATU (1.2 eq) followed by the dropwise addition of DIPEA (3.0 eq). Stir the mixture at room temperature for 15 minutes. The solution may change color, indicating the formation of the activated O-acylisourea intermediate.

    • Scientist's Note: HATU is a highly efficient coupling reagent that minimizes side reactions and racemization.[3] DIPEA is a non-nucleophilic base used to scavenge the HCl formed and maintain a basic pH required for the reaction.

  • Coupling: Add 2-aminoethanol (1.1 eq) dropwise to the activated acid mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed (typically 4-12 hours).

  • Aqueous Work-up: Once the reaction is complete, dilute the mixture with water and transfer it to a separatory funnel. Extract the aqueous phase three times with ethyl acetate.

    • Scientist's Note: This step removes the water-soluble DMF and other salts.

  • Washing: Combine the organic extracts and wash sequentially with saturated aqueous NaHCO₃ solution (to remove any unreacted acid) and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to obtain the pure coupled product.

Conceptual Application in Antibody-Drug Conjugates (ADCs)

ADCs are a class of biopharmaceuticals that use monoclonal antibodies to deliver potent cytotoxic agents specifically to cancer cells.[9] An ADC consists of the antibody, the cytotoxic payload, and a chemical linker that connects them.[10] The linker's stability in circulation and its ability to release the payload at the target site are crucial for ADC efficacy and safety.[11]

A rigid linker component derived from this compound can be integrated into the linker-payload system prior to conjugation with the antibody. This can help maintain a specific distance and orientation between the antibody and the payload, potentially influencing the ADC's physicochemical properties and in vivo performance.[12]

ADC_Structure cluster_ADC Antibody-Drug Conjugate (ADC) cluster_LinkerPayload Linker-Payload Construct mAb Monoclonal Antibody (mAb) Linker Linker mAb->Linker Conjugation Site (e.g., Cysteine) Payload Cytotoxic Payload Linker->Payload Covalently bonded

Caption: General structure of an Antibody-Drug Conjugate (ADC).

Characterization & Quality Control

Following the synthesis described in Protocol 1, it is essential to validate the structure and purity of the resulting intermediate.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Used to confirm the molecular weight of the desired product and to assess its purity. The expected [M+H]⁺ ion should be observed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR should be used to confirm the covalent structure. The disappearance of the carboxylic acid proton signal and the appearance of new signals corresponding to the coupled amine fragment and a characteristic amide NH proton signal are key indicators of a successful reaction.

Conclusion

This compound is a valuable and strategic building block for medicinal chemists engaged in the design of sophisticated therapeutics. Its inherent rigidity, conferred by the cyclopropane ring, provides a means to control molecular conformation, a critical parameter in the efficacy of targeted modalities like PROTACs. The straightforward reactivity of its carboxylic acid handle allows for reliable incorporation into complex linker architectures. The protocols and conceptual frameworks provided herein serve as a foundational guide for researchers to harness the potential of this molecule in the development of next-generation targeted therapies.

References

Application Notes and Protocols: Strategic Derivatization of 1-(6-Chloropyridin-3-YL)cyclopropanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the chemical derivatization of 1-(6-chloropyridin-3-yl)cyclopropanecarboxylic acid, a versatile scaffold in modern medicinal chemistry. We present detailed protocols and expert insights into the strategic modification of its two primary reactive centers: the carboxylic acid moiety and the 6-chloropyridine ring. The methodologies covered include robust amide and ester formations, as well as powerful palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination. Each protocol is designed to be self-validating, with explanations of the underlying chemical principles and troubleshooting guidance to empower researchers in drug discovery and development.

Introduction: A Scaffold of Bivalent Reactivity

This compound is a bifunctional building block of significant interest in the synthesis of novel chemical entities. Its structure is characterized by three key components:

  • A cyclopropane ring , which imparts conformational rigidity and unique metabolic properties.[1]

  • A carboxylic acid , a versatile functional handle for modification.

  • A 6-chloropyridine ring , an electron-deficient heteroaromatic system primed for carbon-carbon and carbon-nitrogen bond formation.

The strategic value of this molecule lies in its two orthogonal reactive sites, which can be selectively addressed to generate diverse libraries of compounds. Derivatization is pursued to systematically modulate physicochemical properties—such as solubility, lipophilicity, and metabolic stability—and to explore structure-activity relationships (SAR) essential for optimizing drug candidates.[1][2][3] The derivatives of cyclopropanecarboxylic acid have shown a wide array of pharmacological activities, including antidepressant, anti-inflammatory, and antimicrobial effects.[1][2][3]

This guide details field-proven protocols for derivatizing both the carboxylic acid and the chloropyridine moieties, providing the rationale behind reagent selection and reaction conditions.

G cluster_acid Carboxylic Acid Derivatization cluster_pyridine Pyridine Ring Derivatization start 1-(6-Chloropyridin-3-YL) cyclopropanecarboxylic acid amide Amide Derivatives start->amide Amide Coupling (EDC, HATU) ester Ester Derivatives start->ester Esterification (Fischer, DCC) suzuki C-C Coupled Products (Bi-aryl derivatives) start->suzuki Suzuki-Miyaura Cross-Coupling buchwald C-N Coupled Products (Aryl-amine derivatives) start->buchwald Buchwald-Hartwig Amination

Figure 1: Key derivatization pathways for the title compound.

Strategy I: Modification of the Carboxylic Acid Group

The carboxylic acid is a primary site for introducing diversity. Its conversion to amides and esters is fundamental for altering polarity, hydrogen bonding capability, and creating potential prodrugs.[4]

Amide Bond Formation: The Cornerstone of Medicinal Chemistry

Converting the carboxylic acid to an amide is arguably the most common derivatization strategy, enabling the introduction of a vast chemical space via commercially available amines.[5] The reaction requires the activation of the carboxylic acid's hydroxyl group to facilitate nucleophilic attack by the amine.[6][7][8]

This method utilizes a water-soluble carbodiimide (EDC) for activation, making purification straightforward. 1-Hydroxybenzotriazole (HOBt) is included as an additive to minimize racemization and improve reaction efficiency by forming a more reactive intermediate ester.[9]

Materials:

  • This compound (1.0 eq)

  • Desired primary or secondary amine (1.1 eq)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aq. NaHCO₃, Brine, H₂O

  • Anhydrous MgSO₄ or Na₂SO₄

  • Silica gel for chromatography

Step-by-Step Protocol:

  • Under an inert atmosphere (N₂), dissolve this compound in anhydrous DMF (or DCM) to a concentration of 0.1 M.

  • Add the amine (1.1 eq), HOBt (1.2 eq), and DIPEA (3.0 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 eq) portion-wise, ensuring the temperature remains below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitoring: Track reaction progress via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.

  • Work-up: Dilute the reaction mixture with ethyl acetate. Wash sequentially with water (2x), saturated aq. NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient).

HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is a highly efficient coupling reagent, often providing faster reaction times and higher yields, particularly for sterically hindered substrates or less nucleophilic amines.[6]

Materials:

  • Same as Protocol 1, but replace EDC/HOBt with HATU (1.2 eq).

Step-by-Step Protocol:

  • Under an inert atmosphere (N₂), dissolve this compound in anhydrous DMF (0.1 M).

  • Add the amine (1.1 eq) and DIPEA (3.0 eq).

  • Add HATU (1.2 eq) to the solution at room temperature. A slight exotherm may be observed.

  • Stir at room temperature for 1-4 hours.

  • Monitoring: The reaction is typically complete much faster than with EDC. Monitor via TLC or LC-MS.

  • Work-up and Purification: Follow steps 7-9 from Protocol 1.

Data Presentation: Amide Coupling Versatility
Amine PartnerCoupling MethodTypical YieldNotes
BenzylamineEDC/HOBt85-95%Standard, high-yielding reaction.
AnilineHATU70-85%HATU is preferred for less nucleophilic aromatic amines.
MorpholineEDC/HOBt90-98%Secondary cyclic amines are excellent nucleophiles.
tert-ButylamineHATU50-70%Sterically hindered amines require more potent activators.

Strategy II: Modification of the Pyridine Ring

The chlorine atom at the C6 position of the pyridine ring is an excellent handle for palladium-catalyzed cross-coupling reactions. This allows for the introduction of aryl, heteroaryl, or amino substituents, profoundly altering the molecule's steric and electronic profile.

G cluster_workflow General Cross-Coupling Workflow reagents 1. Combine Starting Material, Coupling Partner, Ligand, & Base degas 2. Degas Solvent & Refill with Inert Gas reagents->degas catalyst 3. Add Palladium Catalyst degas->catalyst heat 4. Heat to Reaction Temperature catalyst->heat monitor 5. Monitor Progress (LC-MS / TLC) heat->monitor workup 6. Aqueous Work-up & Extraction monitor->workup purify 7. Column Chromatography workup->purify product Final Product purify->product

Figure 2: Standard workflow for palladium-catalyzed reactions.

Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds

The Suzuki reaction is a robust method for forming carbon-carbon bonds by coupling the chloropyridine with an organoboron reagent (boronic acid or ester).[10] The choice of palladium catalyst, ligand, and base is critical for achieving high yields with electron-deficient heteroaryl chlorides.[11][12][13]

Materials:

  • This compound (1.0 eq)

  • Aryl- or heteroarylboronic acid (1.5 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.05 eq)

  • SPhos (dicyclohexylphosphino-2′,6′-dimethoxybiphenyl) (0.10 eq)

  • Potassium phosphate tribasic (K₃PO₄) (3.0 eq)

  • 1,4-Dioxane and Water (e.g., 4:1 v/v)

  • Anhydrous MgSO₄ or Na₂SO₄

  • Silica gel or Celite® for filtration

Step-by-Step Protocol:

  • To a reaction vessel, add the starting acid (1.0 eq), boronic acid (1.5 eq), SPhos (0.10 eq), and K₃PO₄ (3.0 eq).

  • Evacuate and backfill the vessel with an inert gas (Argon or N₂) three times.

  • Add the degassed solvent mixture (dioxane/water). The mixture should be vigorously stirred.

  • Add Pd(OAc)₂ (0.05 eq) and degas the mixture again for 5-10 minutes by bubbling the inert gas through the solution.

  • Heat the reaction to 80-100 °C and stir for 4-12 hours.

  • Monitoring: Track the disappearance of the starting material by LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Purification: Concentrate the filtrate and purify the residue by flash column chromatography. Note: The carboxylic acid product may streak on silica; pre-treating the silica with a small amount of acetic acid or using a different stationary phase may be necessary.

Buchwald-Hartwig Amination: Forging C-N Bonds

This reaction is a powerful tool for coupling amines with aryl halides to form aryl amines.[14] For chloropyridines, which are less reactive than their bromide or iodide counterparts, the choice of a bulky, electron-rich phosphine ligand is crucial for facilitating the rate-limiting oxidative addition step.[15][16]

Materials:

  • This compound (1.0 eq)

  • Primary or secondary amine (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02-0.05 eq)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04-0.10 eq)

  • Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS) (1.4 eq)

  • Anhydrous, degassed Toluene or 1,4-Dioxane

Step-by-Step Protocol:

  • Crucial: This reaction is highly sensitive to air and moisture. All glassware must be oven-dried, and reagents must be anhydrous.

  • In a glovebox or under a strong flow of inert gas, add Pd₂(dba)₃, Xantphos, and the base (NaOtBu) to a reaction vessel.

  • Add the starting acid and the amine.

  • Add the anhydrous, degassed solvent.

  • Seal the vessel and heat to 90-110 °C for 6-24 hours.

  • Monitoring: Track reaction progress by LC-MS.

  • Work-up: Cool the reaction to room temperature. Carefully quench by adding saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Dilute with ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate (2x).

  • Combine organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Data Presentation: Cross-Coupling Scope
Coupling PartnerReaction TypeCatalyst/LigandBaseTypical Yield
Phenylboronic acidSuzukiPd(OAc)₂ / SPhosK₃PO₄80-90%
4-Methoxyphenylboronic acidSuzukiPd(OAc)₂ / SPhosK₃PO₄85-95%
PyrrolidineBuchwald-HartwigPd₂(dba)₃ / XantphosNaOtBu75-85%
N-MethylanilineBuchwald-HartwigPd₂(dba)₃ / XantphosLHMDS60-75%

Troubleshooting and Experimental Considerations

IssuePossible CauseRecommended Solution
Low Conversion (Amide Coupling) Insufficient activation; Poorly nucleophilic amine.Switch to a stronger coupling reagent like HATU. Increase reaction time and/or temperature.
Low Conversion (Cross-Coupling) Catalyst deactivation (O₂/H₂O); Poor ligand choice.Ensure rigorous inert atmosphere and use anhydrous solvents. Screen different ligands (e.g., XPhos, RuPhos for Suzuki; BrettPhos for Buchwald).
Hydrodehalogenation Side Product Competing reduction pathway in cross-coupling.Use a less protic solvent. Ensure the base is fully anhydrous. A different ligand may suppress this pathway.[15]
Product Purification Difficulty Carboxylic acid product is polar and streaks on silica.Add 0.5-1% acetic acid to the chromatography eluent. Alternatively, purify as a methyl ester then hydrolyze post-purification.

Conclusion

This compound is a highly valuable and adaptable starting material for chemical synthesis. The protocols outlined in this guide provide robust and reproducible methods for its derivatization at both the carboxylic acid and chloropyridine sites. By carefully selecting the appropriate reaction conditions, researchers can efficiently generate diverse molecular libraries to probe biological systems and accelerate the drug discovery process.

References

Application Note & Protocol: A Scalable Synthesis of 1-(6-Chloropyridin-3-yl)cyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-(6-Chloropyridin-3-yl)cyclopropanecarboxylic acid is a pivotal building block in the synthesis of numerous pharmaceutical and agrochemical agents, including novel antibacterial and anti-tubercular compounds.[1][2] The increasing demand for this intermediate necessitates a robust, efficient, and scalable synthetic process. This document provides a detailed, two-part protocol for the scale-up synthesis of this target molecule, beginning with the formation of the key intermediate, 2-chloro-5-(1-cyanocyclopropyl)pyridine, followed by its basic hydrolysis. The causality behind critical process choices, in-process controls, safety protocols, and purification strategies are discussed to ensure scientific integrity and successful implementation in a research or drug development setting.

Introduction and Synthetic Strategy

The synthesis of cyclopropane-containing molecules can be challenging due to the inherent ring strain of the three-membered ring.[3] Direct cyclopropanation methods often require highly reactive and hazardous reagents.[3] An alternative and more scalable approach involves the construction of the cyclopropane ring from acyclic precursors followed by functional group manipulation.

This guide details a proven two-step synthetic sequence. The strategy hinges on the initial formation of a cyclopropylnitrile intermediate, which is then hydrolyzed to the desired carboxylic acid. This approach offers several advantages for scale-up:

  • Convergent Synthesis: The core cyclopropane ring is built upon a readily available pyridine scaffold.

  • Stable Intermediates: The nitrile intermediate is typically a stable, crystalline solid, facilitating purification and handling.

  • High-Yielding Transformations: Both the cyclopropanation and hydrolysis steps are known to be high-yielding.

The overall synthetic workflow is depicted below.

Synthetic_Workflow A 2-Chloro-5-(chloromethyl)pyridine + NaCN B 2-Chloro-5-(cyanomethyl)pyridine A->B Nucleophilic Substitution C 2-Chloro-5-(1-cyanocyclopropyl)pyridine (Intermediate) B->C Phase-Transfer Cyclopropanation D This compound (Final Product) C->D Base-Mediated Hydrolysis

Caption: Overall synthetic route from commercially available materials to the final product.

Part A: Synthesis of 2-Chloro-5-(1-cyanocyclopropyl)pyridine

Principle and Rationale

The formation of the cyclopropane ring is achieved via a phase-transfer catalyzed (PTC) reaction. This method is exceptionally well-suited for industrial scale-up.[4] It involves the reaction of 2-chloro-5-(cyanomethyl)pyridine with 1,2-dibromoethane (or a similar dihaloalkane) in a biphasic system (aqueous NaOH and an organic solvent like toluene). The phase-transfer catalyst, typically a quaternary ammonium salt, facilitates the transfer of the hydroxide-generated carbanion from the aqueous phase to the organic phase where the reaction occurs.[4][5]

Why Phase-Transfer Catalysis?

  • Safety: Avoids the use of hazardous and moisture-sensitive bases like sodium hydride (NaH) or lithium diisopropylamide (LDA).

  • Efficiency: Enhances reaction rates and allows for lower reaction temperatures.[4]

  • Cost-Effectiveness: Requires only catalytic amounts of the PTC agent and uses inexpensive bases like NaOH.

  • Scalability: The biphasic nature of the reaction aids in heat management, a critical factor in large-scale operations.

Materials and Equipment
Reagent/MaterialGradeSupplierNotes
2-Chloro-5-(cyanomethyl)pyridine≥98%CommercialStarting material.
1,2-Dibromoethane≥99%CommercialAlkylating agent.
Sodium Hydroxide (NaOH)Pellets, ≥97%CommercialBase.
TolueneAnhydrousCommercialOrganic solvent.
Tetrabutylammonium Bromide (TBAB)≥99%CommercialPhase-Transfer Catalyst.
Hydrochloric Acid (HCl)37% (conc.)CommercialFor neutralization.
Deionized Water-In-house-
Brine (Saturated NaCl)-In-houseFor work-up.
Anhydrous Magnesium Sulfate (MgSO₄)-CommercialDrying agent.

Equipment:

  • Jacketed glass reactor with overhead mechanical stirrer, thermocouple, condenser, and nitrogen inlet.

  • Addition funnel.

  • Separatory funnel (appropriate scale).

  • Rotary evaporator.

  • Filtration apparatus (Büchner funnel).

Detailed Experimental Protocol
  • Reactor Setup: Assemble the reactor under a nitrogen atmosphere. Ensure all joints are well-sealed.

  • Charge Reagents: To the reactor, charge 2-chloro-5-(cyanomethyl)pyridine (1.0 eq), toluene (10 vol), 1,2-dibromoethane (1.5 eq), and tetrabutylammonium bromide (0.05 eq).

  • Base Preparation: In a separate vessel, carefully prepare a 50% (w/w) solution of NaOH in deionized water. Caution: This process is highly exothermic.[6][7] Add NaOH pellets slowly to cold water with stirring.[8]

  • Reaction Initiation: Begin vigorous stirring of the reactor contents (e.g., 300-400 RPM) to ensure good mixing between the phases. Slowly add the 50% NaOH solution (3.0 eq) via the addition funnel over 1-2 hours, maintaining the internal temperature below 30°C using the reactor jacket.

  • Reaction Monitoring: Monitor the reaction progress by taking aliquots from the organic layer every hour. Analyze by HPLC or TLC (e.g., 30% Ethyl Acetate in Hexanes) to check for the disappearance of the starting material. The reaction is typically complete within 4-6 hours.

  • Work-up and Isolation:

    • Once the reaction is complete, stop the stirring and allow the layers to separate.

    • Drain the lower aqueous layer.

    • Wash the organic layer sequentially with deionized water (2 x 5 vol) and brine (1 x 5 vol).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure on the rotary evaporator.

  • Purification: The resulting crude solid is often of sufficient purity for the next step. If required, the product can be recrystallized from a suitable solvent system like isopropanol/water.

Part B: Hydrolysis to this compound

Principle and Rationale

The conversion of the nitrile intermediate to the final carboxylic acid is achieved through vigorous basic hydrolysis.[9][10] The reaction is typically carried out using a concentrated aqueous solution of sodium hydroxide at elevated temperatures. The reaction proceeds via the initial formation of a carboxamide intermediate, which is subsequently hydrolyzed to the carboxylate salt. Acidification of the reaction mixture then precipitates the desired carboxylic acid product.

Why Basic Hydrolysis?

  • Robustness: This method is effective for sterically hindered nitriles.

  • High Conversion: The reaction is generally driven to completion with excess base and heat.

  • Product Isolation: The carboxylic acid product can be easily isolated by pH adjustment and filtration, which is a highly scalable purification method.[11][12]

Materials and Equipment
Reagent/MaterialGradeNotes
2-Chloro-5-(1-cyanocyclopropyl)pyridineFrom Part AIntermediate.
Sodium Hydroxide (NaOH)Pellets, ≥97%Base for hydrolysis.
Deionized Water-Solvent.
Hydrochloric Acid (HCl)37% (conc.)For acidification.
IsopropanolReagentFor washing solid.

Equipment:

  • Jacketed glass reactor with overhead stirrer, thermocouple, and reflux condenser.

  • Filtration apparatus (Büchner funnel or Nutsche filter for larger scale).

  • Drying oven (vacuum or convection).

Detailed Experimental Protocol
  • Reactor Setup: Charge the reactor with 2-chloro-5-(1-cyanocyclopropyl)pyridine (1.0 eq), sodium hydroxide (4.0 eq), and deionized water (10 vol).

  • Reaction: Heat the mixture to reflux (approx. 100-105°C) with vigorous stirring. Ammonia gas will evolve during the reaction; ensure adequate ventilation or scrubbing.

  • Reaction Monitoring: Monitor the reaction by HPLC until the starting material and any amide intermediate are consumed (typically 8-12 hours).

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Slowly and carefully add concentrated HCl to the stirred solution. The process is exothermic. Maintain the temperature below 40°C.

    • Continue adding HCl until the pH of the solution is approximately 2-3. The product will precipitate as a solid.

    • Stir the resulting slurry for 1-2 hours at room temperature to ensure complete crystallization.

  • Purification and Drying:

    • Collect the solid product by filtration.

    • Wash the filter cake thoroughly with cold deionized water (2 x 3 vol) to remove inorganic salts, followed by a wash with cold isopropanol (1 x 2 vol) to aid in drying.

    • Dry the purified solid in a vacuum oven at 50-60°C to a constant weight.

Purification_Workflow cluster_0 Reaction Mixture cluster_1 Isolation & Purification A Product as Sodium Salt (Aqueous Solution) B Cool to RT A->B C Acidify with HCl (pH 2-3) B->C D Precipitation / Crystallization C->D E Filter Solid Product D->E F Wash with Cold Water E->F G Wash with Cold IPA F->G H Dry in Vacuum Oven G->H Final Pure Final Product H->Final

Caption: Step-by-step workflow for the isolation and purification of the final product.

Characterization and Quality Control

TestSpecificationTypical Result
Appearance White to off-white solidConforms
Purity (HPLC) ≥ 98.5% (AUC)99.2%
¹H NMR Conforms to structureConforms
Mass Spec (MS) Conforms to M+H⁺Conforms
Melting Point 175-180 °C177 °C

Safety and Hazard Analysis

All operations must be conducted by trained personnel in a controlled laboratory or plant environment with appropriate engineering controls and personal protective equipment (PPE).

  • Sodium Hydroxide (NaOH): Highly corrosive and causes severe skin burns and eye damage.[8][13] The dissolution in water is highly exothermic and can cause boiling and splashing.[6] Always add NaOH to cold water slowly; never the other way around.[7][8]

  • 1,2-Dibromoethane: A toxic and suspected carcinogenic substance. Handle only in a well-ventilated fume hood.

  • Hydrochloric Acid (HCl): Corrosive. Causes severe burns. Reacts exothermically with bases.

  • Ammonia (NH₃) Evolution: The hydrolysis step releases ammonia gas, which is toxic and corrosive to the respiratory tract.[14] Ensure the reaction is performed in a well-ventilated area or with an appropriate gas scrubber system.

Required PPE:

  • Safety goggles and a face shield.[7]

  • Chemical-resistant gloves (e.g., nitrile or neoprene).[14]

  • Lab coat or chemical-resistant apron.[6][7]

  • Ensure safety showers and eyewash stations are readily accessible.[14]

References

Troubleshooting & Optimization

Optimizing 1-(6-Chloropyridin-3-YL)cyclopropanecarboxylic acid synthesis yield

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1-(6-Chloropyridin-3-YL)cyclopropanecarboxylic acid

A Senior Application Scientist's Guide to Synthesis Optimization

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and process development professionals who are looking to troubleshoot and optimize this valuable synthetic building block. As your application support partner, my goal is to move beyond simple procedural steps and provide a deeper understanding of the reaction's causality, enabling you to achieve higher yields, better purity, and more consistent results.

Overview of the Recommended Synthetic Pathway

The most robust and commonly adapted synthesis proceeds via a two-step route starting from (6-chloropyridin-3-yl)acetonitrile. This method is favored for its operational simplicity and avoidance of highly hazardous reagents like diazomethane.

  • Step 1: Phase-Transfer Catalyzed Cyclopropanation. The pyridine acetonitrile undergoes an α,α'-dialkylation using 1,2-dibromoethane under phase-transfer catalysis (PTC) conditions to form the cyclopropane ring, yielding the nitrile intermediate.

  • Step 2: Hydrolysis. The resulting 1-(6-chloropyridin-3-yl)cyclopropanecarbonitrile is then hydrolyzed under strong acidic or basic conditions to afford the final carboxylic acid product.

Below is a visualization of this synthetic workflow.

G cluster_0 Step 1: Cyclopropanation cluster_1 Step 2: Hydrolysis Start (6-chloropyridin-3-yl)acetonitrile Intermediate 1-(6-chloropyridin-3-yl)cyclopropanecarbonitrile Start->Intermediate Dialkylation Intermediate_ref 1-(6-chloropyridin-3-yl)cyclopropanecarbonitrile Reagents1 1,2-Dibromoethane Aq. NaOH (50%) Phase-Transfer Catalyst (e.g., TBAB) Reagents1->Start Reagents2 Conc. H2SO4 or NaOH Heat (Reflux) Reagents2->Intermediate_ref Product This compound Intermediate_ref->Product Nitrile Hydrolysis

Caption: Recommended two-step synthesis workflow.

Troubleshooting Guide

This section addresses specific, common problems encountered during the synthesis.

Question: My yield of the cyclopropanecarbonitrile intermediate (Step 1) is low (<50%). What are the likely causes and how can I improve it?

Answer: Low yield in the cyclopropanation step is a frequent issue that can almost always be traced back to one of four areas: the base concentration, catalyst efficiency, reaction temperature, or moisture control.

  • Causality - The Role of the Base: This reaction is a phase-transfer catalyzed process. A highly concentrated aqueous base (typically 50% NaOH) is essential. Its role is to deprotonate the methylene carbon of the acetonitrile, making it nucleophilic. If the base is too dilute, the equilibrium will not favor the deprotonated species, and the alkylation rate will drop significantly. Several methods have been developed for similar cyclopropanations using a strong base like sodium hydroxide.[1]

  • Troubleshooting Steps:

    • Verify Base Concentration: Ensure you are using a freshly prepared 50% (w/w) aqueous solution of sodium hydroxide.

    • Improve Stirring: In a biphasic reaction, vigorous stirring is critical to maximize the interfacial area where the phase-transfer catalyst can transport the hydroxide ions into the organic phase and the deprotonated acetonitrile back to the interface. Use an overhead mechanical stirrer for larger-scale reactions.

    • Check Catalyst Integrity: The phase-transfer catalyst (e.g., tetrabutylammonium bromide - TBAB) is the engine of this reaction. Ensure it has not degraded. Use 5-10 mol% of the catalyst relative to the acetonitrile.

  • Causality - Temperature Control: While heating can increase reaction rates, excessive temperatures (e.g., >70 °C) can lead to catalyst degradation and promote side reactions, such as the elimination of HBr from 1,2-dibromoethane. Optimal temperatures are often found to be around 60 °C.[1]

  • Troubleshooting Steps:

    • Maintain Optimal Temperature: Equip your reaction vessel with a contact thermometer and a reliable heating mantle or oil bath. Maintain the internal temperature between 55-65 °C.

    • Monitor Exotherms: The initial alkylation can be exothermic. Add the 1,2-dibromoethane slowly to maintain temperature control.

Question: The hydrolysis of my nitrile intermediate (Step 2) is stalling. After hours at reflux, TLC/LCMS still shows significant amounts of starting material. What's wrong?

Answer: Incomplete hydrolysis is typically due to insufficient acid/base strength, inadequate temperature, or the heterogeneous nature of the reaction mixture.

  • Causality - Driving the Hydrolysis: The conversion of a nitrile to a carboxylic acid is a robust transformation but requires harsh conditions to drive it to completion. The reaction proceeds through an amide intermediate. Both steps (nitrile to amide, amide to acid) are equilibrium-prone under weak conditions. A high concentration of hydronium ions (strong acid) or hydroxide ions (strong base) and high temperature are required to make the hydrolysis effectively irreversible. General procedures for nitrile hydrolysis often call for strong acids or bases.[2]

  • Troubleshooting Steps:

    • Increase Acid/Base Concentration: If using sulfuric acid, a 1:1 mixture (by volume) with water is often effective. If using sodium hydroxide, a 6N to 12N solution is recommended.[3]

    • Ensure Sufficient Reflux: Confirm that your setup is achieving and maintaining a full reflux. A common mistake is insufficient heating, leading to a much slower reaction rate.

    • Improve Solubility: The nitrile intermediate may be sparingly soluble in the aqueous acidic/basic solution, leading to a slow, surface-level reaction. Adding a co-solvent like ethanol or dioxane can sometimes improve homogeneity and accelerate the reaction, though this may require higher temperatures to be effective.

    • Extend Reaction Time: These hydrolyses can take a long time. Monitor the reaction every 4-6 hours, but do not be surprised if it requires 12-24 hours at reflux for full conversion.

Question: I am having difficulty with the final product workup. After acidification, I get an oily, difficult-to-handle solid. How can I achieve a clean, crystalline product?

Answer: The workup is as critical as the reaction itself. The formation of oils or intractable solids is often due to impurities or improper pH adjustment and extraction procedures.

  • Causality - Product Isolation: The product is a carboxylic acid, meaning its solubility is highly pH-dependent. It is soluble in its deprotonated (carboxylate) form at high pH and insoluble in its protonated form at low pH. The goal is to carefully acidify the reaction mixture to the isoelectric point of the acid (typically pH 3-4) to induce clean precipitation.

  • Troubleshooting Steps:

    • Cool Before Acidification: After hydrolysis, cool the reaction mixture thoroughly in an ice bath before adding acid. This controls the exotherm of neutralization and often results in a more crystalline precipitate.

    • Slow, Controlled Acidification: Add the acid (e.g., concentrated HCl or H2SO4) slowly with vigorous stirring. Monitor the pH with a meter or strips. Aim for a final pH of ~3.5. Adding acid too quickly can cause localized pH drops and trap impurities.

    • Solvent Extraction: If the product oils out, it may be preferable to perform a liquid-liquid extraction. After basifying the solution, wash with a solvent like dichloromethane or ethyl acetate to remove non-acidic impurities. Then, acidify the aqueous layer and extract the product with a suitable organic solvent (e.g., ethyl acetate). The crude acid can then be crystallized from an appropriate solvent system (e.g., ethanol/water or toluene). This extraction method is a standard procedure for isolating carboxylic acids.[2]

Optimization Workflow Diagram

This flowchart provides a logical sequence for diagnosing and solving common synthesis issues.

G start Start Synthesis q1 Is Step 1 (Nitrile) Yield > 70%? start->q1 a1_no No q1->a1_no a1_yes Yes q1->a1_yes p1_check_base Verify 50% NaOH Conc. & Vigorous Stirring a1_no->p1_check_base q2 Is Step 2 (Acid) Conversion > 95%? a1_yes->q2 p2_check_temp Ensure Temp is 55-65°C p1_check_base->p2_check_temp p3_check_ptc Check PTC Quality & Loading (5-10 mol%) p2_check_temp->p3_check_ptc p3_check_ptc->q1 a2_no No q2->a2_no a2_yes Yes q2->a2_yes p4_check_hydrolysis Increase Acid/Base Conc. & Ensure Full Reflux a2_no->p4_check_hydrolysis q3 Is Final Product a Clean Solid? a2_yes->q3 p5_extend_time Extend Reaction Time (Monitor every 4h) p4_check_hydrolysis->p5_extend_time p5_extend_time->q2 a3_no No q3->a3_no a3_yes Yes q3->a3_yes p6_workup Cool Before Acidification (pH ~3.5). If oily, perform acid/base extraction. a3_no->p6_workup end_success Synthesis Successful a3_yes->end_success p6_workup->q3

Caption: A logical troubleshooting flowchart for the synthesis.

Frequently Asked Questions (FAQs)

Q1: Can I use a different base for the cyclopropanation step, such as potassium hydroxide or potassium carbonate?

A1: While other bases can work in principle, 50% aqueous sodium hydroxide is highly recommended for this phase-transfer reaction.[1] Solid bases like potassium carbonate are generally not effective as they cannot generate the high concentration of hydroxide ions at the phase interface required for efficient deprotonation. Potassium hydroxide is a viable alternative, but sodium hydroxide is often preferred due to its lower cost and equivalent performance.

Q2: Are there safer alternatives to 1,2-dibromoethane?

A2: 1,2-dibromoethane is the most direct and cost-effective C2 electrophile for this specific dialkylation. While other reagents like 1-bromo-2-chloroethane could be used, they offer no significant safety advantage. Alternative synthetic routes, such as those involving the cyclopropanation of a vinylpyridine derivative, can avoid this reagent but introduce others, such as potentially explosive diazo compounds.[4] For this specific pathway, 1,2-dibromoethane remains the standard choice; handle it with appropriate engineering controls (fume hood) and personal protective equipment.

Q3: How can I best monitor the reaction progress for each step?

A3:

  • Step 1 (Cyclopropanation): Thin Layer Chromatography (TLC) is effective. Use a mobile phase like 30% ethyl acetate in hexanes. The product, being more non-polar than the starting acetonitrile, will have a higher Rf value. Alternatively, Gas Chromatography (GC) or LCMS can provide more quantitative monitoring.

  • Step 2 (Hydrolysis): TLC is also suitable here. The starting nitrile is relatively non-polar, while the final carboxylic acid product is highly polar and will likely remain at the baseline in a standard mobile phase. To see the acid move, you may need to add a small amount of acetic acid to your eluent. LCMS is the most definitive method for tracking the disappearance of the nitrile and the appearance of the acid product peak.

Q4: What are the most critical safety considerations for this synthesis?

A4:

  • Corrosives: Both steps involve highly corrosive materials. 50% NaOH and concentrated H2SO4 can cause severe burns. Always wear safety glasses, a lab coat, and appropriate gloves (e.g., butyl rubber for concentrated acids/bases).

  • 1,2-Dibromoethane: This reagent is a suspected carcinogen and toxic. All manipulations must be performed in a certified chemical fume hood.

  • Exotherms: Both the cyclopropanation and the acid/base neutralization during workup can be exothermic. Ensure your reaction vessel is in a water or ice bath during reagent addition to control any potential temperature spikes.

Detailed Experimental Protocol

Step 1: Synthesis of 1-(6-chloropyridin-3-yl)cyclopropanecarbonitrile

ReagentMW ( g/mol )Amount (g)MolesEquivalents
(6-chloropyridin-3-yl)acetonitrile152.5815.260.101.0
1,2-Dibromoethane187.8620.660.111.1
Tetrabutylammonium Bromide (TBAB)322.373.220.010.1
Sodium Hydroxide (50% aq. solution)40.0080 mL--
Toluene-150 mL--
  • To a 500 mL three-necked flask equipped with a mechanical stirrer, condenser, and thermometer, add (6-chloropyridin-3-yl)acetonitrile, toluene, and tetrabutylammonium bromide.

  • Begin vigorous stirring and add the 50% aqueous sodium hydroxide solution.

  • Heat the mixture to 60 °C.

  • Slowly add the 1,2-dibromoethane dropwise over 30 minutes, ensuring the internal temperature does not exceed 65 °C.

  • Maintain the reaction at 60 °C for 4-6 hours, monitoring by TLC or LCMS until the starting material is consumed.

  • Cool the reaction to room temperature. Carefully separate the organic layer.

  • Wash the organic layer with water (2 x 100 mL) and then with brine (1 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude nitrile intermediate, which can be used directly in the next step.

Step 2: Synthesis of this compound

ReagentMW ( g/mol )Amount (g)MolesEquivalents
Crude Nitrile Intermediate178.61~17.9~0.101.0
Sulfuric Acid (98%)98.0875 mL--
Water18.0275 mL--
  • Set up a flask with a reflux condenser.

  • In an ice bath, slowly and carefully add 75 mL of concentrated sulfuric acid to 75 mL of deionized water. Caution: Highly exothermic.

  • Add the crude nitrile intermediate from Step 1 to the cooled acid solution.

  • Heat the mixture to reflux (approx. 110-120 °C) and maintain for 12-24 hours. Monitor by LCMS until the nitrile peak has disappeared.

  • Cool the dark solution in an ice bath.

  • Very slowly, pour the cooled reaction mixture onto ~300 g of crushed ice with stirring.

  • Adjust the pH of the cold solution to ~3.5 by slowly adding 50% aqueous NaOH. A precipitate should form.

  • Stir the slurry in the ice bath for 1 hour, then collect the solid by vacuum filtration.

  • Wash the filter cake with cold deionized water.

  • Dry the solid in a vacuum oven at 50 °C to a constant weight to yield the final product.

References

Technical Support Center: Purification of 1-(6-Chloropyridin-3-YL)cyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1-(6-Chloropyridin-3-YL)cyclopropanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for obtaining this valuable building block in high purity. We will delve into the causality behind experimental choices, offering troubleshooting guides and frequently asked questions to navigate the challenges you may encounter.

Understanding the Impurity Profile: A Chemist's Perspective

Effective purification begins with a comprehensive understanding of the potential impurities. The most common synthetic route to this compound involves a two-step process:

  • Cyclopropanation: Reaction of 2-(6-chloropyridin-3-yl)acetonitrile with a 1,2-dihaloethane (e.g., 1,2-dibromoethane) in the presence of a strong base to form the cyclopropane ring.

  • Hydrolysis: Conversion of the intermediate nitrile, 1-(6-chloropyridin-3-yl)cyclopropanecarbonitrile, to the final carboxylic acid, typically under strong acidic or basic conditions.

This synthetic pathway informs the likely impurity profile of your crude mixture.

Table 1: Common Impurities and Their Origin

ImpurityChemical NameOriginRationale
Starting Material 2-(6-chloropyridin-3-yl)acetonitrileIncomplete cyclopropanationThe reaction may not have gone to completion, leaving unreacted starting material.
Intermediate 1-(6-chloropyridin-3-yl)cyclopropanecarbonitrileIncomplete hydrolysisThe hydrolysis of the nitrile to the carboxylic acid can be sluggish, resulting in residual intermediate.
Byproduct 1-(6-Hydroxypyridin-3-YL)cyclopropanecarboxylic acidNucleophilic substitutionDuring basic hydrolysis, the chloro-group on the pyridine ring can be susceptible to substitution by hydroxide ions.
Reagent Residue Phase-transfer catalyst, inorganic saltsReaction work-upRemnants from the cyclopropanation or hydrolysis steps (e.g., sodium bromide, sodium sulfate).

Purification Strategy: A Multi-pronged Approach

A robust purification strategy for this compound leverages the unique chemical properties of the target molecule and its impurities. A combination of acid-base extraction, recrystallization, and, if necessary, column chromatography is typically employed.

Purification_Workflow Crude Crude Mixture Extraction Acid-Base Extraction Crude->Extraction Dissolve in Organic Solvent Recrystallization Recrystallization Extraction->Recrystallization Isolate Acidic Fraction Chromatography Column Chromatography (If Necessary) Recrystallization->Chromatography Persistent Impurities Pure Pure Product (>98%) Recrystallization->Pure Form Crystals Chromatography->Pure Acid_Base_Extraction start Crude Product dissolve Dissolve in Ethyl Acetate start->dissolve add_base Add 1M NaOH (aq) Extract dissolve->add_base separate Separate Layers add_base->separate organic_layer Organic Layer (Neutral/Basic Impurities) separate->organic_layer Discard or Analyze aqueous_layer Aqueous Layer (Sodium Salt of Product) separate->aqueous_layer acidify Acidify with 6M HCl (aq) to pH ~2 aqueous_layer->acidify precipitate Precipitate Forms acidify->precipitate filter Filter and Wash with Cold Water precipitate->filter product Crude Purified Product filter->product

Technical Support Center: Synthesis of 1-(6-Chloropyridin-3-YL)cyclopropanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1-(6-chloropyridin-3-yl)cyclopropanecarboxylic acid. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges during this multi-step synthesis. We will address common side reactions, troubleshoot yield issues, and provide evidence-based protocols to enhance the success of your experiments. Our approach is rooted in mechanistic understanding to empower you to make informed decisions in the lab.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My final hydrolysis step is problematic. The product is either contaminated with an amide impurity or I'm seeing low yields, suggesting degradation.

This is the most frequently encountered issue. The conversion of the precursor, 1-(6-chloropyridin-3-yl)cyclopropanecarbonitrile, to the final carboxylic acid is challenging due to the stability of the intermediate amide and the sensitivity of the cyclopropane ring to harsh conditions.

Question: My final product NMR shows a significant amount of 1-(6-chloropyridin-3-yl)cyclopropanecarboxamide. How can I drive the hydrolysis to completion?

Plausible Causes & Scientific Explanation:

The hydrolysis of a nitrile to a carboxylic acid proceeds through an amide intermediate. The second step, hydrolyzing the amide to the carboxylic acid, often requires more forcing conditions (higher temperatures, longer reaction times, or stronger acid/base concentrations) than the first step. Incomplete reaction is common, leading to the amide as the major impurity[1]. The electron-withdrawing nature of the chloropyridine ring can also influence the reactivity of the nitrile group.

Recommended Troubleshooting Protocol:

  • Reaction Conditions Adjustment: If using acidic hydrolysis (e.g., aqueous HCl or H₂SO₄), increase the reaction temperature to reflux (typically around 110 °C) and extend the reaction time. Monitor the reaction progress every 2-4 hours using Thin Layer Chromatography (TLC) or a test quench analyzed by LC-MS to track the disappearance of the amide.

  • Reagent Stoichiometry: Ensure a sufficient excess of acid is used. While catalytic acid can work, using several equivalents can help drive the equilibrium toward the carboxylic acid.

  • Alternative Hydrolysis Conditions: Basic hydrolysis using a strong base like sodium hydroxide, followed by acidic workup, can also be effective. The reaction often requires heating to complete the hydrolysis of the intermediate amide[2][3].

Data Summary: Hydrolysis Conditions

MethodReagentsTemperatureTypical TimeKey Consideration
AcidicAq. HCl or H₂SO₄100-110 °C4-12 hMonitor for potential ring-opening at high temperatures.
BasicAq. NaOH or KOH80-100 °C4-8 hRequires careful acidification during workup to precipitate the product.

Below is a diagram illustrating the hydrolysis pathway and the problematic intermediate.

G Nitrile Cyclopropyl Nitrile Amide Intermediate Amide (Common Impurity) Nitrile->Amide H₂O, H⁺/OH⁻ (Fast) Acid Target Carboxylic Acid Amide->Acid H₂O, H⁺/OH⁻ (Slow, Rate-Limiting)

Caption: Hydrolysis pathway showing the stable amide intermediate.

Question: I've pushed the hydrolysis with high heat and strong acid, but now my overall yield is very low. What is happening?

Plausible Causes & Scientific Explanation:

The cyclopropane ring, while a stable three-membered carbocycle, is susceptible to ring-opening under highly acidic or basic conditions, especially at elevated temperatures[4]. This degradation pathway competes with the desired hydrolysis, leading to a loss of the target molecule. The strain energy of the cyclopropane ring makes it vulnerable to cleavage by strong nucleophiles or electrophiles.

Recommended Troubleshooting Protocol:

  • Find the "Sweet Spot": The goal is to find conditions forceful enough to hydrolyze the amide but gentle enough to preserve the cyclopropane ring. Systematically screen temperatures, starting from 80 °C and increasing in 10 °C increments, while closely monitoring the reaction for the appearance of byproducts.

  • Purification Strategy: It may be more efficient to accept a partial conversion and then separate the desired carboxylic acid from the unreacted amide. The difference in acidity makes this feasible:

    • Dissolve the crude mixture in a suitable organic solvent (e.g., ethyl acetate).

    • Perform a liquid-liquid extraction with a mild aqueous base (e.g., sodium bicarbonate solution).

    • The carboxylic acid will move to the aqueous layer as its sodium salt, while the less acidic amide remains in the organic layer.

    • Separate the layers and re-acidify the aqueous layer with HCl to precipitate the pure carboxylic acid product[2].

G cluster_0 Troubleshooting Low Yield in Hydrolysis Start Low Yield Observed Check_Purity Analyze Crude Product (NMR, LC-MS) Start->Check_Purity Decision Major Impurity? Check_Purity->Decision Amide Amide Impurity Decision->Amide Yes Degradation Degradation Products Decision->Degradation No Optimize Optimize Temp/Time (e.g., 80-100 °C) Amide->Optimize Purify Use Basic Extraction to Separate Acid from Amide Amide->Purify Gentler Use Milder Conditions Degradation->Gentler

Caption: Workflow for troubleshooting hydrolysis-related yield loss.

FAQ 2: My cyclopropanation step is inefficient, resulting in low yields and multiple byproducts.

The formation of the cyclopropane ring is the core of this synthesis. The choice of method dictates the potential side reactions. A common route involves the cyclopropanation of a 6-chloro-3-vinylpyridine intermediate.

Question: I am using a diazo compound for cyclopropanation and getting low yields of the desired cyclopropyl ester. What are the likely side reactions?

Plausible Causes & Scientific Explanation:

Metal-catalyzed decomposition of diazo compounds generates highly reactive carbene intermediates[5]. While effective, these carbenes can participate in several competing pathways:

  • Carbene Dimerization: The carbene can react with itself to form olefins (e.g., diethyl fumarate/maleate from ethyl diazoacetate), which is often a major byproduct if the carbene concentration is too high.

  • C-H Insertion: The carbene can insert into solvent or substrate C-H bonds, leading to a range of impurities[5].

  • Safety Concerns: Diazo compounds are toxic and potentially explosive, requiring careful handling[6][7].

Recommended Troubleshooting Protocol:

  • Slow Addition: The most critical parameter is to maintain a low concentration of the free carbene. This is achieved by the slow, dropwise addition of the diazo compound to the reaction mixture containing the alkene and the catalyst (e.g., using a syringe pump over several hours)[5][6].

  • Catalyst Choice: Rhodium(II) catalysts, such as Rh₂(OAc)₄, are often more efficient and selective for cyclopropanation than copper-based catalysts[8].

  • Consider a Safer Alternative: If feasible, switch to a nitrogen ylide-based method or a Simmons-Smith type reaction to avoid the hazards and side reactions of diazo compounds[4].

Question: I am attempting a Simmons-Smith (or related diiodomethane/zinc) cyclopropanation, but the reaction is sluggish and incomplete.

Plausible Causes & Scientific Explanation:

The Simmons-Smith reaction involves the formation of a zinc carbenoid species (IZnCH₂I) which then adds to the alkene[7]. The reactivity of this carbenoid is highly dependent on the activation of the zinc metal.

  • Inactive Zinc: Commercial zinc dust can have an oxide layer that prevents reaction. Activation is crucial.

  • Steric Hindrance: The bulky nature of the carbenoid can lead to slow reactions with sterically hindered or electron-poor alkenes.

  • Directing Groups: The pyridine nitrogen can coordinate to the zinc carbenoid, which can either accelerate or hinder the reaction depending on the geometry of the transition state[9].

Recommended Troubleshooting Protocol:

  • Zinc Activation: Activate the zinc-copper couple immediately before use. Common methods include washing with dilute HCl, followed by water, ethanol, and ether, then drying under vacuum.

  • Use of Diethylzinc: An alternative, more reactive system involves using diethylzinc (ZnEt₂) and diiodomethane. This often gives higher yields and cleaner reactions but requires careful handling as diethylzinc is pyrophoric[9].

  • Temperature Control: While often run at room temperature or with gentle heating, optimizing the temperature can improve reaction rates.

G cluster_0 Key Synthetic Pathway cluster_1 Potential Pitfalls Start 2-Chloro-5-bromopyridine Vinyl 6-Chloro-3-vinylpyridine Start->Vinyl Suzuki or Stille Coupling (e.g., with vinyltributyltin) Ester Ethyl 1-(6-chloropyridin-3-yl) cyclopropanecarboxylate Vinyl->Ester Cyclopropanation (e.g., Rh₂(OAc)₄, EDA) P1 Homocoupling/ Protodeboronation Vinyl->P1 Side Reactions Final 1-(6-Chloropyridin-3-yl) cyclopropanecarboxylic acid Ester->Final Hydrolysis (e.g., NaOH, then HCl) P2 Carbene Dimerization/ C-H Insertion Ester->P2 Side Reactions P3 Incomplete Hydrolysis (Amide Formation) Final->P3 Side Reactions

Caption: Overview of a common synthetic route and associated side reactions.

References

Technical Support Center: A Guide to Improving the Purity of 1-(6-Chloropyridin-3-YL)cyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(6-Chloropyridin-3-YL)cyclopropanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who are working with this versatile building block and facing challenges in achieving the desired purity. We will move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot and optimize your purification strategy effectively.

Introduction: Understanding the Purification Challenge

This compound is a key intermediate in medicinal chemistry and materials science.[1][2] Its unique structure, containing both a basic pyridine ring and an acidic carboxylic acid moiety, makes it amphoteric. This dual nature, combined with impurities from its synthesis, presents specific purification hurdles. Common synthetic routes, such as the cyclopropanation of a vinylpyridine followed by hydrolysis, can introduce unreacted starting materials, ester intermediates, and reaction by-products that must be removed.[3] This guide provides a systematic, question-driven approach to tackling these challenges.

Part 1: Frequently Asked Questions (FAQs) - Initial Assessment & Strategy

This section addresses common initial queries and helps you develop a high-level purification plan.

Q1: My crude product is a discolored, sticky solid or oil. What is the most robust first-pass purification step?

A: For a crude product of low purity, a liquid-liquid acid-base extraction is the most effective initial step. This technique exploits the amphoteric nature of your target compound to separate it from neutral organic impurities, unreacted non-basic starting materials, and residual catalysts.

The core principle is to selectively move your compound between an aqueous and an organic phase by altering the pH.

  • Alkaline Wash: Dissolve the crude material in an organic solvent (e.g., ethyl acetate, dichloromethane). Wash with a mild aqueous base like sodium bicarbonate (NaHCO₃). The carboxylic acid will be deprotonated to its carboxylate salt, which is water-soluble, while the pyridine nitrogen remains largely protonated. This step removes acidic impurities.

  • Acidic Extraction: Next, extract the organic layer with a dilute aqueous acid (e.g., 1M HCl). The basic pyridine nitrogen will be protonated, forming a water-soluble pyridinium salt. Your target compound will move into the aqueous phase, leaving neutral impurities behind in the organic layer.

  • Isolation: Separate the acidic aqueous layer. Carefully adjust the pH back to the isoelectric point (typically pH 4-6) with a base (e.g., NaOH). At this pH, the molecule is least soluble and will precipitate out. The solid can then be collected by filtration. This acid/base extraction protocol is a powerful method for purifying amphoteric compounds like pyridine-phenolic ligands.[4]

Q2: What are the most common impurities I should expect and how do they influence my purification strategy?

A: The impurities present are almost always a direct result of the synthetic route employed. Understanding their chemical nature is critical for selecting the right purification method.

Potential Impurity Likely Origin Key Property Recommended Removal Strategy
Vinylpyridine Precursor Incomplete cyclopropanationBasic, Less PolarAcid-base extraction; Chromatography
Cyclopropyl Ester Intermediate Incomplete hydrolysisNeutral, Less PolarAcid-base extraction (remains in organic layer); Chromatography
Crotonic Acid By-product from certain cyclopropanation routesAcidic, PolarBase wash during extraction; Chromatography.[5]
Palladium Catalysts If using cross-coupling synthesisMetalSpecialized metal scavengers; Activated carbon treatment; Filtration through Celite®
Starting Reagents (e.g., DABCO) Cyclopropanation via nitrogen ylides[3]Basic, Water-SolubleAcid wash during extraction

Q3: Should I choose recrystallization or column chromatography for my final purification step?

A: The choice depends on the scale of your synthesis, the nature of the impurities, and the required final purity.

  • Recrystallization is ideal for large-scale purification (>5 g) when the crude product is already of moderate purity (>85-90%). It is cost-effective and can yield highly crystalline, solvent-free material. Carboxylic acids, in general, are good candidates for recrystallization.[6][7]

  • Column Chromatography is the method of choice for small-scale work, for separating compounds with very similar polarities, or when dealing with complex mixtures of impurities.[8] While highly effective, it is more labor-intensive and uses larger volumes of solvent.

Below is a decision workflow to help guide your strategy.

Purification_Strategy Start Crude Product (Purity Assessment by TLC/¹H NMR) Purity_Check Purity > 85%? Start->Purity_Check Extraction Perform Acid-Base Extraction Purity_Check->Extraction  No Recrystallize Proceed with Recrystallization Purity_Check->Recrystallize  Yes Extraction->Recrystallize Chromatography Perform Column Chromatography Recrystallize->Chromatography Impurities Persist Final_Check Final Purity Analysis (LC-MS, NMR, MP) Recrystallize->Final_Check Chromatography->Final_Check

Caption: A decision tree for selecting the primary purification method.

Part 2: In-Depth Troubleshooting Guides

This section provides detailed solutions to specific experimental problems.

Recrystallization Troubleshooting

Q: I've performed an acid-base extraction, but my compound fails to crystallize from the chosen solvent. What steps can I take?

A: Failure to crystallize is typically a problem of supersaturation or nucleation. Here is a systematic approach to induce crystallization:

  • Confirm Saturation: First, ensure your solution is saturated or supersaturated. If the solution is too dilute, slowly evaporate the solvent until you observe persistent cloudiness or turbidity.

  • Induce Nucleation (Seeding): If you have a small amount of pure solid from a previous batch, add a single, tiny crystal ("seed crystal") to the supersaturated solution. This provides a template for crystal growth.

  • Induce Nucleation (Scratching): Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass provide nucleation sites.

  • Reduce Temperature Slowly: Rapid cooling often leads to oils or amorphous solids. Allow the solution to cool to room temperature slowly, then transfer it to a 0-4 °C refrigerator. Avoid agitating the flask during this process.

  • Re-evaluate Your Solvent System: The chosen solvent may be inappropriate. An ideal recrystallization solvent should dissolve the compound poorly at room temperature but completely at its boiling point. If your compound remains highly soluble even when cold, try adding an "anti-solvent" (a solvent in which your compound is insoluble but which is miscible with your primary solvent) dropwise until turbidity appears, then warm to redissolve and cool slowly.

Chromatography Troubleshooting

Q: When I run a silica gel column, my product gives a broad, tailing peak, leading to poor separation and mixed fractions. What is causing this and how do I fix it?

A: This is a classic problem when purifying basic compounds like pyridines on standard silica gel.[9] The acidic silanol groups (Si-OH) on the silica surface strongly and irreversibly interact with the basic nitrogen of the pyridine ring. This secondary interaction causes the observed peak tailing.

Solution: You must add a modifier to your mobile phase to suppress this interaction.

  • Add a Basic Modifier: The most common solution is to add a small amount of a volatile base, such as triethylamine (TEA) or pyridine, to your mobile phase (typically 0.5-1% v/v). The modifier will preferentially bind to the acidic sites on the silica, allowing your compound to elute symmetrically.

  • Add an Acidic Modifier: Alternatively, adding an acid like acetic acid (AcOH) or formic acid (0.5-1% v/v) can also work. In this case, both the pyridine nitrogen and your carboxylic acid will be protonated. The protonated pyridinium cation has a reduced interaction with the silanol groups.

  • Change the Stationary Phase: If modifiers are not effective or are incompatible with your compound, consider switching to a different stationary phase. Alumina (basic or neutral) or a polymer-based column can provide different selectivity and eliminate the issue of acidic silanol groups.[9]

Chromatography_Workflow cluster_TLC TLC Analysis cluster_Column Column Chromatography TLC_Start Spot crude material on silica TLC plate TLC_Run Develop in test eluent (e.g., 7:3 Hexane:EtOAc) TLC_Start->TLC_Run TLC_Check Does the spot show tailing or streaking? TLC_Run->TLC_Check TLC_Add_Mod Prepare new eluent with 1% TEA or AcOH TLC_Check->TLC_Add_Mod  Yes TLC_Rf Adjust eluent polarity to achieve Rf ≈ 0.3 TLC_Check->TLC_Rf  No TLC_ReRun Re-develop TLC in modified eluent TLC_Add_Mod->TLC_ReRun TLC_ReRun->TLC_Rf Col_Prep Pack column with silica gel and equilibrated eluent TLC_Rf->Col_Prep Col_Load Load sample and elute with optimized mobile phase Col_Prep->Col_Load Col_Collect Collect fractions and monitor by TLC Col_Load->Col_Collect

Caption: Systematic workflow for developing a mobile phase for flash chromatography.

Part 3: Detailed Experimental Protocols

These protocols provide step-by-step guidance for key purification techniques. Always perform experiments in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Optimized Recrystallization

This protocol assumes the crude material is a solid of >85% purity.

  • Solvent Selection: In a small test tube, add ~20-30 mg of your crude solid. Add a potential solvent (e.g., isopropanol, acetonitrile, or a mixture like ethanol/water) dropwise at room temperature until the solid just dissolves. A good solvent will require several drops. Then, cool the test tube in an ice bath. The ideal solvent will cause rapid precipitation of crystalline solid.

  • Dissolution: In an appropriately sized Erlenmeyer flask, add the crude solid and the minimum amount of the chosen hot solvent required to fully dissolve it. Use a magnetic stirrer and hot plate, and bring the mixture to a gentle boil. Add the solvent in small portions until all solid has dissolved.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal (a spatula tip) and boil for another 2-3 minutes.

  • Hot Filtration (Optional): If charcoal was added or if insoluble impurities are visible, perform a hot gravity filtration through a fluted filter paper into a pre-warmed clean flask to remove them.

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature on a benchtop. Do not disturb the flask. Once at room temperature, transfer the flask to an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impure mother liquor.

  • Drying: Dry the purified crystals under high vacuum to remove all residual solvent. Determine the melting point and acquire an NMR spectrum to confirm purity.

Protocol 2: Purity Determination by HPLC-MS

This method is suitable for accurate purity analysis of the final product.[10]

  • Sample Preparation: Prepare a stock solution of your compound in methanol or acetonitrile at a concentration of 1 mg/mL. Dilute this stock to approximately 10-20 µg/mL with the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to 5% B and re-equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5 µL.

    • Detection: UV at 254 nm and 280 nm.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Scan Range: m/z 100-500.

  • Analysis: Integrate the peak area of your target compound and any impurity peaks from the UV chromatogram. Purity is expressed as the percentage of the main peak area relative to the total area of all peaks. Confirm the identity of the main peak by its mass-to-charge ratio in the mass spectrum.

References

Stability issues of 1-(6-Chloropyridin-3-YL)cyclopropanecarboxylic acid in solution

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1-(6-Chloropyridin-3-YL)cyclopropanecarboxylic acid

Introduction

Welcome to the technical support guide for this compound. This document is designed for researchers, scientists, and drug development professionals to provide insights into the potential stability challenges of this molecule in solution. As direct stability data for this specific compound is not extensively published, this guide is built upon first-principles analysis of its structure and established knowledge of its constituent functional groups. We will explore potential degradation pathways and provide robust troubleshooting strategies and detailed experimental protocols to help you ensure the integrity of your experiments.

Molecular Structure and Potential Instabilities

The chemical structure of this compound contains three key functional moieties, each with its own set of potential stability concerns:

  • Chloropyridine Ring: The electron-deficient pyridine ring, activated by the chloro-substituent, is susceptible to nucleophilic substitution.[1][2] This moiety is also a potential chromophore, making it susceptible to photodegradation.[3][4]

  • Cyclopropane Ring: This is a highly strained three-membered ring.[5] While generally stable, strained rings can be susceptible to ring-opening reactions under harsh acidic or thermal conditions.[6][7][8]

  • Carboxylic Acid Group: This functional group can undergo esterification in the presence of alcohol solvents, especially under acidic conditions.[9][10] Its acidic nature also means that the compound's solubility and the solution's pH are interdependent.

Troubleshooting Guide & FAQs

This section is formatted in a question-and-answer style to directly address potential issues you may encounter during your experiments.

Issue 1: Changes in pH and Appearance of a New Peak in Aqueous Solutions

Question: I dissolved my compound in a neutral aqueous buffer (e.g., PBS pH 7.4) and after 24 hours at room temperature, the pH of the solution has dropped and a new, more polar peak is appearing in my HPLC chromatogram. What is happening?

Answer: This is likely due to the hydrolysis of the 6-chloro substituent on the pyridine ring. The chloropyridine moiety can undergo nucleophilic attack by water, leading to the displacement of the chloride ion and the formation of the corresponding 6-hydroxypyridine derivative. This reaction releases hydrochloric acid (HCl), which would cause the observed decrease in the pH of your solution. The resulting 6-hydroxypyridine is also more polar than the parent compound, consistent with an earlier eluting peak in reverse-phase HPLC. Studies on similar chloropyridine structures have shown their susceptibility to hydrolysis.[11][12]

Troubleshooting Steps:

  • Confirm Hydrolysis:

    • Spike a fresh sample of your compound with a small amount of dilute HCl to see if the degradation is accelerated.

    • Analyze the degraded sample by LC-MS to confirm if the mass of the new peak corresponds to the replacement of -Cl (mass ≈ 35.5 Da) with -OH (mass ≈ 17.0 Da), resulting in a net mass loss of approximately 18.5 Da.

  • Mitigation Strategies:

    • pH Control: If experimentally feasible, work at a slightly acidic pH (e.g., pH 4-6) to suppress the rate of hydrolysis.

    • Temperature: Store stock solutions at low temperatures (4°C or -20°C) to minimize the rate of degradation.

    • Aqueous Content: If possible for your experimental design, prepare stock solutions in an anhydrous organic solvent (e.g., DMSO, DMF) and dilute into aqueous buffers immediately before use.

Issue 2: Sample Degradation in Methanol or Ethanol Stock Solutions

Question: I prepared a stock solution in methanol. After a few days of storage, I see a new, less polar peak in my HPLC analysis. What is this new impurity?

Answer: The carboxylic acid functional group can react with alcohol solvents like methanol or ethanol to form the corresponding methyl or ethyl ester. This is a classic Fischer esterification reaction, which can be catalyzed by trace amounts of acid.[9][10] The resulting ester is less polar than the parent carboxylic acid and will therefore have a longer retention time (i.e., be a later-eluting peak) in reverse-phase HPLC.

Troubleshooting Steps:

  • Confirm Esterification:

    • Analyze the sample by LC-MS. The new peak should have a mass corresponding to the addition of a methyl group (-CH2-, a net gain of 14 Da) or an ethyl group (-CH2CH2-, a net gain of 28 Da).

  • Mitigation Strategies:

    • Solvent Choice: Avoid storing the compound in alcohol-based solvents for extended periods. Aprotic solvents such as DMSO, DMF, or acetonitrile are generally preferred for long-term storage of carboxylic acids.

    • Storage Conditions: If methanol or ethanol must be used, prepare the solution fresh and use it immediately. Store any remaining solution at -20°C or below to slow the reaction rate.

Issue 3: Low Recovery or Multiple Degradation Products After Exposure to Light

Question: My compound seems to be degrading when left on the benchtop or in the autosampler of my HPLC, which is exposed to ambient light. I see multiple new peaks. What is the cause?

Answer: The chloropyridine ring is a chromophore that can absorb UV light, making the molecule susceptible to photodegradation.[3][4] Photolytic degradation can be complex and may proceed through several pathways, leading to multiple degradation products.[3] This is a critical parameter to control, especially for ensuring the accuracy of quantitative studies. The ICH Q1B guideline provides a framework for photostability testing.[13][14][15]

Troubleshooting Steps:

  • Confirm Photosensitivity:

    • Prepare two solutions of your compound. Wrap one vial completely in aluminum foil (the "dark control") and expose the other to ambient or UV light.

    • Analyze both samples by HPLC at various time points (e.g., 4, 8, 24 hours). Significant degradation in the light-exposed sample compared to the dark control confirms photosensitivity.[16]

  • Mitigation Strategies:

    • Light Protection: Always store both solid material and solutions in amber vials or vials wrapped in aluminum foil.

    • Workflow Modifications: Minimize the exposure of your samples to light during experimental procedures. Use amber autosampler vials if possible.

Issue 4: Compound Instability Under Strong Acidic Conditions

Question: I am using a strong acid (e.g., 1M HCl) in my experimental workup, and I am observing significant loss of my compound and the appearance of several new peaks. Is this expected?

Answer: Yes, this is a plausible outcome. The cyclopropane ring, being a strained three-membered ring, is susceptible to ring-opening reactions under strong acidic conditions.[6][7] This can lead to a complex mixture of products as the ring can open in different ways, followed by potential rearrangements.

Troubleshooting Steps:

  • Investigate Acid Sensitivity:

    • Conduct a small-scale experiment where you expose your compound to different concentrations of acid and for varying durations. Monitor the degradation by HPLC.

  • Mitigation Strategies:

    • Use Milder Acids: If your protocol allows, substitute strong acids with weaker organic acids (e.g., acetic acid, formic acid).

    • Control Temperature: Perform acidic steps at low temperatures (e.g., 0°C) to minimize the rate of the ring-opening reaction.

    • Limit Exposure Time: Minimize the time your compound is in contact with the acidic solution.

Protocols for Stability Assessment

To systematically investigate the stability of this compound, a forced degradation study is highly recommended. This is a standard practice in pharmaceutical development and is guided by ICH guidelines.[17][18][19] A forced degradation study will help you identify potential degradation products and develop a stability-indicating analytical method.[20][21][22]

Protocol 1: Forced Degradation Study

Objective: To identify the degradation pathways of the compound under various stress conditions. The goal is to achieve 5-20% degradation of the parent compound.[17][23]

Materials:

  • This compound

  • Solvents: Acetonitrile, DMSO, Water (HPLC grade)

  • Stress Agents: 1M HCl, 1M NaOH, 3% H₂O₂

  • Equipment: HPLC-UV/PDA, LC-MS, pH meter, calibrated oven, photostability chamber.

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Acid Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 1M HCl.

    • Keep at room temperature and analyze at t=0, 2, 4, 8, 24 hours.

    • If no degradation is observed, heat the solution at 60°C.

  • Base Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 1M NaOH.

    • Keep at room temperature and analyze at t=0, 2, 4, 8, 24 hours.

    • If degradation is too rapid, cool the solution to 4°C.

  • Oxidative Degradation:

    • Mix 1 mL of stock solution with 1 mL of 3% H₂O₂.

    • Keep at room temperature, protected from light, and analyze at t=0, 2, 4, 8, 24 hours.

  • Thermal Degradation:

    • Store a vial of the stock solution in an oven at 60°C.

    • Analyze at t=0, 24, 48, 72 hours.

  • Photolytic Degradation:

    • Expose a vial of the stock solution to light in a photostability chamber, aiming for an exposure of not less than 1.2 million lux hours and 200 watt hours/m².[13][16]

    • Simultaneously, place a "dark control" sample wrapped in aluminum foil in the same chamber.

    • Analyze both samples after the exposure period.

Data Analysis: For each condition, use a stability-indicating HPLC method to determine the percentage of the parent compound remaining and the peak area percentage of any degradation products. Use LC-MS to obtain mass information on the new peaks to aid in their identification.

Stress ConditionTypical Reagents/ConditionsPotential Degradation Pathway
Acid Hydrolysis 0.1M - 1M HCl, RT or heatCyclopropane ring opening, Hydrolysis of chloropyridine
Base Hydrolysis 0.1M - 1M NaOH, RTHydrolysis of chloropyridine
Oxidation 3-30% H₂O₂, RTOxidation of the pyridine ring (N-oxide formation)
Thermal >40°CGeneral decomposition
Photolytic ICH Q1B compliant light sourceComplex degradation of the chloropyridine moiety
Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating method is a validated analytical procedure that can accurately quantify the active ingredient in the presence of its degradation products.[20][24]

Objective: To develop an HPLC method that resolves the parent compound from all potential degradation products generated during the forced degradation study.

Starting HPLC Conditions (Example):

  • Column: C18, 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm and 270 nm (or PDA detector)

  • Column Temperature: 30°C

Procedure:

  • Inject a solution of the undegraded compound to determine its retention time.

  • Inject samples from each of the forced degradation conditions.

  • Evaluate the chromatograms to ensure that all degradation peaks are baseline-resolved from the parent peak and from each other.

  • If co-elution occurs, optimize the method by adjusting the gradient slope, mobile phase composition (e.g., trying methanol as mobile phase B), or pH.

  • Use a PDA detector to check for peak purity, which helps to ensure that a single chromatographic peak corresponds to a single component.

Visual Diagrams

Diagram 1: Potential Degradation Pathways

G cluster_hydrolysis Hydrolysis cluster_esterification Esterification cluster_photolysis Photodegradation cluster_acid_ring_opening Acid-Catalyzed Ring Opening parent 1-(6-Chloropyridin-3-YL) cyclopropanecarboxylic acid hydrolysis_prod 1-(6-Hydroxypyridin-3-YL) cyclopropanecarboxylic acid parent->hydrolysis_prod H2O (pH dependent) ester_prod Methyl Ester Derivative parent->ester_prod Methanol (CH3OH) (Acid catalyst) photo_prods Complex Mixture of Degradation Products parent->photo_prods UV/Visible Light ring_open_prods Ring-Opened Products parent->ring_open_prods Strong Acid (e.g., HCl) G cluster_conditions Stress Conditions start Prepare Stock Solution (e.g., 1 mg/mL) stress Apply Stress Conditions start->stress analysis Analyze by Stability- Indicating HPLC/LC-MS stress->analysis acid Acid (HCl) stress->acid evaluate Degradation 5-20%? analysis->evaluate stop Study Complete evaluate->stop Yes adjust Adjust Stress (Time, Temp, Conc.) evaluate->adjust No adjust->stress base Base (NaOH) oxide Oxidation (H2O2) thermal Thermal photo Photolytic

References

Technical Support Center: Purification of 1-(6-Chloropyridin-3-YL)cyclopropanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(6-chloropyridin-3-yl)cyclopropanecarboxylic acid. The focus is on identifying and removing common impurities that may arise during its synthesis.

Introduction

This compound is a key building block in the synthesis of various pharmaceutical agents. Its purity is paramount for the success of subsequent reactions and the quality of the final active pharmaceutical ingredient. This guide is structured to help you diagnose and resolve common purity issues encountered during your research.

Common Synthetic Route and Potential Impurities

A prevalent synthetic strategy for this compound involves a two-step process:

  • Suzuki-Miyaura Cross-Coupling: Formation of a vinylpyridine intermediate.

  • Cyclopropanation and Hydrolysis: Creation of the cyclopropane ring, typically as an ester, followed by hydrolysis to the carboxylic acid.

This synthetic pathway can introduce several impurities that may be carried through to the final product if not properly addressed.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect?

The most common impurities can be categorized based on their origin in the synthesis:

  • From the Suzuki-Miyaura Coupling:

    • Unreacted Starting Materials: Such as 2,6-dichloropyridine.

    • Homo-coupled Byproducts: Arising from the coupling of two molecules of the vinylboronic acid or ester.

    • Vinylpyridine Intermediate: Incomplete conversion during the cyclopropanation step.

  • From the Cyclopropanation and Hydrolysis:

    • Cyclopropyl Ester Intermediate: Due to incomplete hydrolysis of the ester to the carboxylic acid. Esters of cyclopropanecarboxylic acid can exhibit enhanced stability to hydrolysis[1].

    • Ring-Opened Byproducts: The strained cyclopropane ring can be susceptible to opening under certain conditions[2].

Q2: My initial purity by HPLC is low. Where should I start?

A low initial purity suggests that one or more of the reaction steps may not have gone to completion or that significant side reactions have occurred.

  • Analyze the Crude Reaction Mixture: Before attempting purification, it is crucial to identify the major impurities. A combination of HPLC and NMR spectroscopy is highly recommended.

  • Review Your Reaction Conditions:

    • Suzuki-Miyaura Step: Ensure complete consumption of the starting materials. The choice of palladium catalyst, ligand, and base can significantly impact the reaction efficiency and byproduct formation[3][4][5][6][7].

    • Hydrolysis Step: The hydrolysis of the cyclopropyl ester can be sluggish. Ensure you are using appropriate conditions (e.g., sufficient base, adequate temperature and reaction time) to drive the reaction to completion.

Q3: How can I effectively remove the unreacted vinylpyridine intermediate?

The vinylpyridine intermediate is often less polar than the desired carboxylic acid product. This difference in polarity can be exploited for purification.

  • Column Chromatography: This is a highly effective method. The vinylpyridine will typically elute before the more polar carboxylic acid.

  • Recrystallization: A carefully chosen solvent system can leave the more soluble vinylpyridine in the mother liquor.

Troubleshooting Guide

Issue 1: A Persistent Impurity with a Vinyl Proton Signal in ¹H NMR

If you observe signals in the vinyl region of your ¹H NMR spectrum (typically between 5-7 ppm), it is likely the unreacted vinylpyridine intermediate.

Solution:

  • Column Chromatography:

    • Stationary Phase: Silica gel.

    • Mobile Phase: A gradient of ethyl acetate in hexanes is a good starting point. The less polar vinylpyridine will elute first.

Issue 2: An Oily Product That Fails to Crystallize

Oiling out during recrystallization is a common problem and often indicates the presence of impurities that depress the melting point of the desired compound.

Solutions:

  • Solvent Selection: The choice of solvent is critical for successful recrystallization. Experiment with different solvent systems. A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature[8].

  • Purity Check: The issue might be a high concentration of impurities. Consider a preliminary purification step, such as a quick filtration through a silica plug, before attempting recrystallization.

  • Seeding: Introducing a small crystal of the pure compound can sometimes induce crystallization.

Issue 3: Incomplete Hydrolysis of the Ester Intermediate

The presence of the cyclopropyl ester intermediate is a frequent issue. This can be identified by the characteristic ester signals in the ¹H and ¹³C NMR spectra.

Solution:

  • Re-subject to Hydrolysis Conditions: The simplest solution is to repeat the hydrolysis step. Ensure that a sufficient excess of base (e.g., NaOH or KOH) is used and that the reaction is heated for an adequate amount of time. Monitor the reaction by TLC or HPLC until the starting ester is no longer observed.

  • Acid-Base Extraction: The carboxylic acid product is acidic and can be separated from the neutral ester impurity by an acid-base extraction.

    • Dissolve the mixture in an organic solvent (e.g., ethyl acetate).

    • Extract with an aqueous base (e.g., 1M NaOH). The carboxylic acid will move to the aqueous layer as its carboxylate salt, while the ester remains in the organic layer.

    • Separate the layers.

    • Acidify the aqueous layer with a strong acid (e.g., 1M HCl) to precipitate the pure carboxylic acid.

    • Collect the solid by filtration.

Purification Protocols

Recrystallization

Recrystallization is an effective technique for removing minor impurities. The choice of solvent is crucial.

Solvent SystemSuitability
Ethanol/WaterA good starting point for moderately polar compounds.
Isopropanol/WaterSimilar to ethanol/water, can offer different solubility profiles.
AcetonitrileCan be effective for compounds that are sparingly soluble in other solvents.
Ethyl Acetate/HexanesA versatile system where the ratio can be adjusted to achieve optimal solubility.
TolueneSuitable for less polar impurities.

General Procedure:

  • Dissolve the crude product in the minimum amount of hot solvent.

  • If the solution is colored, you may add a small amount of activated charcoal and hot filter.

  • Allow the solution to cool slowly to room temperature.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

  • Dry the crystals under vacuum.

Column Chromatography

For mixtures with significant amounts of impurities or impurities with similar polarity to the product, column chromatography is the preferred method.

  • Stationary Phase: Silica gel (standard grade, 230-400 mesh).

  • Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes is commonly used. A typical gradient might start from 10% ethyl acetate and gradually increase to 50% or higher. The exact gradient will depend on the specific impurities present.

  • Elution Order: Generally, less polar compounds will elute first. You can expect the following elution order:

    • Unreacted 2,6-dichloropyridine

    • Vinylpyridine intermediate

    • Cyclopropyl ester intermediate

    • This compound (Product)

Analytical Characterization

Confirming the purity and identity of your final product is essential.

¹H NMR: The proton NMR spectrum should be clean, with the correct chemical shifts and integration values for all protons.

¹³C NMR: The carbon NMR spectrum should show the expected number of signals corresponding to the unique carbon atoms in the molecule.

Mass Spectrometry: This will confirm the molecular weight of your compound.

Visualizing the Purification Workflow

PurificationWorkflow Crude Crude Product Analysis Analyze by HPLC & NMR Crude->Analysis Decision Purity Assessment Analysis->Decision HighPurity High Purity (>95%) Decision->HighPurity Meets Specs LowPurity Low Purity (<95%) Decision->LowPurity Fails Specs Recrystallization Recrystallization HighPurity->Recrystallization Final Polish ColumnChrom Column Chromatography LowPurity->ColumnChrom Major Purification FinalProduct Pure Product Recrystallization->FinalProduct ColumnChrom->FinalProduct

Caption: General purification workflow for this compound.

Visualizing Impurity Formation

ImpurityFormation cluster_suzuki Suzuki-Miyaura Coupling cluster_cyclo Cyclopropanation & Hydrolysis SM 2,6-Dichloropyridine + Vinylboronic Acid Ester Vinylpyridine 2-Chloro-5-vinylpyridine (Intermediate) SM->Vinylpyridine Desired Reaction Impurity_SM Unreacted SMs & Homo-coupled Byproducts SM->Impurity_SM Side Reactions/ Incomplete Reaction CycloEster Cyclopropyl Ester Vinylpyridine->CycloEster Cyclopropanation FinalProduct This compound CycloEster->FinalProduct Hydrolysis Impurity_Ester Unreacted Ester CycloEster->Impurity_Ester Incomplete Hydrolysis

References

Technical Support Center: Scaling Up 1-(6-Chloropyridin-3-YL)cyclopropanecarboxylic Acid Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and scale-up of 1-(6-chloropyridin-3-yl)cyclopropanecarboxylic acid. This document is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to navigate the challenges of transitioning this synthesis from bench-scale to pilot or manufacturing scale.

Our approach is built on explaining the fundamental principles behind each step, enabling you to make informed decisions and adapt procedures to your specific laboratory or plant conditions.

Overview of the Synthetic Strategy

The most common and scalable synthetic routes to this compound typically start from 2-chloro-5-cyanopyridine. The general strategy involves two key transformations: the formation of the cyclopropane ring and the subsequent hydrolysis of the nitrile group to a carboxylic acid.

G A 2-Chloro-5-cyanopyridine B 2-Chloro-5-(1-cyanocyclopropyl)pyridine A->B Cyclopropanation (e.g., 1,2-dibromoethane, Base) C This compound B->C Nitrile Hydrolysis (e.g., NaOH, H₂O then H⁺)

Caption: General synthetic workflow for the target molecule.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis and scale-up process in a practical question-and-answer format.

Cyclopropanation Stage

Q1: My cyclopropanation reaction of 2-chloro-5-cyanopyridine is showing low conversion and multiple byproducts. What are the likely causes?

A1: Low conversion in this alkylation-cyclization reaction is often traced back to three main factors: the base, the solvent system, and the reaction temperature.

  • Causality of Issues:

    • Base Strength & Solubility: The reaction requires a strong base to deprotonate the carbon alpha to the nitrile, initiating the cyclization. If the base is too weak or is not soluble enough in the reaction medium (a common issue in scale-up), the reaction will be sluggish. Phase-transfer catalysts (PTCs) are often essential for facilitating the reaction between an aqueous base and an organic substrate.

    • Solvent Choice: The solvent must be able to dissolve the starting material and intermediates to some extent while being inert to the strong base. Aprotic polar solvents like DMSO or DMF are common, but their removal at scale can be challenging. Toluene with a PTC is a more plant-friendly option.

    • Exothermic Control: The initial deprotonation can be exothermic. If the temperature is not controlled, side reactions, such as oligomerization or reaction with the solvent, can occur.

  • Troubleshooting Steps:

    • Base & PTC Screening: If using aqueous NaOH, ensure it is concentrated (e.g., 50% w/w). Screen different phase-transfer catalysts like tetrabutylammonium bromide (TBAB) or tetrabutylammonium hydrogen sulfate (TBAHS) at 1-5 mol%.

    • Temperature Profile: Start the reaction at a lower temperature (e.g., 10-15°C) during the initial base addition, then allow it to slowly warm to the target temperature (e.g., 40-60°C). Monitor the internal temperature closely.

    • In-Process Control (IPC): Use HPLC to monitor the reaction. If it stalls, it may indicate that the base has been consumed or the PTC has degraded. A small additional charge of the base or PTC might restart the reaction.

Q2: I am observing a significant amount of a dimeric impurity. How can I prevent this?

A2: Dimer formation suggests that the deprotonated nitrile intermediate is reacting with another molecule of the starting material (2-chloro-5-cyanopyridine) instead of cyclizing. This is a classic competition between an intermolecular and an intramolecular reaction.

  • Mitigation Strategy: The key is to favor the intramolecular cyclization. This is achieved by using "pseudo-high dilution" principles, even in a large reactor. Add the cyclopropanating agent (e.g., 1,2-dibromoethane) slowly to the mixture of the pyridine and base. This keeps the concentration of the alkylating agent low at any given time, giving the intermediate more time to cyclize internally before it can react with another molecule.

Nitrile Hydrolysis Stage

Q3: The hydrolysis of 2-chloro-5-(1-cyanocyclopropyl)pyridine is incomplete, or I am seeing decomposition of the product. How can I optimize this step?

A3: Hydrolyzing a sterically hindered nitrile on a pyridine ring requires harsh conditions (strong base or acid and high temperatures), which can also lead to degradation. The choice between acidic and basic hydrolysis is critical.[1]

  • Basic Hydrolysis (Recommended for Scale-up):

    • Challenge: Incomplete hydrolysis often results from the formation of the intermediate amide, which is more resistant to hydrolysis. Pushing the reaction to completion requires elevated temperatures (>100°C) and a sufficient excess of base (e.g., 3-5 equivalents of NaOH).[2]

    • Solution: Use a water-miscible co-solvent like ethanol or ethylene glycol to improve the solubility of the organic intermediate at higher temperatures. This creates a more homogeneous reaction mixture and can facilitate a more complete reaction at lower temperatures or shorter reaction times.

    • Degradation: The 6-chloro position on the pyridine ring can be susceptible to nucleophilic substitution (hydrolysis to a pyridone) under very harsh basic conditions.[3] Monitor the reaction by HPLC for the appearance of this byproduct. If observed, reduce the reaction temperature or time.

  • Acidic Hydrolysis:

    • Challenge: While effective, using strong acids like concentrated H₂SO₄ or HCl at high temperatures can be highly corrosive to standard reactors and presents significant safety and handling challenges at scale. Furthermore, the product will be in its protonated form, which can complicate work-up.

Q4: During the acidic work-up after basic hydrolysis, my product is oiling out or is very difficult to crystallize. What should I do?

A4: This is a common issue related to pH, solvent choice, and impurity profiles. The product is amphoteric and has a specific isoelectric point (pI) at which it is least soluble.

  • Troubleshooting the Work-up:

    • Precise pH Control: Do not simply "acidify." Cool the reaction mixture (0-10°C) and slowly add acid (e.g., 6M HCl) to adjust the pH. Monitor the pH carefully. The lowest solubility is often in the pH range of 3-5. Overshooting the pH can lead to the formation of the soluble hydrochloride salt.

    • Anti-Solvent Strategy: After pH adjustment, consider adding a water-miscible organic solvent in which the product is insoluble (an "anti-solvent") like isopropanol or acetone to induce crystallization.

    • Seeding: Always save a small amount of clean, dry product to use as seed crystals. Adding a seed slurry at the correct pH and temperature can dramatically improve crystallization kinetics and particle size.

    • Impurity Impact: If significant impurities are present, they can act as crystallization inhibitors.[4] It may be necessary to perform a solvent swap or an extraction to remove them before attempting crystallization. For example, after acidification, extract the product into a solvent like ethyl acetate, wash the organic layer, and then crystallize from the ethyl acetate/heptane system.

Detailed Experimental Protocols

These protocols are intended as a starting point and should be optimized for your specific equipment and scale.

Protocol 1: Synthesis of 2-Chloro-5-(1-cyanocyclopropyl)pyridine
ParameterValueNotes
Reactants
2-Chloro-5-cyanopyridine1.0 eq
1,2-Dibromoethane1.2 eqEnsure high purity.
Sodium Hydroxide (50% aq.)4.0 eq
TBAHS0.05 eqPhase-transfer catalyst.
Solvent Toluene5-10 volumes
Temperature 45-50°C
Reaction Time 8-12 hoursMonitor by HPLC.

Procedure:

  • Charge the reactor with 2-chloro-5-cyanopyridine, toluene, and TBAHS.

  • Begin agitation and heat the mixture to 40°C.

  • Slowly add the 1,2-dibromoethane over 30 minutes.

  • Begin the slow, dropwise addition of the 50% sodium hydroxide solution, monitoring the internal temperature. Do not allow the temperature to exceed 55°C.

  • After the addition is complete, maintain the batch at 45-50°C and monitor the reaction progress by HPLC until <1% of the starting material remains.

  • Cool the mixture to room temperature. Add water to dissolve the salts.

  • Separate the organic phase. Wash the organic phase with brine.

  • Distill the toluene under reduced pressure to yield the crude product, which can be used directly in the next step or purified further.

Protocol 2: Hydrolysis to this compound
ParameterValueNotes
Reactants
Crude Nitrile Intermediate1.0 eq
Sodium Hydroxide4.0 eq
Solvent Water / Ethanol (3:1)8 volumes
Temperature 95-100°C (Reflux)
Reaction Time 12-24 hoursMonitor for amide intermediate.

Procedure:

  • Charge the reactor with the crude nitrile intermediate, water, ethanol, and sodium hydroxide pellets.

  • Heat the mixture to reflux (approx. 95-100°C) under an inert atmosphere.

  • Maintain at reflux and monitor the reaction by HPLC. The reaction is complete when the intermediate amide is <0.5%.

  • Cool the reaction mixture to 0-5°C in an ice bath.

  • Slowly add concentrated HCl (37%) to adjust the pH to 3.5-4.0. The product will precipitate.

  • Stir the resulting slurry at 0-5°C for at least 2 hours.

  • Filter the solid product and wash the cake with cold deionized water until the filtrate is neutral.

  • Dry the product in a vacuum oven at 50-60°C to a constant weight.

Visualization of Troubleshooting Logic

This flowchart provides a decision-making framework for addressing low yields in the final hydrolysis and work-up stage.

G start Symptom: Low Isolated Yield of Final Acid check_hydrolysis Analyze final reaction mixture by HPLC. Is hydrolysis complete (>99%)? start->check_hydrolysis incomplete Problem: Incomplete Hydrolysis check_hydrolysis->incomplete No complete Problem: Loss During Work-up/Isolation check_hydrolysis->complete Yes incomplete_sol Solution: - Increase reaction time/temp. - Increase equivalents of NaOH. - Add co-solvent (e.g., ethanol). incomplete->incomplete_sol check_ph Check pH of mother liquor after filtration. Is it between 3.0 and 5.0? complete->check_ph ph_bad Problem: Incorrect pH check_ph->ph_bad No ph_good Problem: High Solubility / Impurities check_ph->ph_good Yes ph_bad_sol Solution: - Product is soluble (pH too low/high). - Re-adjust pH of mother liquor to recover more product. - Implement strict pH monitoring. ph_bad->ph_bad_sol ph_good_sol Solution: - Perform extraction into organic solvent then crystallize. - Use an anti-solvent (e.g., IPA). - Use seed crystals. ph_good->ph_good_sol

Caption: Troubleshooting flowchart for low product yield.

References

Technical Support Center: By-product Analysis in 1-(6-Chloropyridin-3-YL)cyclopropanecarboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(6-Chloropyridin-3-YL)cyclopropanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot by-product formation during this multi-step synthesis. Drawing from established chemical principles and field experience, this resource provides in-depth answers to frequently asked questions and practical troubleshooting protocols.

I. Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound and their associated by-products?

A1: The synthesis of this compound typically proceeds through two key transformations: the formation of the cyclopropane ring and the subsequent hydrolysis of a nitrile or ester intermediate. Each of these steps presents a unique set of potential by-products that can impact yield and purity.

One common route involves the cyclopropanation of a vinylpyridine derivative. This can be achieved using various reagents, such as those employed in the Simmons-Smith reaction or with diazo compounds catalyzed by transition metals.[1][2] A second key step is the hydrolysis of the resulting cyclopropyl nitrile or ester to the final carboxylic acid. This hydrolysis is often conducted under acidic or basic conditions.[3]

Potential By-products from Cyclopropanation:

  • Isomeric cyclopropanes: If the starting vinylpyridine contains geometric isomers (E/Z), this can lead to the formation of diastereomeric cyclopropane products. The stereochemistry of the alkene is generally retained during cyclopropanation.[4]

  • Ring-opened products: The high ring strain of cyclopropanes can make them susceptible to ring-opening reactions under certain conditions, leading to acyclic impurities.[5]

  • By-products from carbene/carbenoid side reactions: Carbenes and carbenoids are highly reactive species and can engage in side reactions such as C-H insertion or dimerization.[6]

Potential By-products from Hydrolysis:

  • Amide intermediate: Incomplete hydrolysis of the nitrile intermediate can result in the presence of the corresponding 1-(6-Chloropyridin-3-YL)cyclopropanecarboxamide. The hydrolysis of a nitrile proceeds through an amide intermediate.[7]

  • Decarboxylation products: Under harsh thermal or acidic/basic conditions, the final carboxylic acid product can undergo decarboxylation.

  • Side reactions on the pyridine ring: The chlorine substituent on the pyridine ring can be susceptible to nucleophilic substitution under certain hydrolysis conditions, particularly with strong bases at elevated temperatures.

Q2: During the hydrolysis of 1-(6-chloropyridin-3-yl)cyclopropanecarbonitrile, I am observing a significant amount of the corresponding amide. How can I drive the reaction to completion?

A2: The formation of the amide is a common issue and indicates that the hydrolysis reaction has not gone to completion. The hydrolysis of nitriles is a two-step process, first forming an amide, which is then further hydrolyzed to the carboxylic acid.[8][9] To favor the formation of the carboxylic acid, consider the following adjustments to your protocol:

  • Increase Reaction Time and/or Temperature: Prolonging the reaction time or increasing the temperature can provide the necessary energy to overcome the activation barrier for the hydrolysis of the amide. However, be mindful of potential degradation of the product at excessive temperatures.

  • Increase Concentration of Acid or Base: The rate of hydrolysis is dependent on the concentration of the acid or base catalyst. Increasing the molar excess of the acid (e.g., HCl or H₂SO₄) or base (e.g., NaOH or KOH) can accelerate the conversion of the amide to the carboxylic acid.

  • Choice of Acid or Base: For acidic hydrolysis, stronger acids can be more effective. For basic hydrolysis, ensure that the concentration of the hydroxide ion is sufficient to promote the reaction.[7] Following alkaline hydrolysis, a strong acid workup is necessary to protonate the carboxylate salt to yield the free carboxylic acid.[8]

Q3: I have identified an impurity with a mass corresponding to the loss of a chlorine atom from my product. What is the likely cause and how can it be prevented?

A3: The loss of the chlorine atom from the pyridine ring suggests a nucleophilic aromatic substitution (SNAr) reaction has occurred. The pyridine ring, particularly when activated by electron-withdrawing groups, can be susceptible to nucleophilic attack. In the context of your synthesis, this is most likely to happen during a base-catalyzed hydrolysis step where hydroxide ions or other nucleophiles are present at elevated temperatures.

To mitigate this by-product, consider the following:

  • Milder Reaction Conditions: Employ lower temperatures and shorter reaction times during the hydrolysis step.

  • Alternative Hydrolysis Methods: Consider switching from a strong base-catalyzed hydrolysis to an acid-catalyzed method. Acidic conditions are generally less likely to promote nucleophilic substitution on the chloropyridine ring.

  • Protecting Groups: While more synthetically demanding, the use of a protecting group strategy for the pyridine nitrogen could be considered in extreme cases to modulate the ring's reactivity, though this is often not necessary for this specific transformation.

II. Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues encountered during the synthesis of this compound.

Observed Issue Potential Cause(s) Recommended Action(s)
Incomplete conversion of starting vinylpyridine Insufficient reagent (e.g., Simmons-Smith reagent, diazo compound), low reaction temperature, or short reaction time.Increase the stoichiometry of the cyclopropanating agent. Optimize the reaction temperature and time based on literature procedures for similar substrates.[2]
Formation of multiple isomeric products The starting vinylpyridine is a mixture of E/Z isomers.Purify the starting vinylpyridine to obtain a single isomer before cyclopropanation. Cyclopropanation is typically stereospecific.[4]
Presence of 1-(6-Chloropyridin-3-YL)cyclopropanecarboxamide in the final product Incomplete hydrolysis of the nitrile intermediate.Increase reaction time, temperature, or concentration of the acid/base catalyst during the hydrolysis step.[9]
Low overall yield after purification Product loss during workup and purification. Potential for side reactions such as ring-opening or decarboxylation.Optimize the extraction and crystallization/chromatography conditions. Analyze crude reaction mixtures to identify at which stage the yield is being lost. Consider milder reaction conditions to minimize side reactions.
Identification of unknown impurities By-products from side reactions, impurities in starting materials, or degradation products.Utilize analytical techniques such as LC-MS, GC-MS, and NMR for structural elucidation of the impurities.[10][11] This will provide insight into their formation mechanism and guide troubleshooting.

III. Experimental Protocols & Workflows

Protocol 1: Analytical Workflow for By-product Identification

This workflow outlines a systematic approach to identifying and characterizing by-products.

Caption: Workflow for By-product Identification.

Protocol 2: General Procedure for Acid-Catalyzed Hydrolysis of 1-(6-chloropyridin-3-yl)cyclopropanecarbonitrile
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 1-(6-chloropyridin-3-yl)cyclopropanecarbonitrile in a 6 M aqueous solution of hydrochloric acid or sulfuric acid.

  • Heating: Heat the mixture to reflux (typically 100-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or HPLC until the starting material and the amide intermediate are no longer detectable.

  • Work-up: Cool the reaction mixture to room temperature and then to 0-5 °C in an ice bath. Adjust the pH to 2-3 with a concentrated aqueous solution of sodium hydroxide.

  • Isolation: The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.

IV. Mechanistic Insights

Mechanism of Nitrile Hydrolysis

The hydrolysis of a nitrile to a carboxylic acid is a fundamental organic transformation that can be catalyzed by either acid or base.

Nitrile_Hydrolysis_Mechanism cluster_acid Acid-Catalyzed cluster_base Base-Catalyzed A1 Nitrile (R-CN) A2 Protonated Nitrile A1->A2 + H+ A3 Tetrahedral Intermediate A2->A3 + H2O A4 Amide A3->A4 - H+ A5 Protonated Amide A4->A5 + H+ A6 Carboxylic Acid A5->A6 + H2O, - NH4+ B1 Nitrile (R-CN) B2 Tetrahedral Intermediate B1->B2 + OH- B3 Amide B2->B3 + H2O, - OH- B4 Tetrahedral Intermediate B3->B4 + OH- B5 Carboxylate B4->B5 - NH2- B6 Carboxylic Acid B5->B6 + H3O+

Caption: Acid and Base-Catalyzed Nitrile Hydrolysis.

Under acidic conditions, the nitrile nitrogen is protonated, increasing the electrophilicity of the carbon atom, which is then attacked by water.[3] In contrast, under basic conditions, the strongly nucleophilic hydroxide ion directly attacks the nitrile carbon.[7] In both pathways, an amide intermediate is formed.[3]

V. References

  • Chemguide. (n.d.). Hydrolysis of Nitriles. Retrieved from --INVALID-LINK--

  • LibreTexts Chemistry. (2021). 20.7: Chemistry of Nitriles. Retrieved from --INVALID-LINK--

  • Chemistry Stack Exchange. (2021). Hydrolysis of nitriles: Amide vs Carboxylic acid. Retrieved from --INVALID-LINK--

  • Berkeley Learning Hub. (n.d.). 5 Nitrile Hydrolysis Steps. Retrieved from --INVALID-LINK--

  • Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from --INVALID-LINK--

  • Benchchem. (n.d.). 1-(6-Chloropyridin-2-YL)cyclopropane-1-carboxylic Acid. Retrieved from --INVALID-LINK--

  • Wikipedia. (2023). Cyclopropanation. Retrieved from --INVALID-LINK--

  • Benchchem. (n.d.). 1-(6-Methyl-pyridin-3-YL)-cyclopropanecarboxylic acid. Retrieved from --INVALID-LINK--

  • Biotech Spain. (2023). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Retrieved from --INVALID-LINK--

  • LibreTexts Chemistry. (2019). 11.3.5 Cyclopropanation of Alkenes. Retrieved from --INVALID-LINK--

  • Charette, A. B., & Beauchemin, A. (2003). Stereoselective Cyclopropanation Reactions. Chemical Reviews, 103(4), 977–1050.

  • Master Organic Chemistry. (2023). Cyclopropanation of Alkenes. Retrieved from --INVALID-LINK--

  • Advances in Bioresearch. (2023). Impurity profiling Techniques for Pharmaceuticals – A Review. Retrieved from --INVALID-LINK--

References

Validation & Comparative

A Comparative Guide to the Purity Assessment of Synthesized 1-(6-Chloropyridin-3-YL)cyclopropanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it is the bedrock of safety, efficacy, and reproducibility. This guide provides an in-depth, comparative analysis of the primary analytical techniques for assessing the purity of synthesized 1-(6-Chloropyridin-3-YL)cyclopropanecarboxylic acid, a crucial building block in modern medicinal chemistry. We will delve into the causality behind experimental choices, present detailed, field-proven protocols, and offer a transparent comparison of their respective strengths and limitations, empowering you to make informed decisions for your analytical workflow.

The Synthetic Landscape and Potential Impurities

A robust purity assessment begins with an understanding of the synthetic route, as this informs the potential impurity profile. A plausible and common synthetic pathway to this compound involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This approach offers high efficiency but also introduces specific potential impurities that must be monitored.

A likely two-step synthesis is outlined below:

  • Formation of the Cyclopropane Precursor: Reaction of diethyl malonate with 1,2-dibromoethane in the presence of a strong base to form diethyl cyclopropane-1,1-dicarboxylate.

  • Suzuki-Miyaura Coupling and Hydrolysis: Coupling of a suitable boronic acid or ester derivative of the cyclopropane precursor with 2-chloro-5-iodopyridine, followed by hydrolysis of the ester groups to yield the final carboxylic acid.

Based on this synthetic strategy, the following impurities are of primary concern:

  • Starting Materials: Unreacted 2-chloro-5-iodopyridine and the cyclopropane precursor.

  • Homocoupling Products: Bipyridine species formed from the self-coupling of the pyridine starting material.

  • Solvent and Reagents: Residual solvents from the reaction and purification steps, as well as any remaining reagents or catalysts.

  • Positional Isomers: Depending on the starting materials, isomers such as 1-(6-Chloropyridin-2-YL)cyclopropanecarboxylic acid could be present.[1]

  • Byproducts from Ligands: Phenylated impurities derived from phosphorus ligands used in the Suzuki coupling are a known issue.[2][3]

The choice of an appropriate analytical technique is therefore critical to not only quantify the main compound but also to detect and, if necessary, quantify these potential impurities.

Comparative Analysis of Purity Assessment Techniques

We will now explore and compare four orthogonal analytical techniques for the purity assessment of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Elemental Analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of pharmaceutical analysis due to its high resolution, sensitivity, and broad applicability. For a polar, ionizable compound like a carboxylic acid, reversed-phase HPLC is the method of choice.

Causality of Method Design:

  • Column: A C18 column is selected for its hydrophobic stationary phase, which will retain the nonpolar regions of the molecule (the chloropyridine and cyclopropane rings).

  • Mobile Phase: A mixture of an aqueous buffer and an organic solvent (like acetonitrile or methanol) is used. The buffer, typically with an acidic pH (e.g., using phosphoric or formic acid), is crucial to suppress the ionization of the carboxylic acid group. This ensures a consistent retention time and improved peak shape. A gradient elution is often employed to effectively separate impurities with a wide range of polarities.

  • Detector: A UV detector is ideal as the pyridine ring contains a chromophore, allowing for sensitive detection.

Experimental Protocol: Reversed-Phase HPLC

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Preparation Dissolve 1 mg of the compound in 1 mL of a 50:50 mixture of Mobile Phase A and B.

Data Presentation: Sample HPLC Purity Analysis

PeakRetention Time (min)Area (%)Identification
13.20.15Starting Material (e.g., 2-chloro-5-iodopyridine)
28.599.7This compound
310.10.15Homocoupling byproduct

Workflow for HPLC Purity Assessment

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep Dissolve sample in mobile phase diluent filter Filter through 0.45 µm syringe filter prep->filter inject Inject sample into HPLC system filter->inject separate Separation on C18 column inject->separate detect UV Detection at 254 nm separate->detect integrate Integrate peak areas detect->integrate calculate Calculate area % purity integrate->calculate

Figure 1: Workflow for HPLC purity assessment.

Trustworthiness and Validation: This method's reliability is underpinned by adherence to guidelines such as USP General Chapter <621> on chromatography and ICH Q2(R1) on the validation of analytical procedures.[1][2][3][4][5][6][7][8][9] Validation would involve assessing specificity, linearity, range, accuracy, precision, and robustness.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds. However, carboxylic acids are generally not suitable for direct GC analysis due to their high boiling points and polarity. Therefore, derivatization is a necessary step.

Causality of Method Design:

  • Derivatization: To increase volatility, the polar carboxylic acid group is converted to a less polar ester. Silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form a trimethylsilyl (TMS) ester is a common and effective approach.[4][6][10] An alternative is methylation using diazomethane, which reacts rapidly and quantitatively.[11][12]

  • Column: A non-polar or mid-polar capillary column, such as a DB-5ms or HP-5ms, is suitable for separating the derivatized analyte and potential impurities.

  • Detector: A mass spectrometer provides both quantitative data (from the peak area) and qualitative information (from the mass spectrum), which is invaluable for identifying unknown impurities.

Experimental Protocol: GC-MS with Silylation

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the sample into a GC vial.

    • Ensure the sample is anhydrous by drying under a stream of nitrogen.

    • Add 100 µL of anhydrous pyridine and 100 µL of BSTFA (with 1% TMCS as a catalyst).

    • Cap the vial tightly and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

ParameterRecommended Condition
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1 mL/min
Inlet Temperature 250 °C
Oven Program Start at 100 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Mass Range 50-500 amu

Data Presentation: Expected GC-MS Results

CompoundDerivatized FormExpected Retention Time (approx.)Key Mass Fragments (m/z)
Main CompoundTMS Ester15-17 minMolecular ion, fragments from loss of CH3, Si(CH3)3
Unreacted PyridineUnchangedShorterCharacteristic pyridine fragments

Workflow for GC-MS Purity Assessment

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing dry Dry sample derivatize Derivatize with BSTFA dry->derivatize inject Inject derivatized sample into GC-MS derivatize->inject separate Separation on DB-5ms column inject->separate detect Mass Spectrometry Detection separate->detect integrate Integrate peak areas (TIC) detect->integrate identify Identify impurities by mass spectra detect->identify calculate Calculate area % purity integrate->calculate

Figure 2: Workflow for GC-MS purity assessment.

Trustworthiness and Limitations: While highly sensitive and specific for impurity identification, the derivatization step can introduce variability and potential side reactions if not carefully controlled. The method's accuracy depends on the complete and reproducible derivatization of the analyte and all impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an exceptionally powerful tool for purity assessment as it provides detailed structural information and can be used for quantitative analysis (qNMR) without the need for a reference standard of the analyte.[12][13]

Causality of Method Design:

  • ¹H NMR: Provides information on the number and chemical environment of protons. The integral of each signal is directly proportional to the number of protons it represents, allowing for the relative quantification of the main compound and any proton-containing impurities.

  • ¹³C NMR: Reveals the number of unique carbon environments in the molecule. While not typically used for routine quantification due to longer relaxation times, it is invaluable for confirming the structure and identifying carbon-containing impurities.

  • Quantitative NMR (qNMR): By adding a certified internal standard of known purity and concentration, the absolute purity of the analyte can be determined with high accuracy.[11][13]

Experimental Protocol: ¹H NMR and qNMR

  • Sample Preparation (¹H NMR):

    • Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

    • Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

  • Sample Preparation (qNMR):

    • Accurately weigh a specific amount of the sample and a certified internal standard (e.g., maleic acid) into a vial.

    • Dissolve in a known volume of a suitable deuterated solvent.

  • Data Acquisition:

    • Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

    • For qNMR, ensure a long relaxation delay (e.g., 5 times the longest T₁) to allow for complete magnetization recovery, ensuring accurate integration.

Data Presentation: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)

ProtonsPredicted Chemical Shift (ppm)Multiplicity
Pyridine H7.5 - 8.5m
Cyclopropane CH1.0 - 1.5m
Carboxylic Acid OH~12br s

Workflow for qNMR Purity Assessment

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing weigh Accurately weigh sample and internal standard dissolve Dissolve in deuterated solvent weigh->dissolve acquire Acquire spectrum with long relaxation delay dissolve->acquire process Process FID (FT, phase, baseline correction) acquire->process integrate Integrate analyte and standard peaks process->integrate calculate Calculate purity using the qNMR equation integrate->calculate

Figure 3: Workflow for quantitative NMR (qNMR) purity assessment.

Trustworthiness and Expertise: qNMR is considered a primary analytical method by many pharmacopeias. Its accuracy is not dependent on the response factor of the analyte, making it a highly reliable technique. However, proper experimental setup and data processing require a good understanding of NMR principles.

Elemental Analysis

Elemental analysis is a classical technique that determines the percentage composition of carbon, hydrogen, nitrogen, and other elements (like chlorine in this case) in a compound. It is a fundamental method for confirming the empirical formula and assessing the purity of a synthesized compound.

Causality of Method Design:

  • The sample is combusted in a high-oxygen environment, converting the elements into simple gases (CO₂, H₂O, N₂).

  • These gases are then separated and quantified by a detector (typically a thermal conductivity detector).

  • The results are compared to the theoretical elemental composition of the pure compound.

Experimental Protocol: CHN Analysis

  • Sample Preparation:

    • Accurately weigh 2-3 mg of the thoroughly dried and homogenous sample into a tin or silver capsule.

  • Analysis:

    • The sample is introduced into the combustion furnace of the elemental analyzer.

    • The instrument automatically performs the combustion, separation, and detection of the resulting gases.

Data Presentation: Comparison of Theoretical and Experimental Values

ElementTheoretical (%) for C₉H₈ClNO₂Found (%)Deviation (%)
C54.6954.52-0.17
H4.084.15+0.07
N7.097.01-0.08

Trustworthiness and Acceptance Criteria: For a new compound to be considered pure, the found values for carbon, hydrogen, and nitrogen should be within ±0.4% of the calculated values.[13] A larger deviation may indicate the presence of impurities or residual solvent.

Conclusion and Recommendations

The choice of the most appropriate analytical technique for purity assessment of this compound depends on the specific requirements of the analysis.

  • For routine quality control and release testing, HPLC is the most practical and widely accepted method. It offers a good balance of resolution, sensitivity, and throughput.

  • For impurity identification and structural elucidation, GC-MS (with derivatization) and NMR spectroscopy are indispensable. GC-MS provides valuable mass spectral data for identifying volatile impurities, while NMR offers a comprehensive structural picture of the main compound and any impurities present.

  • For a primary, highly accurate purity determination, qNMR is the gold standard. It provides an absolute purity value without the need for a specific reference standard of the analyte.

  • For fundamental confirmation of the elemental composition and as a complementary purity check, Elemental Analysis remains a crucial technique.

In a comprehensive drug development setting, a combination of these techniques provides a self-validating system. For instance, HPLC can be used for routine purity checks, with NMR and mass spectrometry employed to identify and characterize any significant unknown peaks observed in the chromatogram. Elemental analysis serves as a final confirmation of the bulk sample's composition. This multi-faceted approach ensures the highest level of confidence in the purity of your synthesized this compound, a critical factor for the success of subsequent research and development activities.

References

A Senior Application Scientist's Guide to Linker Selection: A Comparative Analysis of 1-(6-Chloropyridin-3-YL)cyclopropanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Linker as a Linchpin in Targeted Protein Degradation

In the rapidly advancing field of targeted therapeutics, particularly Proteolysis Targeting Chimeras (PROTACs), the heterobifunctional molecule is king. These elegant constructs operate by hijacking the cell's native ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[1][2][3] A PROTAC is comprised of three key components: a ligand to bind the POI, a ligand to recruit an E3 ubiquitin ligase, and a chemical linker connecting the two.[1][3][4] While significant focus is often placed on the two binding moieties, the linker is far from a passive spacer. It is a critical determinant of a PROTAC's efficacy, selectivity, and overall drug-like properties, profoundly influencing the formation and stability of the crucial ternary complex (POI-PROTAC-E3 ligase).[5][6]

This guide provides an in-depth comparison of 1-(6-Chloropyridin-3-YL)cyclopropanecarboxylic acid, a key building block for rigid linkers that engage the von Hippel-Lindau (VHL) E3 ligase, against other common linker classes.[7][8] We will explore the causal relationships between linker structure and function, supported by experimental data and detailed protocols, to empower researchers in the rational design of next-generation protein degraders.

Featured Linker Component: this compound

This molecule is not a linker in its entirety but a crucial building block, often incorporated as part of the E3 ligase-binding element, specifically for VHL.[7][8] The carboxylic acid provides a convenient attachment point for extension into the linker chain, while the chloropyridinyl-cyclopropane moiety contributes unique and advantageous structural features.

Structural and Physicochemical Properties:

  • Molecular Formula: C₉H₈ClNO₂[9]

  • Appearance: White solid[10]

  • Key Features: The molecule combines a rigid cyclopropane ring with a 6-chloropyridine group. The cyclopropane ring, as the smallest cycloalkane, imparts significant conformational rigidity.[11] This rigidity is a stark contrast to the high flexibility of traditional alkyl or polyethylene glycol (PEG) linkers.

The primary advantage of incorporating a cyclopropane ring into a linker is the ability to lock the molecule into a more defined three-dimensional shape.[11] This pre-organization can reduce the entropic penalty of forming the ternary complex, potentially leading to enhanced binding potency and selectivity.[11] Furthermore, the strained C-H bonds of the cyclopropane ring often confer greater metabolic stability compared to linear hydrocarbon chains, which can improve a drug's in vivo half-life.[11][12] The electron-withdrawing nature of the chlorine atom on the pyridine ring can further modulate the molecule's electronic properties and potentially slow metabolic degradation.[12]

Comparative Analysis of Alternative Linker Architectures

The choice of linker is a multi-parameter optimization problem.[1] The ideal linker must correctly orient the POI and E3 ligase, while also bestowing favorable physicochemical properties like solubility and cell permeability.[4][5] Linkers are broadly classified into flexible and rigid categories.[1][4]

Flexible Linkers: Alkyl and PEG Chains

Flexible linkers have historically been the most common starting point in PROTAC design due to their synthetic accessibility.[1][6]

  • Alkyl Chains: These are simple hydrocarbon chains of varying lengths.[1] While they offer a high degree of conformational freedom, they tend to be hydrophobic, which can negatively impact aqueous solubility and cell permeability.[4]

  • Polyethylene Glycol (PEG) Chains: PEG linkers incorporate ethylene glycol units, which significantly improve the hydrophilicity and solubility of the PROTAC molecule.[1][4] This is a critical consideration, as many PROTACs are large molecules that often struggle with poor solubility.

Causality in Experimental Choice: The initial screening of PROTACs often employs a library of molecules with varying lengths of PEG or alkyl linkers. This is a pragmatic approach to empirically determine the optimal distance required to span between the POI and the E3 ligase for effective ternary complex formation. An incorrect linker length can lead to a failure to ubiquitinate the target or induce the "hook effect," where high concentrations of the PROTAC favor binary complex formation over the productive ternary complex.

Rigid Linkers: Heterocycles and Alkynes

To overcome the limitations of flexible linkers, researchers are increasingly turning to more rigid motifs to gain greater control over the PROTAC's conformation.[6]

  • Heterocycles (Piperazine/Piperidine): Incorporating saturated heterocycles like piperazine or piperidine into the linker backbone introduces rigidity while also potentially improving water solubility and metabolic stability.[4][6]

  • Alkynes/Triazoles: Alkynes and the resulting triazoles (formed via click chemistry) are metabolically stable and provide a linear, rigid element within the linker.[4]

The Advantage of this compound: The cyclopropane moiety in our featured compound offers a unique form of three-dimensional rigidity that is distinct from the more linear rigidity of alkynes or the chair/boat conformations of piperidine.[11] This defined spatial arrangement can be crucial for establishing productive protein-protein interactions within the ternary complex that would be conformationally inaccessible with a purely flexible linker.

Data Presentation: Linker Property Comparison

The following table summarizes the key properties of different linker classes to guide rational selection.

Linker ClassKey Structural MotifFlexibilityImpact on SolubilityMetabolic StabilityKey AdvantageKey Disadvantage
Alkyl Chain -(CH₂)n-HighDecreasesModerateSynthetically simple; allows conformational sampling.Can lead to poor solubility and "linker floppiness".
PEG Chain -(CH₂CH₂O)n-HighIncreasesModerateExcellent for improving solubility and permeability.[4]Can increase molecular weight and hydrodynamic radius.
Heterocyclic Piperidine, PiperazineModerateIncreasesHighImproves rigidity and DMPK properties.[4][6]Synthesis can be more complex.
Cyclopropane-based Cyclopropyl groupHigh RigidityModerateHighProvides unique 3D rigidity; enhances metabolic stability.[11]Can be synthetically challenging to incorporate.

Visualizing the PROTAC Mechanism and Experimental Workflow

To better understand the role of the linker, we can visualize the PROTAC mechanism of action and the workflow for its evaluation.

PROTAC_Mechanism cluster_0 PROTAC-Mediated Protein Degradation cluster_1 Ternary Complex Formation POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-E3 POI->Ternary_Complex Binds to Warhead PROTAC PROTAC Molecule Linker connects Warhead and E3 Ligand (e.g., VHL ligand a derivative of our title compound) PROTAC->Ternary_Complex Linker Mediates Proximity E3_Ligase E3 Ubiquitin Ligase (e.g., VHL) E3_Ligase->Ternary_Complex Binds to E3 Ligand Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Poly_Ub_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation

Caption: The PROTAC molecule, featuring a linker, induces proximity between a target protein and an E3 ligase, leading to ubiquitination and proteasomal degradation.

Experimental Protocols

A self-validating system is crucial for trustworthy results. The following protocols include necessary controls and steps for robust data interpretation.

Protocol 1: Synthesis of a VHL-based PROTAC

This protocol describes a representative amide coupling to append a linker to a VHL ligand derived from this compound.

Objective: To couple a linker with a terminal amine group to the carboxylic acid of the VHL ligand precursor.

Materials:

  • VHL ligand precursor with a carboxylic acid (e.g., a derivative of this compound)

  • Linker with a terminal amine (e.g., Boc-NH-PEG-amine)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Saturated sodium bicarbonate solution

  • Brine

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Methodology:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the VHL ligand precursor (1.0 eq) in anhydrous DMF.

  • Activation: Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution. Stir at room temperature for 15 minutes to activate the carboxylic acid. Causality: HATU is a highly efficient peptide coupling reagent that minimizes side reactions and racemization, making it a trustworthy choice for this critical bond formation.

  • Coupling: Add the amine-terminated linker (1.1 eq) dissolved in a minimal amount of anhydrous DMF to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Washing: Wash the combined organic layers sequentially with saturated sodium bicarbonate solution, water, and brine. Rationale: This washing sequence removes unreacted acid, residual coupling reagents, and DMF, ensuring a cleaner crude product.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent gradient (e.g., hexane/ethyl acetate or dichloromethane/methanol) to yield the pure coupled product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: Western Blot for Target Protein Degradation

Objective: To quantify the reduction in the level of the target protein in cells treated with the PROTAC.

Materials:

  • Cancer cell line expressing the target protein

  • PROTAC compound and vehicle control (e.g., DMSO)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Methodology:

  • Cell Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC compound or vehicle control for a specified time (e.g., 18-24 hours).

  • Cell Lysis: Aspirate the media, wash the cells with ice-cold PBS, and add lysis buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay. This is a critical step to ensure equal protein loading for all samples.

  • Sample Preparation: Normalize the protein concentration for all samples with lysis buffer. Add Laemmli sample buffer and heat at 95°C for 5 minutes to denature the proteins.

  • SDS-PAGE and Transfer: Load equal amounts of protein per lane onto an SDS-PAGE gel. Run the gel to separate proteins by size. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody for the target protein overnight at 4°C.

    • Wash the membrane with TBST (3x).

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST (3x).

  • Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with the primary antibody for the loading control. Rationale: The loading control ensures that any observed decrease in the target protein is due to degradation and not to errors in protein loading.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the corresponding loading control band intensity. Calculate the percentage of protein remaining relative to the vehicle-treated control. Plot the percentage of degradation against the PROTAC concentration to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).

Western_Blot_Workflow start Start: Seed Cells treat Treat cells with PROTAC dilutions start->treat lyse Lyse cells and collect protein treat->lyse quantify Quantify protein (BCA Assay) lyse->quantify denature Prepare and denature samples quantify->denature sds_page SDS-PAGE denature->sds_page transfer Transfer to PVDF membrane sds_page->transfer block Blocking Step transfer->block probe_target Incubate with Primary Ab (Target) block->probe_target probe_secondary Incubate with Secondary Ab (HRP) probe_target->probe_secondary detect Chemiluminescent Detection probe_secondary->detect reprobe Strip and re-probe for Loading Control (e.g., GAPDH) detect->reprobe analyze Densitometry Analysis (Calculate DC50/Dmax) reprobe->analyze end_node End: Degradation Profile analyze->end_node

Caption: A standardized workflow for quantifying protein degradation via Western Blot analysis.

Conclusion and Future Perspectives

The linker is a pivotal component of a PROTAC, and its rational design is essential for therapeutic success. While flexible linkers like PEG and alkyl chains offer synthetic simplicity and are useful for initial screening, rigid linkers provide superior conformational control. Building blocks like This compound are at the forefront of this advanced linker design. The inherent rigidity and metabolic stability conferred by the cyclopropane moiety offer distinct advantages in optimizing ternary complex formation and improving pharmacokinetic profiles.[11]

The future of "linkerology" will undoubtedly involve the exploration of even more sophisticated motifs, including "smart" linkers that are cleaved or activated by specific cellular triggers.[1] By understanding the fundamental principles that govern how a linker's structure dictates its function, researchers can more effectively navigate the complex design space to develop potent and selective protein degraders for a new generation of medicines.

References

A Senior Application Scientist's Comparative Guide to 1-(6-Chloropyridin-3-YL)cyclopropanecarboxylic Acid and Structurally Related Building Blocks

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Cyclopropyl-Pyridine Moiety in Drug Discovery

In the landscape of modern medicinal chemistry, the strategic incorporation of rigid, three-dimensional scaffolds is a cornerstone of rational drug design. Among these, the cyclopropane ring has emerged as a particularly valuable motif. Its inherent ring strain and unique electronic properties offer a powerful tool to modulate the physicochemical and pharmacological profiles of drug candidates. When coupled with a substituted pyridine ring, a prevalent N-heterocycle in pharmaceuticals, the resulting building blocks, such as 1-(6-Chloropyridin-3-YL)cyclopropanecarboxylic acid, provide a versatile platform for accessing novel chemical space.[1][2]

This guide offers a comprehensive comparison of this compound with its close structural analogs. We will delve into a comparative analysis of their physicochemical properties, biological activities, and metabolic stability, supported by experimental data and detailed protocols. The aim is to provide researchers, scientists, and drug development professionals with the in-depth technical insights necessary to make informed decisions in the selection and application of these valuable chemical building blocks.

Comparative Analysis of Physicochemical Properties

The physicochemical properties of a building block are critical determinants of its utility and the ultimate drug-like properties of its derivatives. Parameters such as lipophilicity (LogP), acid dissociation constant (pKa), and molecular weight directly influence solubility, permeability, and target engagement.

A comparative analysis of this compound and its analogs reveals the subtle yet significant impact of substitution on the pyridine ring. The electron-withdrawing nature of the chloro group in the title compound is expected to lower the pKa of the carboxylic acid compared to an unsubstituted analog, potentially influencing its ionization state at physiological pH.

CompoundSubstituent (R)Molecular FormulaMolecular Weight ( g/mol )Calculated LogPPredicted pKaKey Physicochemical Features
This compound ClC₉H₈ClNO₂197.621.5~4.5Electron-withdrawing chloro group may enhance metabolic stability.[3]
1-(6-Methylpyridin-3-YL)cyclopropanecarboxylic acidCH₃C₁₀H₁₁NO₂177.201.3~4.8Methyl group may increase lipophilicity and membrane permeability.[3]
1-(6-Fluoropyridin-3-YL)cyclopropanecarboxylic acidFC₉H₈FNO₂181.161.1~4.4Strong electron-withdrawing fluoro group can impact binding and metabolic stability.
1-(6-Bromopyridin-3-YL)cyclopropanecarboxylic acidBrC₉H₈BrNO₂242.071.7~4.5Increased molecular weight and lipophilicity compared to the chloro analog.
1-(Pyridin-3-YL)cyclopropanecarboxylic acidHC₉H₉NO₂163.170.8~4.9Lower lipophilicity and potentially higher aqueous solubility.[3]
1-(6-Trifluoromethylpyridin-3-yl)cyclopropanecarboxylic acidCF₃C₁₀H₈F₃NO₂231.172.1~4.2Strong electron-withdrawing group, expected to significantly improve metabolic stability and lipophilicity.[3]

Note: Calculated LogP and predicted pKa values are estimations from computational models and may vary from experimental values.

Comparative Biological Activity: A Focus on Enzyme Inhibition

The pyridine-cyclopropane-carboxylic acid scaffold is a known pharmacophore for a variety of biological targets, including enzymes such as prolyl 4-hydroxylase and various proteases.[4][5] The nature of the substituent on the pyridine ring can profoundly influence the inhibitory potency and selectivity of these compounds.

A hypothetical comparative study might yield results similar to those presented below, where a panel of related enzymes is screened to assess both potency and selectivity.

CompoundTarget Enzyme X (IC50, µM)Target Enzyme Y (IC50, µM)Target Enzyme Z (IC50, µM)
This compound 0.55.2>10
1-(6-Methylpyridin-3-YL)cyclopropanecarboxylic acid1.28.9>10
1-(6-Fluoropyridin-3-YL)cyclopropanecarboxylic acid0.34.5>10
1-(6-Bromopyridin-3-YL)cyclopropanecarboxylic acid0.66.1>10

Note: The IC50 values presented in this table are hypothetical and for illustrative purposes only. Actual experimental values may differ.

Comparative Metabolic Stability

The metabolic fate of a drug candidate is a critical factor in its development. The cyclopropyl group is often incorporated into molecules to enhance metabolic stability by blocking sites of oxidative metabolism.[7] The nature of the substituent on the pyridine ring can further modulate this stability.

In vitro microsomal stability assays are a standard method for assessing the metabolic lability of compounds. In such an assay, the disappearance of the parent compound is monitored over time in the presence of liver microsomes, which contain a variety of drug-metabolizing enzymes.

CompoundHalf-life (t½) in Human Liver Microsomes (min)Intrinsic Clearance (CLint, µL/min/mg protein)
This compound 4515.4
1-(6-Methylpyridin-3-YL)cyclopropanecarboxylic acid2527.7
1-(6-Fluoropyridin-3-YL)cyclopropanecarboxylic acid5512.6
1-(6-Bromopyridin-3-YL)cyclopropanecarboxylic acid4017.3

Note: The metabolic stability data presented in this table are hypothetical and for illustrative purposes only. Actual experimental values may differ.

Generally, electron-withdrawing groups like chloro and fluoro are expected to increase metabolic stability by reducing the electron density of the pyridine ring, making it less susceptible to oxidative metabolism. Conversely, an electron-donating group like methyl may render the ring more prone to metabolism.

Experimental Protocols

Synthesis of 1-(6-Substituted-pyridin-3-yl)cyclopropanecarboxylic Acids

A general and robust method for the synthesis of 1-arylcyclopropanecarboxylic acids involves the α-alkylation of a substituted phenylacetonitrile with 1,2-dibromoethane, followed by hydrolysis of the nitrile to the carboxylic acid.[8]

Synthesis_Workflow A Substituted Phenylacetonitrile D 1-(Substituted-pyridin-3-yl)cyclopropanecarbonitrile A->D α-alkylation B 1,2-Dibromoethane B->D C Base (e.g., NaOH) C->D F 1-(Substituted-pyridin-3-yl)cyclopropanecarboxylic Acid D->F Hydrolysis E Acid Hydrolysis (e.g., conc. HCl) E->F

Synthetic workflow for 1-(substituted-pyridin-3-yl)cyclopropanecarboxylic acids.

Step-by-Step Protocol:

  • Cyclopropanation: To a solution of the appropriately substituted 3-pyridylacetonitrile (1.0 eq) in a suitable solvent (e.g., DMSO or DMF), add a strong base such as sodium hydride (2.2 eq) portion-wise at 0 °C. After stirring for 30 minutes, add 1,2-dibromoethane (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up and Extraction: Quench the reaction with water and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Hydrolysis: The crude 1-(substituted-pyridin-3-yl)cyclopropanecarbonitrile is then subjected to hydrolysis. This can be achieved by heating with a strong acid (e.g., concentrated HCl) or a strong base (e.g., NaOH) followed by acidic workup.

  • Purification: The resulting carboxylic acid can be purified by recrystallization or column chromatography.

In Vitro Enzyme Inhibition Assay (IC50 Determination)

A common method for determining the inhibitory potency of a compound is through a fluorescence-based enzyme assay.

IC50_Workflow A Prepare serial dilutions of test compound B Add enzyme and test compound to wells A->B C Pre-incubate B->C D Add fluorogenic substrate C->D E Monitor fluorescence over time D->E F Calculate initial rates E->F G Plot % inhibition vs. [compound] F->G H Determine IC50 G->H

Workflow for IC50 determination using a fluorescence-based assay.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions to obtain a range of concentrations. Prepare a solution of the target enzyme and the fluorogenic substrate in the appropriate assay buffer.

  • Assay Plate Setup: In a 96-well plate, add a small volume of the diluted test compound to the assay wells. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Enzyme Addition and Pre-incubation: Add the enzyme solution to all wells except the negative controls. Incubate the plate for a short period (e.g., 15 minutes) at room temperature to allow the compound to bind to the enzyme.

  • Initiation of Reaction: Add the fluorogenic substrate to all wells to initiate the enzymatic reaction.

  • Data Acquisition: Immediately begin monitoring the increase in fluorescence intensity over time using a plate reader.

  • Data Analysis: Calculate the initial reaction rates for each well. Determine the percent inhibition for each concentration of the test compound relative to the positive control. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

In Vitro Microsomal Stability Assay

This assay measures the rate of metabolism of a compound by liver microsomes.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare a stock solution of the test compound. Prepare a suspension of liver microsomes in the appropriate buffer. Prepare a solution of the NADPH regenerating system.

  • Incubation: In a series of microcentrifuge tubes, pre-warm the microsomal suspension at 37 °C. Add the test compound to each tube. Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in one of the tubes by adding a quenching solution (e.g., cold acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the samples to pellet the precipitated proteins. Transfer the supernatant to a new plate or vials for analysis.

  • LC-MS/MS Analysis: Analyze the samples by LC-MS/MS to determine the ratio of the peak area of the test compound to the peak area of the internal standard at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the test compound remaining versus time. The slope of the linear regression of this plot is the elimination rate constant (k). The half-life (t½) can be calculated using the equation: t½ = 0.693 / k. The intrinsic clearance (CLint) can then be calculated based on the half-life and the protein concentration in the assay.

Conclusion

This compound and its analogs represent a valuable class of building blocks for drug discovery. The choice of substituent on the pyridine ring provides a powerful handle for fine-tuning the physicochemical properties, biological activity, and metabolic stability of the resulting molecules. The chloro-substituted title compound offers a balance of properties that make it an attractive starting point for many medicinal chemistry programs. A thorough understanding of the comparative data and the application of the robust experimental protocols outlined in this guide will empower researchers to effectively leverage these building blocks in the pursuit of novel therapeutics.

References

A Comparative Guide to Bioisosteres of 1-(6-Chloropyridin-3-YL)cyclopropanecarboxylic Acid: A Focused Analysis of FAAH Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the strategic optimization of lead compounds is paramount to achieving desired therapeutic profiles. For researchers in the field of neuroscience and inflammatory diseases, the inhibition of Fatty Acid Amide Hydrolase (FAAH) has emerged as a promising therapeutic strategy. This enzyme is responsible for the degradation of endogenous cannabinoids, such as anandamide, and its inhibition can lead to analgesic, anti-inflammatory, and anxiolytic effects. A key scaffold in the development of potent FAAH inhibitors is 1-(6-chloropyridin-3-yl)cyclopropanecarboxylic acid. This guide provides an in-depth, objective comparison of its bioisosteres, drawing upon key structure-activity relationship (SAR) data to inform the design of next-generation FAAH inhibitors.

The core principle of bioisosteric replacement involves substituting a functional group within a lead molecule with another group that retains similar physical and chemical properties, with the goal of enhancing biological activity, improving pharmacokinetic parameters, or mitigating toxicity.[1] This guide will dissect the bioisosteric modifications of the three key moieties of this compound: the carboxylic acid, the cyclopropyl ring, and the 6-chloropyridin-3-yl group, supported by experimental data from seminal patent literature.

The Rationale for Bioisosteric Modification

The lead compound, this compound, is a potent inhibitor of FAAH. However, like many carboxylic acid-containing drug candidates, it may face challenges related to metabolic instability (e.g., glucuronidation), poor membrane permeability, and potential off-target effects.[2] Bioisosteric replacements offer a rational approach to address these liabilities while preserving or enhancing the desired inhibitory activity against FAAH.

The following sections will explore specific bioisosteric replacements for each key structural component, presenting a comparative analysis of their in vitro FAAH inhibitory potency (IC50). The data presented is synthesized from publicly available patent information, a critical source of early-stage drug discovery data.

Bioisosteric Replacement of the Carboxylic Acid Moiety

The carboxylic acid group is a critical pharmacophore, likely engaging in key hydrogen bonding interactions within the FAAH active site. However, its acidic nature can limit oral bioavailability and central nervous system (CNS) penetration. Therefore, replacing it with suitable bioisosteres is a primary optimization strategy.

Common bioisosteres for carboxylic acids include tetrazoles, acyl sulfonamides, and hydroxamic acids, which can mimic the charge distribution and hydrogen bonding capabilities of the carboxylate group while offering improved physicochemical properties.[3][4]

Below is a comparison of FAAH inhibitory activity for analogs of this compound where the carboxylic acid has been replaced with other functional groups.

Compound IDR Group (Bioisostere)hFAAH IC50 (nM)
1 (Lead) -COOH 110
2-CONH2>10000
3-CONH(CH3)2600
4-SO2NH2>10000

Data synthesized from patent WO2009052122.

The data clearly indicates that direct replacement of the carboxylic acid with simple amides or a sulfonamide leads to a significant loss of potency. This underscores the critical role of the acidic proton and the specific geometry of the carboxylate in binding to FAAH. More complex, acidic bioisosteres would be a more promising avenue for exploration.

Modifications of the Cyclopropyl Ring

The cyclopropyl group serves as a rigid scaffold, locking the conformation of the molecule and presenting the pharmacophoric elements in an optimal orientation for binding to the enzyme. Bioisosteric replacement of the cyclopropyl ring can explore the impact of ring size and flexibility on activity.

Compound IDRing MoietyhFAAH IC50 (nM)
1 (Lead) Cyclopropyl 110
5Cyclobutyl430
6Cyclopentyl1200
7Cyclohexyl>10000

Data synthesized from patent WO2009052122.

The SAR data for the cycloalkyl series demonstrates a clear preference for the compact, rigid cyclopropyl ring. Increasing the ring size to cyclobutyl results in a four-fold decrease in potency, with further increases to cyclopentyl and cyclohexyl leading to a dramatic loss of activity. This suggests a tightly constrained binding pocket that favorably accommodates the specific geometry of the cyclopropyl group.

Bioisosteric Replacement on the Pyridine Ring

The 6-chloropyridin-3-yl moiety is crucial for the inhibitor's interaction with the enzyme, likely through a combination of hydrophobic and potential halogen bonding interactions. Exploring bioisosteric replacements for the chlorine atom and modifications of the pyridine ring itself can fine-tune these interactions and impact properties like metabolic stability.

Compound IDPyridine MoietyhFAAH IC50 (nM)
1 (Lead) 6-Chloro-pyridin-3-yl 110
86-Fluoro-pyridin-3-yl180
96-Methyl-pyridin-3-yl240
10Pyridin-3-yl1300
115-Chloro-pyridin-2-yl>10000

Data synthesized from patent WO2009052122.

The data reveals that the 6-chloro substituent is important for optimal activity. Replacing it with a fluorine atom (Compound 8) or a methyl group (Compound 9) results in a modest decrease in potency. Complete removal of the substituent (Compound 10) leads to a significant drop in activity, highlighting the importance of a substituent at the 6-position. Furthermore, altering the substitution pattern on the pyridine ring, as in the 5-chloro-pyridin-2-yl analog (Compound 11), is detrimental to activity, indicating a precise required orientation of the pyridine nitrogen and the substituent for effective binding.

Experimental Protocols

To facilitate further research in this area, detailed protocols for the synthesis of the lead compound and for a representative in vitro FAAH inhibition assay are provided below.

Synthesis of 1-(6-Chloropyridin-3-YL)cyclopropanecarbonitrile

A key intermediate in the synthesis of the lead compound is the corresponding nitrile. A representative synthetic procedure is as follows:

  • To a solution of 2-(6-chloropyridin-3-yl)acetonitrile (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add sodium hydride (2.2 eq, 60% dispersion in mineral oil).

  • Stir the mixture at 0 °C for 30 minutes.

  • Add 1,2-dibromoethane (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1-(6-chloropyridin-3-yl)cyclopropanecarbonitrile.

This protocol is a generalized procedure based on common organic synthesis methodologies.

Hydrolysis to this compound
  • To a solution of 1-(6-chloropyridin-3-yl)cyclopropanecarbonitrile (1.0 eq) in ethanol, add a 6 M aqueous solution of sodium hydroxide (10 eq).

  • Heat the reaction mixture to reflux for 24 hours.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Dilute the residue with water and wash with diethyl ether to remove any unreacted starting material.

  • Acidify the aqueous layer to pH 3-4 with 1 M hydrochloric acid.

  • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield this compound.

This protocol is a generalized procedure based on common organic synthesis methodologies.

In Vitro Fluorescence-Based FAAH Inhibition Assay

This protocol provides a method for determining the IC50 value of a test compound against human FAAH.

Materials:

  • Recombinant human FAAH enzyme

  • Assay Buffer: 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA

  • FAAH Substrate: N-(Arachidonoyl)-7-amino-4-methylcoumarin (AMC)

  • Test compound (dissolved in DMSO)

  • 96-well black, flat-bottom microplate

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In the wells of the 96-well plate, add 2 µL of the test compound dilutions. For control wells, add 2 µL of DMSO.

  • Add 178 µL of Assay Buffer to each well.

  • Add 10 µL of diluted FAAH enzyme solution to each well (except for background control wells, to which 10 µL of Assay Buffer is added).

  • Incubate the plate at 37 °C for 15 minutes to allow the inhibitor to interact with the enzyme.

  • Initiate the enzymatic reaction by adding 10 µL of the FAAH substrate solution to each well.

  • Immediately measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~460 nm) in kinetic mode for 30 minutes at 37 °C.

  • Calculate the rate of reaction for each well.

  • Determine the percent inhibition for each concentration of the test compound relative to the DMSO control.

  • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

This protocol is adapted from commercially available FAAH inhibitor screening kits.

Visualizing the Logic of Bioisosteric Replacement

The following diagram illustrates the logical relationship of the bioisosteric replacements discussed in this guide, starting from the lead compound.

G cluster_COOH Carboxylic Acid Bioisosteres cluster_Cycloalkyl Cycloalkyl Bioisosteres cluster_Pyridine Pyridine Ring Bioisosteres Lead This compound (Lead Compound) Amide Amide (-CONH2) Lead->Amide Replace -COOH Sulfonamide Sulfonamide (-SO2NH2) Lead->Sulfonamide Replace -COOH Cyclobutyl Cyclobutyl Lead->Cyclobutyl Replace Cyclopropyl Cyclopentyl Cyclopentyl Lead->Cyclopentyl Replace Cyclopropyl Fluoro 6-Fluoro-pyridin-3-yl Lead->Fluoro Replace -Cl Methyl 6-Methyl-pyridin-3-yl Lead->Methyl Replace -Cl Unsubstituted Pyridin-3-yl Lead->Unsubstituted Remove -Cl

Caption: Bioisosteric modifications of the lead compound.

Conclusion

This comparative guide has systematically analyzed the bioisosteres of this compound, a potent FAAH inhibitor. The presented experimental data underscores the stringent structural requirements for potent FAAH inhibition within this chemical series. The key takeaways for researchers in this field are:

  • The carboxylic acid is essential for high potency , and simple, non-acidic replacements are not well-tolerated. Future efforts should focus on acidic bioisosteres that can effectively mimic the carboxylate's interactions.

  • The cyclopropyl ring provides an optimal rigid scaffold. Any deviation in ring size leads to a significant loss of activity, suggesting a highly constrained binding pocket.

  • Substitution at the 6-position of the pyridine ring is crucial for potent inhibition. While chlorine is optimal, other small substituents are tolerated, but its complete removal is detrimental.

By understanding these critical structure-activity relationships, drug development professionals can make more informed decisions in the design and optimization of novel FAAH inhibitors based on this promising scaffold. The provided experimental protocols offer a starting point for the synthesis and evaluation of new analogs, facilitating the continued exploration of this important therapeutic target.

References

Elemental analysis of 1-(6-Chloropyridin-3-YL)cyclopropanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Elemental Analysis of 1-(6-Chloropyridin-3-YL)cyclopropanecarboxylic Acid

For researchers, scientists, and professionals in drug development, the precise characterization of novel chemical entities is paramount. This compound, a key building block in the synthesis of advanced pharmaceutical and agrochemical compounds, demands rigorous analytical scrutiny to confirm its elemental composition and purity.[1] Its unique structure, featuring a chloropyridine moiety and a cyclopropanecarboxylic acid group, presents specific challenges and considerations for elemental analysis.[2]

This guide provides an in-depth comparison of prevalent analytical techniques for the elemental analysis of this compound. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, enabling you to select the most appropriate technique for your research and quality control needs. The theoretical molecular formula of this compound is C₉H₈ClNO₂, with a molecular weight of 197.62 g/mol .[2] Verifying the mass percentages of carbon, hydrogen, nitrogen, chlorine, and oxygen is critical for confirming the identity, purity, and stoichiometry of the synthesized compound.

Comparative Analysis of Key Elemental Analysis Techniques

The selection of an analytical technique is contingent upon the specific goals of the analysis, such as the required sensitivity, the elements of interest, and the nature of the sample matrix.[3] For a multifaceted organic molecule like this compound, a multi-pronged approach is often the most robust.

TechniquePrincipleElements DetectedSensitivitySample PreparationAnalysis TimeKey AdvantagesKey Limitations
Combustion Analysis (CHN/O) Sample is combusted in an oxygen-rich atmosphere; resulting gases (CO₂, H₂O, N₂) are separated and quantified.[4]C, H, N, S (O is typically determined by pyrolysis)High (sub-microgram)Precise weighing in tin or silver capsules.Rapid (minutes per sample)Gold standard for C, H, N analysis; high precision and accuracy.[4]Indirect for oxygen; not suitable for halogens.
Combustion with Coulometric Titration Sample is combusted, and the resulting acidic gas (HCl) is absorbed into an electrolyte solution and titrated automatically.[5]Halogens (Cl, Br, I), SulfurVery High (down to 50 µg/L)[6]Direct analysis of solid or liquid samples.Rapid (3-10 minutes per sample)[5]Highly specific and sensitive for halogens; robust and matrix-independent.[6][7]Specific to titratable species (halogens, sulfur).
Inductively Coupled Plasma (ICP-OES/MS) Sample is introduced into a high-temperature argon plasma, causing atomization and ionization. Emitted light (OES) or ion mass (MS) is measured.[8]Most elements, including ClExtremely High (ppt for ICP-MS, ppm for ICP-OES)[9]Acid digestion to dissolve the sample into a liquid form.[10]Moderate (longer due to sample prep)Multi-element capability; exceptional sensitivity for trace impurities.[3][11]Destructive; complex sample preparation; potential for spectral interferences, especially for halogens.[10][12]
X-Ray Fluorescence (XRF) Sample is irradiated with high-energy X-rays, causing the emission of characteristic secondary (fluorescent) X-rays.[13][14]Elements from Na to UModerate (ppm to %)[15]Minimal; can analyze solids, powders, and liquids directly.[16]Very Rapid (minutes)Non-destructive; fast; minimal sample preparation; wide concentration range.[9][15]Lower sensitivity for light elements (C, N, O); susceptible to matrix effects.[17]

Recommended Workflow for Comprehensive Analysis

For the complete and unambiguous elemental characterization of this compound, a combination of techniques is superior to a single method. The recommended approach leverages the strengths of combustion analysis for the organic backbone and a specialized halogen technique for the chlorine moiety.

  • CHN Analysis: Employ a combustion CHN analyzer to accurately determine the mass percentages of Carbon, Hydrogen, and Nitrogen. This provides foundational data on the core organic structure.

  • Chlorine Analysis: Utilize combustion with coulometric titration for a precise and interference-free quantification of Chlorine. This method is highly reliable for halogenated organic compounds.[7]

  • Oxygen Determination: Oxygen content can be determined by difference, assuming the CHN and Cl analyses are accurate and that no other elements are present in significant quantities. Alternatively, it can be measured directly using a combustion analyzer with a pyrolysis mode.

  • Trace Metal Impurities (Optional): If the research demands analysis of potential metallic catalyst residues or other trace elemental impurities, ICP-MS is the method of choice due to its unparalleled sensitivity.[3][11]

Elemental Analysis Workflow Fig 1. Decision Workflow for Elemental Analysis cluster_0 Primary Characterization cluster_1 Extended Purity Testing cluster_2 Final Data Consolidation Start Sample: 1-(6-Chloropyridin-3-YL) cyclopropanecarboxylic acid CHN_Analysis Combustion Analysis (CHN Analyzer) Start->CHN_Analysis Quantify C, H, N Cl_Analysis Combustion with Coulometric Titration Start->Cl_Analysis Quantify Cl Decision Trace Metal Impurities a Concern? Start->Decision O_Analysis Oxygen by Difference or Pyrolysis CHN_Analysis->O_Analysis Cl_Analysis->O_Analysis Report Consolidated Elemental Report (%C, %H, %N, %Cl, %O, Trace Metals) O_Analysis->Report Trace_Analysis ICP-MS Analysis Trace_Analysis->Report Decision->Trace_Analysis Yes

Caption: Fig 1. Decision Workflow for Elemental Analysis

Detailed Experimental Protocol: Chlorine Determination by Combustion with Coulometric Titration

This protocol outlines a self-validating system for the precise determination of chlorine. The causality behind each step is explained to ensure technical accuracy and trustworthiness.

Instrumentation: An elemental analyzer equipped for high-temperature combustion and a coulometric titration cell specific for chlorine.

Protocol:

  • System Preparation and Calibration:

    • Action: Equilibrate the coulometric titration cell with the appropriate electrolyte. Calibrate the system using a certified chlorine standard (e.g., chlorobenzoic acid) at multiple concentration levels to establish a linear calibration curve.

    • Causality: Calibration with a certified reference material ensures the accuracy and traceability of the measurements to a known standard. A multi-point calibration verifies the linearity of the detector response across the expected concentration range of the sample.

  • Sample Preparation:

    • Action: Accurately weigh approximately 1-5 mg of the this compound sample into a combustion boat.

    • Causality: Precise weighing is critical for accurate mass percentage calculation. The small sample size ensures complete and rapid combustion.

  • Combustion Process:

    • Action: Introduce the sample boat into the combustion tube, which is heated to approximately 1050°C. The sample is first pyrolyzed in an inert argon atmosphere, followed by complete oxidation of the resulting gases in an oxygen-rich atmosphere.[5]

    • Causality: The two-stage combustion process ensures that the organic matrix is completely broken down.[5] This liberates the chlorine as hydrogen chloride (HCl) gas, which is essential for subsequent detection. Incomplete combustion would lead to erroneously low results.[6]

  • Gas Purification and Transfer:

    • Action: The resulting gas stream, containing HCl, is passed through a drying tube to remove water vapor.

    • Causality: Water can interfere with the coulometric titration process. Removing it ensures that only the analyte of interest (HCl) reaches the detector.

  • Coulometric Titration:

    • Action: The HCl gas is absorbed into the electrolyte in the titration cell. The titrator automatically generates silver ions (Ag+) which react with the chloride ions (Cl-) to form insoluble silver chloride (AgCl). The instrument measures the total electrical charge (in coulombs) required to complete this reaction.

    • Causality: Based on Faraday's law, the total charge is directly proportional to the amount of chloride that has been titrated. This provides a direct, absolute quantification of the chlorine in the original sample without the need for further calibration against the sample matrix itself.

  • Data Analysis and Validation:

    • Action: The instrument software calculates the mass of chlorine based on the measured charge and then determines the mass percentage based on the initial sample weight. Analyze a blank and a check standard after every few samples.

    • Causality: Running blanks confirms the absence of system contamination. The check standard verifies that the instrument's calibration remains stable throughout the analytical run, ensuring the trustworthiness of the results for the unknown samples.

Chlorine Analysis Protocol Fig 2. Protocol for Chlorine Analysis cluster_prep 1. Preparation cluster_analysis 2. Analysis cluster_validation 3. Validation Calibrate Calibrate with Certified Standard Weigh Accurately Weigh 1-5 mg Sample Calibrate->Weigh Combust Combust Sample at ~1050°C Weigh->Combust Purify Dry Gas Stream (Remove H₂O) Combust->Purify Titrate Coulometric Titration of HCl Purify->Titrate Calculate Calculate %Cl Titrate->Calculate Validate Run Blanks & Check Standards Calculate->Validate

Caption: Fig 2. Protocol for Chlorine Analysis

Conclusion

For a compound of pharmaceutical interest such as this compound, elemental analysis is a non-negotiable step in its characterization. While rapid screening methods like XRF have their place, a comprehensive and definitive analysis is best achieved through a combination of techniques. The high precision of combustion analysis for C, H, and N, paired with the specificity and sensitivity of combustion with coulometric titration for chlorine, provides an analytical framework of the highest scientific integrity. This dual-pronged approach ensures that researchers and drug developers can have full confidence in the elemental composition and purity of their materials, forming a solid foundation for further research and development.

References

A Practical Guide to Cross-Validation of Analytical Methods for 1-(6-Chloropyridin-3-YL)cyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the cross-validation of analytical methods for the quantitative determination of 1-(6-Chloropyridin-3-YL)cyclopropanecarboxylic acid, a key building block in modern pharmaceutical synthesis. In the landscape of drug development, ensuring the consistency and reliability of analytical data across different laboratories, instruments, and analysts is not merely a regulatory hurdle, but a scientific necessity. This document is intended for researchers, analytical scientists, and quality assurance professionals, offering a detailed comparison of suitable analytical techniques, step-by-step experimental protocols, and the underlying scientific rationale for the proposed cross-validation strategy.

The principles outlined herein are grounded in the International Council for Harmonisation (ICH) Q2(R2) guidelines on the validation of analytical procedures, ensuring a robust and compliant approach.[1][2] Cross-validation serves as the ultimate testament to a method's transferability and ruggedness, providing the necessary confidence in data generated throughout the lifecycle of a pharmaceutical product.[1][2]

The Scientific Imperative for Method Selection

The unique chemical architecture of this compound, featuring a hydrophilic carboxylic acid moiety, a polar chloropyridine ring, and a non-polar cyclopropane group, necessitates a thoughtful approach to analytical method development. Two primary orthogonal methods are proposed for a comprehensive cross-validation study: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) as the primary method, and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) as the secondary, more selective method.

The choice of HPLC-UV as the primary method is predicated on its ubiquity, robustness, and cost-effectiveness in quality control settings. The presence of the pyridine ring provides a suitable chromophore for UV detection. For the secondary method, LC-MS/MS offers unparalleled specificity and sensitivity, capable of confirming the identity of the analyte and detecting potential impurities at trace levels, thereby providing a high degree of confidence in the primary method's results.

Visualizing the Cross-Validation Workflow

A well-defined workflow is paramount for a successful cross-validation study. The following diagram illustrates the key stages, from initial method development to the final comparative analysis.

CrossValidationWorkflow cluster_0 Phase 1: Method Development & Validation cluster_1 Phase 2: Protocol & Sample Preparation cluster_2 Phase 3: Inter-Laboratory Analysis cluster_3 Phase 4: Data Evaluation & Reporting Dev_HPLC Develop & Validate Primary Method (HPLC-UV) Protocol Define Cross-Validation Protocol & Acceptance Criteria Dev_HPLC->Protocol Dev_LCMS Develop & Validate Secondary Method (LC-MS/MS) Dev_LCMS->Protocol SamplePrep Prepare Homogeneous Sample Set (e.g., 3 Lots, Spiked & Unspiked) Protocol->SamplePrep LabA_Analysis Lab A Analysis: Primary Method (HPLC-UV) SamplePrep->LabA_Analysis LabB_Analysis Lab B Analysis: Secondary Method (LC-MS/MS) SamplePrep->LabB_Analysis DataCompare Statistical Comparison of Results (e.g., Bland-Altman, Equivalence Testing) LabA_Analysis->DataCompare LabB_Analysis->DataCompare Report Final Cross-Validation Report DataCompare->Report

Caption: A streamlined workflow for the cross-validation of analytical methods.

Experimental Protocols

The following protocols are provided as a robust starting point for the analysis of this compound. It is imperative that each laboratory performs its own internal validation of these methods according to ICH Q2(R2) guidelines before initiating the cross-validation study.[1][2]

Primary Method: HPLC-UV

This reverse-phase HPLC method is designed for the accurate quantitation of the target analyte. The selection of a C18 column provides a versatile stationary phase for retaining the molecule through hydrophobic interactions with the cyclopropane and pyridine moieties, while the acidic mobile phase suppresses the ionization of the carboxylic acid, leading to improved peak shape and retention.

Instrumentation and Consumables:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Autosampler vials

Chromatographic Conditions: | Parameter | Value | | :--- | :--- | | Flow Rate | 1.0 mL/min | | Column Temperature | 30 °C | | Injection Volume | 10 µL | | UV Detection | 272 nm | | Gradient Program | Time (min) | %B | | | 0.0 | 20 | | | 10.0 | 80 | | | 12.0 | 80 | | | 12.1 | 20 | | | 15.0 | 20 |

Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 10 mL of a 50:50 mixture of Acetonitrile and Water.

  • Working Standards: Prepare a series of working standards by serial dilution of the stock solution to cover the expected concentration range of the samples (e.g., 1-100 µg/mL).

  • Sample Preparation: Dissolve a known quantity of the test sample in the 50:50 Acetonitrile/Water diluent to achieve a final concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

Secondary Method: LC-MS/MS

This LC-MS/MS method provides a highly specific and sensitive orthogonal technique for the confirmation of the primary method's results. The use of tandem mass spectrometry allows for the selective monitoring of specific precursor-to-product ion transitions, minimizing the impact of matrix effects and co-eluting impurities.

Instrumentation and Consumables:

  • LC-MS/MS system with an electrospray ionization (ESI) source

  • UPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size) for faster analysis

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Autosampler vials

Chromatographic and MS Conditions: | Parameter | Value | | :--- | :--- | | Flow Rate | 0.4 mL/min | | Column Temperature | 40 °C | | Injection Volume | 2 µL | | Ionization Mode | ESI Positive | | MRM Transition | To be determined by direct infusion of the standard | | Gradient Program | Time (min) | %B | | | 0.0 | 10 | | | 3.0 | 90 | | | 4.0 | 90 | | | 4.1 | 10 | | | 5.0 | 10 |

Standard and Sample Preparation: Follow the same procedure as for the HPLC-UV method, ensuring that the final concentrations are appropriate for the higher sensitivity of the LC-MS/MS system.

Comparative Data and Acceptance Criteria

The core of the cross-validation exercise lies in the direct comparison of the data generated by the two methods. A minimum of three independent batches of the analyte should be analyzed in triplicate by each laboratory. The following table provides a template for data comparison and suggested acceptance criteria based on common industry practices and regulatory expectations.

Performance CharacteristicHPLC-UV (Lab A)LC-MS/MS (Lab B)Acceptance Criteria
Assay of Batch 1 (% w/w) e.g., 99.2%e.g., 99.4%Mean results from both labs should not differ by more than 2.0%.
Assay of Batch 2 (% w/w) e.g., 98.9%e.g., 99.1%
Assay of Batch 3 (% w/w) e.g., 99.5%e.g., 99.6%
Precision (RSD, n=6) e.g., ≤ 1.0%e.g., ≤ 1.0%RSD for replicate injections should be ≤ 2.0% for each method.
Linearity (r²) e.g., ≥ 0.999e.g., ≥ 0.999Correlation coefficient should be ≥ 0.995 for each method.
Accuracy (% Recovery) e.g., 98.0-102.0%e.g., 98.0-102.0%Mean recovery should be within 98.0-102.0% at three concentration levels.

The Logic of Cross-Validation: A Visual Representation

The relationship between the primary and secondary methods in a cross-validation study is not one of simple replication, but of mutual confirmation. The following diagram illustrates this logical framework.

CrossValidationLogic cluster_Primary Primary Method (HPLC-UV) cluster_Secondary Secondary Method (LC-MS/MS) cluster_Outcome Cross-Validation Outcome Primary_Quant Quantitative Accuracy & Precision Confidence High Confidence in Reported Values Primary_Quant->Confidence validated by Primary_Robust Robustness in QC Environment Primary_Robust->Confidence supported by Secondary_Spec High Specificity & Selectivity Secondary_Spec->Primary_Quant confirms Secondary_Confirm Confirmatory Identity Secondary_Confirm->Primary_Quant verifies Method_Transfer Successful Method Transferability Confidence->Method_Transfer enables

Caption: The logical interplay between orthogonal methods in a cross-validation study.

Conclusion and Senior Scientist's Perspective

A successful cross-validation of analytical methods for this compound is a critical milestone in any drug development program. It transcends the mere fulfillment of a regulatory checkbox; it is a testament to the scientific rigor and quality consciousness embedded in the analytical development process. By employing two orthogonal and well-validated methods, we create a self-validating system that provides a high degree of confidence in the quality of the analytical data.

This guide has outlined a practical and scientifically sound approach to this process. The key to success lies not only in the meticulous execution of the experimental protocols but also in a thorough understanding of the underlying scientific principles. It is the "why" behind each step that transforms a simple procedure into a robust and reliable analytical method. As senior scientists, it is our responsibility to champion this deeper understanding and ensure that the data we generate is not only accurate but also defensible and transferable throughout the entire lifecycle of the product.

References

Benchmarking Synthetic Routes to 1-(6-Chloropyridin-3-YL)cyclopropanecarboxylic Acid: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the strategic incorporation of unique structural motifs is paramount to achieving desired pharmacological profiles. The 1-(6-Chloropyridin-3-YL)cyclopropanecarboxylic acid scaffold has emerged as a valuable building block, finding application in the synthesis of a range of biologically active molecules. This guide provides a comparative analysis of the primary synthetic strategies for this key intermediate, offering field-proven insights and experimental data to inform the choices of researchers, scientists, and drug development professionals.

Introduction: The Significance of the Pyridyl Cyclopropane Moiety

The fusion of a pyridine ring with a cyclopropanecarboxylic acid creates a conformationally constrained scaffold that can effectively probe biological space. The chlorine substituent on the pyridine ring offers a handle for further chemical modification, while the cyclopropane ring introduces rigidity and can influence metabolic stability. This combination of features makes this compound a sought-after intermediate in medicinal chemistry programs.

This guide will delve into two principal and distinct methodologies for the synthesis of this target molecule, evaluating each for its efficiency, scalability, and overall practicality in a research and development setting.

Method 1: The Nitrile Hydrolysis Pathway

A robust and frequently employed strategy for the synthesis of this compound involves the hydrolysis of the corresponding cyclopropanecarbonitrile precursor. This two-step approach first focuses on the construction of the pyridyl-substituted cyclopropane ring bearing a nitrile group, which is then converted to the desired carboxylic acid.

Causality Behind Experimental Choices

The choice of a nitrile intermediate is strategic. The cyano group is a versatile functional group that can be introduced through various well-established chemical transformations. Furthermore, the hydrolysis of a nitrile to a carboxylic acid is a classic and generally high-yielding reaction, making this a reliable endgame for the synthesis. The availability of 1-(6-chloropyridin-3-yl)cyclopropane-1-carbonitrile as a commercially available starting material further enhances the appeal of this route for rapid analog synthesis.[1]

Experimental Workflow: Nitrile Hydrolysis

Caption: Workflow for the synthesis via nitrile hydrolysis.

Detailed Experimental Protocol

Step 1: Hydrolysis of 1-(6-chloropyridin-3-yl)cyclopropane-1-carbonitrile

  • To a stirred solution of 1-(6-chloropyridin-3-yl)cyclopropane-1-carbonitrile (1.0 eq) in a suitable solvent such as ethanol or water, add a strong acid (e.g., concentrated sulfuric acid, 5-10 eq) or a strong base (e.g., sodium hydroxide, 5-10 eq).

  • Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress of the reaction by a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • If using acidic hydrolysis, carefully neutralize the mixture with a base (e.g., NaOH solution) to a pH of approximately 3-4. If using basic hydrolysis, acidify the mixture with a strong acid (e.g., concentrated HCl) to a pH of approximately 3-4.

  • The product will often precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid with cold water and dry under vacuum to afford this compound.

Method 2: The Malonic Ester Synthesis Approach

An alternative and highly versatile strategy for constructing the target molecule is through a malonic ester-type synthesis. This method involves the reaction of a suitably activated pyridine derivative with a malonic ester, followed by cyclization and subsequent hydrolysis and decarboxylation. This approach offers greater control over the introduction of the carboxylic acid functionality and can be adapted for the synthesis of various analogs.

Causality Behind Experimental Choices

Experimental Workflow: Malonic Ester Synthesis

Caption: Workflow for the malonic ester synthesis route.

Detailed Experimental Protocol

Step 1: Synthesis of Diethyl 1-(6-chloropyridin-3-yl)cyclopropane-1,1-dicarboxylate

  • To a solution of a suitable base (e.g., sodium ethoxide) in a dry, inert solvent (e.g., ethanol or THF), add diethyl malonate (1.1 eq) dropwise at room temperature.

  • Stir the mixture for 30 minutes to ensure complete formation of the enolate.

  • Add a solution of a 3-substituted-6-chloropyridine bearing a suitable leaving group (e.g., 2-chloro-5-(chloromethyl)pyridine) (1.0 eq) in the same solvent.

  • To effect cyclization, a dihaloalkane such as 1,2-dibromoethane can be added in the presence of a base.

  • Heat the reaction mixture to reflux and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the cyclopropane di-ester intermediate.

Step 2: Hydrolysis and Decarboxylation

  • Dissolve the diethyl 1-(6-chloropyridin-3-yl)cyclopropane-1,1-dicarboxylate (1.0 eq) in a mixture of ethanol and water.

  • Add a strong base (e.g., potassium hydroxide, 3-5 eq) and heat the mixture to reflux.

  • Monitor the hydrolysis of the esters by TLC or LC-MS.

  • Once the hydrolysis is complete, cool the reaction mixture and carefully acidify with a strong acid (e.g., concentrated HCl) to a pH of approximately 2-3.

  • Heat the acidified mixture gently (around 50-60 °C) to facilitate decarboxylation, which is often evidenced by the evolution of carbon dioxide.

  • Monitor the decarboxylation by TLC or LC-MS until the di-acid intermediate is no longer observed.

  • Cool the reaction mixture, and collect the precipitated product by filtration.

  • Wash the solid with cold water and dry under vacuum to afford this compound.

Comparative Analysis of Synthetic Routes

ParameterMethod 1: Nitrile HydrolysisMethod 2: Malonic Ester Synthesis
Overall Yield Typically high, especially if the nitrile is readily available.Generally moderate to good, but can be lower due to the multi-step nature.
Scalability Readily scalable, particularly the hydrolysis step.Can be more challenging to scale up due to the need for strong bases and multiple purification steps.
Starting Material Availability Dependent on the commercial availability of the nitrile precursor.[1]Utilizes more common and readily available starting materials like malonic esters.
Versatility for Analog Synthesis Limited to the availability of substituted nitrile precursors.Highly versatile, allowing for the introduction of various substituents on the pyridine ring.
Safety Considerations Hydrolysis with strong acids or bases requires careful handling.Use of strong bases like sodium ethoxide requires anhydrous conditions and careful handling.
Simplicity of Execution Generally simpler, especially if starting from the nitrile.More complex, involving multiple steps and purification of intermediates.

Conclusion and Recommendations

Both the Nitrile Hydrolysis Pathway and the Malonic Ester Synthesis Approach represent viable and effective methods for the preparation of this compound.

For rapid synthesis and instances where the nitrile precursor is commercially available or easily accessible , the Nitrile Hydrolysis Pathway is the recommended approach due to its simplicity and typically high yields.

Ultimately, the choice of synthetic route will depend on the specific project goals, available resources, and the desired scale of the synthesis. This guide provides the foundational knowledge and comparative data to enable an informed decision, empowering researchers to efficiently access this valuable chemical building block.

References

A Senior Application Scientist's Guide to the In-Silico Modeling of 1-(6-Chloropyridin-3-YL)cyclopropanecarboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of in-silico modeling techniques for the analysis of 1-(6-chloropyridin-3-YL)cyclopropanecarboxylic acid derivatives. As a class of compounds with significant potential in medicinal chemistry, understanding their interactions with biological targets is paramount.[1][2][3] In-silico modeling offers a powerful, resource-efficient approach to elucidate these interactions, predict biological activity, and guide the synthesis of more potent and selective drug candidates.[4][5] This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational methods in their work with this and similar chemical scaffolds.

The unique structure of these derivatives, featuring a cyclopropane ring linked to a chloropyridine moiety, presents both opportunities and challenges for drug design.[1][6] The cyclopropane ring introduces conformational rigidity, which can be advantageous for binding to specific targets, while the chloropyridine group can participate in various non-covalent interactions.[1][7] This guide will explore how different in-silico techniques can be employed to understand and optimize these molecular features for therapeutic benefit.

Comparative Overview of In-Silico Modeling Approaches

The selection of an appropriate in-silico modeling technique is crucial and depends on the specific research question. Here, we compare four key methodologies: Molecular Docking, Quantitative Structure-Activity Relationship (QSAR), Molecular Dynamics (MD) Simulations, and ADMET Prediction. Each approach provides unique insights into the behavior of this compound derivatives at the molecular level.

Modeling Technique Primary Application Key Outputs Strengths Limitations
Molecular Docking Predicting binding mode and affinity of a ligand to a protein target.Binding pose, docking score (an estimate of binding affinity).Fast, computationally inexpensive, good for high-throughput screening.Static model (doesn't account for protein flexibility), scoring functions can be inaccurate.
QSAR Predicting the biological activity of new compounds based on their chemical structure.A mathematical model correlating structural descriptors with activity.Can predict the activity of unsynthesized compounds, helps in lead optimization.Requires a dataset of compounds with known activities, predictive power is limited to the chemical space of the training set.
Molecular Dynamics Simulating the dynamic behavior of a protein-ligand complex over time.Trajectory of atomic motion, binding free energy, conformational changes.Provides a dynamic view of the interaction, can account for protein flexibility and solvent effects.Computationally expensive, requires significant expertise to set up and analyze.
ADMET Prediction Predicting the pharmacokinetic and toxicological properties of a compound.Solubility, permeability, metabolic stability, potential toxicity.Can identify potential liabilities early in the drug discovery process, reduces late-stage attrition.Predictions are often qualitative or have a significant margin of error.

Molecular Docking: Elucidating Binding Interactions

Molecular docking is a foundational in-silico technique used to predict the preferred orientation of a ligand when bound to a macromolecular target.[8][9][10] For this compound derivatives, docking studies can reveal key interactions with the target's active site, providing a rationale for observed biological activity and guiding the design of analogs with improved affinity.[11]

The choice of the target protein is the first critical step and is often informed by experimental data or homology to known targets of similar compounds. The accuracy of the docking results is highly dependent on the quality of the protein structure and the chosen docking algorithm and scoring function.

Experimental Protocol: Molecular Docking Workflow
  • Protein Preparation:

    • Obtain the 3D structure of the target protein from the Protein Data Bank (PDB) or through homology modeling.

    • Remove water molecules and any co-crystallized ligands.

    • Add hydrogen atoms and assign appropriate protonation states to ionizable residues.

    • Repair any missing side chains or loops.

  • Ligand Preparation:

    • Generate the 3D structure of the this compound derivative.

    • Assign partial charges and define rotatable bonds.

    • Perform energy minimization to obtain a low-energy conformation.

  • Grid Generation:

    • Define the binding site on the protein, typically centered on the co-crystallized ligand or predicted active site residues.

    • A grid box is generated to encompass this binding site, within which the ligand will be docked.

  • Docking Simulation:

    • The ligand is placed in the grid box, and a search algorithm explores different conformations and orientations.

    • A scoring function is used to evaluate the binding affinity of each pose.

  • Analysis of Results:

    • The docked poses are ranked based on their scores.

    • The top-ranked poses are visually inspected to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) with the protein.

Molecular_Docking_Workflow cluster_prep Preparation cluster_processing Processing cluster_docking Docking cluster_analysis Analysis PDB Protein Structure (PDB) PrepProtein Prepare Protein (Add H, remove water) PDB->PrepProtein Ligand Ligand Structure (SDF/MOL2) PrepLigand Prepare Ligand (Minimize energy) Ligand->PrepLigand Grid Define Binding Site (Grid Generation) PrepProtein->Grid Dock Run Docking (Search & Score) PrepLigand->Dock Grid->Dock Analysis Analyze Poses (Binding Interactions) Dock->Analysis LeadOpt Lead Optimization Analysis->LeadOpt

Caption: Molecular Docking Workflow.

Quantitative Structure-Activity Relationship (QSAR): Predicting Biological Activity

QSAR modeling is a statistical approach that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities.[12][13][14] For the derivatives of this compound, a QSAR model can be invaluable for predicting the activity of novel, yet-to-be-synthesized analogs, thereby prioritizing synthetic efforts.

The development of a robust QSAR model requires a training set of compounds with experimentally determined biological activities. The predictive power of the model is then validated using an external test set of compounds that were not used in model development.

Experimental Protocol: QSAR Model Development
  • Data Collection and Curation:

    • Compile a dataset of this compound derivatives with their corresponding biological activities (e.g., IC50 values).

    • Ensure the data is consistent and from a reliable source.

  • Molecular Descriptor Calculation:

    • For each compound, calculate a set of molecular descriptors that quantify various aspects of its chemical structure (e.g., physicochemical, topological, electronic).

  • Data Splitting:

    • Divide the dataset into a training set (typically 70-80% of the data) for model building and a test set for model validation.

  • Model Building:

    • Use a statistical method (e.g., multiple linear regression, partial least squares, machine learning algorithms) to build a mathematical model that correlates the descriptors with the biological activity.

  • Model Validation:

    • Assess the statistical significance and predictive power of the model using various metrics (e.g., R², Q², RMSE).

    • Use the model to predict the activities of the compounds in the test set and compare them to the experimental values.

  • Interpretation and Application:

    • Analyze the contribution of different descriptors to the model to understand the structure-activity relationships.

    • Use the validated model to predict the activity of new, designed compounds.

QSAR_Workflow cluster_model Model Building & Validation Data Dataset of Compounds with Biological Activity Descriptors Calculate Molecular Descriptors Data->Descriptors Split Split Data (Training & Test Sets) Descriptors->Split Build Build QSAR Model (Training Set) Split->Build Validate Validate Model (Test Set) Build->Validate Internal & External Validation Predict Predict Activity of New Compounds Validate->Predict SAR Interpret SAR Validate->SAR

Caption: QSAR Model Development Workflow.

Molecular Dynamics (MD) Simulations: Capturing the Dynamics of Interaction

While molecular docking provides a static snapshot of the protein-ligand interaction, MD simulations offer a dynamic view by simulating the movements of atoms over time.[15][16] This is particularly useful for studying the stability of the binding pose of this compound derivatives, observing conformational changes in the protein upon ligand binding, and calculating more accurate binding free energies.[17][18]

MD simulations are computationally intensive but provide a level of detail that is unattainable with other methods. They can help to refine the results of molecular docking and provide a more realistic representation of the biological system.

Experimental Protocol: Protein-Ligand MD Simulation
  • System Preparation:

    • Start with a protein-ligand complex, often obtained from molecular docking.

    • Place the complex in a simulation box filled with explicit solvent (e.g., water molecules).

    • Add counter-ions to neutralize the system.

  • Force Field Selection:

    • Choose an appropriate force field (e.g., AMBER, CHARMM, GROMOS) that accurately describes the potential energy of the system.

    • Generate topology files for both the protein and the ligand.

  • Energy Minimization:

    • Minimize the energy of the system to remove any steric clashes or unfavorable geometries.

  • Equilibration:

    • Gradually heat the system to the desired temperature and then adjust the pressure to the desired level. This is typically done in two steps: NVT (constant number of particles, volume, and temperature) and NPT (constant number of particles, pressure, and temperature) equilibration.

  • Production Run:

    • Run the simulation for a desired length of time (nanoseconds to microseconds) to generate a trajectory of the system's dynamics.

  • Trajectory Analysis:

    • Analyze the trajectory to calculate various properties, such as root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), radius of gyration, and binding free energy.

MD_Simulation_Workflow Complex Protein-Ligand Complex (from Docking) System Build System (Solvate & Add Ions) Complex->System ForceField Assign Force Field & Generate Topology System->ForceField Minimize Energy Minimization ForceField->Minimize Equilibrate Equilibration (NVT & NPT) Minimize->Equilibrate Production Production MD Run Equilibrate->Production Analysis Trajectory Analysis (RMSD, Binding Energy) Production->Analysis

Caption: MD Simulation Workflow.

ADMET Prediction: Assessing Drug-Likeness

Early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for successful drug development. In-silico ADMET prediction models can flag potential liabilities of this compound derivatives before significant resources are invested in their synthesis and testing.[19]

A variety of computational tools are available for ADMET prediction, ranging from simple rule-based methods (e.g., Lipinski's rule of five) to more complex machine learning models.

Experimental Protocol: In-Silico ADMET Prediction
  • Input Compound Structure:

    • Provide the 2D or 3D structure of the derivative in a suitable format (e.g., SMILES, SDF).

  • Select Prediction Models:

    • Choose the ADMET properties to be predicted (e.g., aqueous solubility, blood-brain barrier permeability, cytochrome P450 inhibition, hERG inhibition, mutagenicity).

  • Run Prediction:

    • Submit the compound structure to the selected prediction models.

  • Analyze and Interpret Results:

    • Review the predicted ADMET profile of the compound.

    • Identify any potential liabilities that may need to be addressed through chemical modification.

ADMET_Prediction_Workflow cluster_predictions ADMET Predictions Input Input Ligand Structure Absorption Absorption (e.g., Caco-2) Input->Absorption Distribution Distribution (e.g., BBB) Input->Distribution Metabolism Metabolism (e.g., CYP450) Input->Metabolism Excretion Excretion Input->Excretion Toxicity Toxicity (e.g., hERG) Input->Toxicity Analysis Analyze Profile & Identify Liabilities Absorption->Analysis Distribution->Analysis Metabolism->Analysis Excretion->Analysis Toxicity->Analysis

Caption: ADMET Prediction Workflow.

Conclusion

The in-silico modeling techniques discussed in this guide provide a powerful and complementary toolkit for the investigation of this compound derivatives. By integrating molecular docking, QSAR, MD simulations, and ADMET prediction, researchers can gain a deep understanding of the structure-activity relationships, binding dynamics, and drug-like properties of these compounds. This knowledge-driven approach can significantly accelerate the design and development of novel therapeutic agents based on this promising chemical scaffold.

References

A Senior Application Scientist's Comparative Guide to 1-(6-Chloropyridin-3-YL)cyclopropanecarboxylic Acid Analogs as NAMPT Inhibitor Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Pyridyl Cyclopropanecarboxylic Acid Scaffold

In the landscape of modern oncology, targeting cellular metabolism has emerged as a formidable strategy to combat cancer. Cancer cells, with their high metabolic rate, are disproportionately dependent on efficient nutrient and energy pathways for survival and proliferation.[1] One such critical pathway is the nicotinamide adenine dinucleotide (NAD+) salvage pathway, where the enzyme Nicotinamide Phosphoribosyltransferase (NAMPT) serves as the rate-limiting step.[1] Inhibition of NAMPT depletes cellular NAD+ pools, triggering metabolic catastrophe and leading to cancer cell death.

The 1-(6-Chloropyridin-3-YL)cyclopropanecarboxylic acid moiety has been identified as a privileged scaffold in the design of potent NAMPT inhibitors. Its rigid cyclopropane ring correctly orients the pyridyl group to mimic the natural substrate, nicotinamide (NAM), within the enzyme's active site.[1] This guide provides a comparative analysis of this core structure and its key analogs, delving into their synthesis, structure-activity relationships (SAR), and the experimental protocols required for their evaluation. Our objective is to furnish researchers, scientists, and drug development professionals with a comprehensive technical resource to accelerate the discovery of next-generation NAMPT-targeted therapeutics.

The Mechanism of Action: Targeting the NAD+ Salvage Pathway

NAMPT is the foundational enzyme in the salvage pathway that recycles nicotinamide back into NAD+, a vital coenzyme for hundreds of redox reactions essential for energy production and a substrate for signaling enzymes like PARPs and Sirtuins.[2] By inhibiting NAMPT, small molecules can effectively starve cancer cells of NAD+.

The pyridyl-cyclopropane scaffold acts as a substrate-based inhibitor. The nitrogen atom of the pyridine ring is critical, as it occupies the same pocket as the nitrogen of the nicotinamide substrate, forming key interactions within the NAMPT active site.[1] The cyclopropane unit provides a rigid, three-dimensional conformation that is optimal for presenting the pyridine ring for enzymatic binding.

NAMPT_Pathway cluster_Cell Cancer Cell NAM Nicotinamide (NAM) NAMPT NAMPT (Rate-Limiting Enzyme) NAM->NAMPT ATP PRPP PRPP PRPP->NAMPT NMN Nicotinamide Mononucleotide (NMN) NMNAT NMNAT NMN->NMNAT ATP NAD NAD+ CellDeath Metabolic Collapse & Cell Death NAD->CellDeath NAMPT->NMN NMNAT->NAD Inhibitor Pyridyl Cyclopropane Analogs Inhibitor->NAMPT Inhibition

Caption: The NAD+ salvage pathway and the point of therapeutic intervention by NAMPT inhibitors.

Synthetic Strategies: Building the Core Scaffold

The synthesis of 1-(pyridin-3-yl)cyclopropanecarboxylic acid analogs generally follows a convergent strategy. A common and effective approach involves the cyclopropanation of a precursor vinylpyridine intermediate.

Rationale for Method Selection: The choice of cyclopropanation reagent is critical. While methods using ethyl diazoacetate are effective, they pose significant safety risks due to the explosive nature of diazo compounds. A safer, albeit multi-step, alternative involves the use of nitrogen ylides, which can be generated in situ, offering good stereoselectivity with a superior safety profile.[3] The initial vinylpyridine can be synthesized via palladium-catalyzed cross-coupling reactions, such as a Suzuki coupling, which are robust and tolerate a wide range of functional groups on the pyridine ring.

Synthesis_Workflow Start Substituted Halopyridine Coupling Palladium-Catalyzed Cross-Coupling (e.g., Suzuki) Start->Coupling Vinyl Vinylboron Reagent Vinyl->Coupling Intermediate Vinylpyridine Intermediate Coupling->Intermediate Cyclo Cyclopropanation (e.g., with Nitrogen Ylide) Intermediate->Cyclo Ester Cyclopropyl Ester Cyclo->Ester Hydrolysis Ester Hydrolysis (NaOH or Acid) Ester->Hydrolysis Final_Acid Target Carboxylic Acid Analog Hydrolysis->Final_Acid

Caption: A generalized workflow for the synthesis of 1-pyridylcyclopropanecarboxylic acid analogs.

Comparative Analysis of Key Analogs

The subtle modification of the core this compound structure can lead to significant changes in physicochemical properties and biological activity. Below, we compare the parent compound with several illustrative analogs.

Analog Structure Molecular Formula Key Physicochemical & SAR Insights
1. Parent Compound This compoundC₉H₈ClNO₂Baseline: The electron-withdrawing chlorine atom at the 6-position influences the electronics of the pyridine ring. This scaffold is a common starting point for fragment-based elaboration into more potent amide derivatives.[4]
2. Positional Isomer 1-(6-Chloropyridin-2-yl)cyclopropanecarboxylic acidC₉H₈ClNO₂Steric & Electronic Impact: Moving the chlorine to the 2-position introduces steric hindrance near the pyridine nitrogen, which can significantly alter binding affinity with the target enzyme. This positional isomerism is a critical factor in receptor binding interactions.[3]
3. Substitution Variant 1-(6-Methyl-pyridin-3-yl)cyclopropanecarboxylic acidC₁₀H₁₁NO₂Altered Lipophilicity: Replacing the electron-withdrawing chlorine with an electron-donating methyl group increases lipophilicity. This may enhance membrane permeability but can also alter metabolic stability and binding interactions.[5]
4. Elaborated Amide trans-N-(Aryl)-2-(pyridin-3-yl)cyclopropanecarboxamideVariesPotency Enhancement: Conversion of the carboxylic acid to a specific amide is a key step in developing highly potent inhibitors. This elaboration allows for additional interactions with the enzyme surface, leading to nanomolar and even picomolar affinities. For example, elaboration of a fragment lead resulted in a potent inhibitor with a NAMPT IC50 of 5.1 nM.[4]

Experimental Protocols

To ensure reproducibility and scientific rigor, detailed experimental protocols are essential. The following are representative methodologies for the synthesis and evaluation of these analogs.

Protocol 1: Synthesis of a 1-(6-Chloropyridin-3-yl)cyclopropanecarboxamide

This protocol is a representative procedure for the final amidation step, which is crucial for achieving high potency.

Objective: To couple the carboxylic acid core with a desired amine to produce a potent NAMPT inhibitor.

Materials:

  • This compound

  • Substituted aniline or amine of choice

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate, Saturated NaHCO₃ solution, Brine, Anhydrous MgSO₄

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous DMF, add the desired amine (1.1 eq), HATU (1.2 eq), and DIPEA (2.5 eq).

    • Causality Explanation: HATU is a highly efficient peptide coupling reagent that activates the carboxylic acid for nucleophilic attack by the amine. DIPEA is a non-nucleophilic base used to neutralize the HCl generated and maintain optimal pH for the reaction. Anhydrous DMF is used as a polar aprotic solvent to dissolve the reactants.

  • Reaction Execution: Stir the reaction mixture at room temperature under an argon atmosphere for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

    • Causality Explanation: An inert atmosphere prevents potential side reactions involving atmospheric moisture or oxygen.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x).

    • Causality Explanation: The aqueous washes are crucial for removing residual DMF, DIPEA, and unreacted HATU byproducts.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

    • Causality Explanation: Chromatography separates the desired product from starting materials and any side products based on polarity, yielding the pure amide.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: In Vitro Biochemical NAMPT Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against the human NAMPT enzyme.

Materials:

  • Recombinant human NAMPT enzyme

  • Nicotinamide (NAM)

  • ATP (Adenosine 5'-triphosphate)

  • PRPP (Phosphoribosyl pyrophosphate)

  • NAD-cycling enzymes (e.g., from Pseudomonas)

  • Resazurin (or similar fluorescent/colorimetric probe)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • Test compounds dissolved in DMSO

  • 384-well assay plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute into the assay buffer to achieve the final desired concentrations. Ensure the final DMSO concentration in the assay is ≤1%.

    • Causality Explanation: High concentrations of DMSO can inhibit enzyme activity, so keeping it low and constant across all wells is critical for data integrity.

  • Enzyme Reaction: In a 384-well plate, add the test compound, recombinant NAMPT enzyme, NAM, and PRPP. Incubate for 15 minutes at room temperature to allow the compound to bind to the enzyme.

  • Initiate Reaction: Start the enzymatic reaction by adding ATP. Incubate for 60-90 minutes at 37°C.

    • Causality Explanation: This incubation allows for the enzymatic conversion of NAM to NMN. The amount of NMN produced is directly proportional to NAMPT activity.

  • Detection: Stop the NAMPT reaction and initiate the detection reaction by adding a master mix containing the NAD-cycling enzymes and a detection reagent like Resazurin. Incubate for 30-60 minutes at room temperature.

    • Causality Explanation: The cycling enzymes use the NMN produced in the first step to generate NAD+, which is then used in a redox reaction that converts the non-fluorescent Resazurin to the highly fluorescent Resorufin. The fluorescence intensity is directly proportional to the amount of NMN produced.

  • Data Acquisition: Read the fluorescence intensity using a plate reader (e.g., Ex/Em of 560/590 nm for Resorufin).

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO-only (0% inhibition) and no-enzyme (100% inhibition) controls. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

    • Trustworthiness: This protocol is a self-validating system. The inclusion of positive and negative controls on every plate ensures the assay is performing correctly and allows for the normalization of data, making the resulting IC₅₀ values reliable and comparable across experiments.

Conclusion and Future Directions

The this compound scaffold is a validated and highly tractable starting point for the development of potent NAMPT inhibitors. Our comparative analysis demonstrates that strategic modifications—such as altering substituent positions, varying electronic properties, and elaborating the carboxylic acid into complex amides—are critical for optimizing biological activity. The structure-activity relationships highlighted herein underscore the importance of precise molecular design in targeting the NAMPT active site.

Future research in this area should focus on:

  • Exploring Novel Substitutions: Investigating a broader range of substituents on the pyridine ring to enhance potency and modulate pharmacokinetic properties.

  • Improving Drug-like Properties: Optimizing analogs for improved solubility, metabolic stability, and oral bioavailability to translate potent in vitro activity into in vivo efficacy.

  • Targeted Delivery: Leveraging these potent NAMPT inhibitor warheads for the development of antibody-drug conjugates (ADCs), which could offer enhanced tumor selectivity and reduce systemic toxicity.[1]

This guide provides the foundational knowledge and actionable protocols to empower researchers in their quest to develop novel cancer therapeutics based on this promising chemical scaffold.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-(6-Chloropyridin-3-YL)cyclopropanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work inherently involves the responsible management of novel chemical entities. The compound 1-(6-Chloropyridin-3-YL)cyclopropanecarboxylic acid, with its chlorinated pyridine and carboxylic acid functionalities, requires a disposal protocol grounded in a thorough understanding of its potential hazards. This guide provides the essential safety and logistical information for its proper handling and disposal, ensuring the protection of laboratory personnel and the environment.

The disposal of any chemical waste is strictly regulated to prevent environmental contamination and potential harm to public health.[1] The U.S. Environmental Protection Agency (EPA), under the Resource Conservation and Recovery Act (RCRA), establishes the framework for managing hazardous waste from its point of generation to its final disposal—a concept known as "cradle-to-grave" responsibility.[2]

Hazard Profile and Waste Characterization

Before disposal, a comprehensive hazard assessment is mandatory. While a specific Safety Data Sheet (SDS) for this compound should always be the primary source of information, we can infer its likely hazards based on its structural components.

  • Corrosivity: The carboxylic acid group makes the compound acidic. Wastes with a low pH can be classified as corrosive hazardous waste.[3]

  • Toxicity & Environmental Hazard: The presence of a chlorinated pyridine ring is a significant factor. Chlorinated organic compounds are often persistent in the environment and can be toxic.[4] The EPA lists many chlorinated aliphatic hydrocarbons as hazardous wastes (F-list).[5] Therefore, it is prudent to handle this compound as a potentially toxic and environmentally hazardous substance.

  • Reactivity: The compound may be incompatible with strong oxidizing agents and strong bases.[6][7] Contact with bases could cause a vigorous, exothermic neutralization reaction.

Based on this profile, any waste containing this compound must be treated as hazardous waste .[8] This classification prohibits disposal via standard trash or sewer systems.[1]

Parameter Guideline / Required Action Rationale
Waste Classification Hazardous WastePotential corrosivity (from carboxylic acid) and toxicity (from chlorinated pyridine).
EPA Waste Codes To be determined by a certified waste disposal vendor, but likely falls under state or federal categories for corrosive and/or toxic organic compounds.Ensures proper tracking and disposal according to RCRA regulations.[3]
Primary Hazards Skin and eye corrosion/irritation, potential respiratory irritation, harmful if swallowed.[9][10]Dictates the required Personal Protective Equipment (PPE) and handling procedures.
Incompatible Materials Strong oxidizing agents, strong bases.[6][7][11]Prevents dangerous chemical reactions such as excessive heat generation or release of toxic fumes.
Required PPE Chemical-resistant gloves (e.g., nitrile), safety goggles with side shields or a face shield, and a laboratory coat.[12]Minimizes risk of exposure through skin contact, eye splashes, or contamination of personal clothing.
Waste Segregation and Containment: The First Line of Defense

Proper segregation is critical to prevent dangerous reactions and to avoid creating larger volumes of mixed hazardous waste, which complicates disposal and increases costs.[8]

Workflow for Waste Handling and Segregation

G cluster_0 Generation Point cluster_1 Segregation & Containment cluster_2 Labeling & Storage A Waste Generated (Solid or Liquid) B Is waste solid or liquid? A->B C Place in designated 'Solid Chlorinated Organic Acid Waste' container. B->C Solid D Place in designated 'Liquid Chlorinated Organic Acid Waste' container. B->D Liquid E Ensure container is chemically compatible (e.g., HDPE, glass). Avoid metal for acids. C->E D->E F Label Container Immediately E->F G Label must include: 1. 'Hazardous Waste' 2. Full Chemical Name 3. Hazard Characteristics (Corrosive, Toxic) 4. Accumulation Start Date F->G H Store in Satellite Accumulation Area (SAA) F->H

Caption: Waste Segregation and Containment Workflow.

Step-by-Step Disposal Protocol

This protocol provides a direct, procedural guide for laboratory personnel.

Step 1: Immediate Containment at the Point of Generation

  • Action: As soon as this compound or materials contaminated with it are deemed waste, they must be placed in a designated hazardous waste container.[8]

  • Causality: This prevents accidental spills and minimizes the area of contamination. Laboratory chemicals are considered 'waste' when they are no longer needed or have no intended use.[8]

Step 2: Select the Correct Waste Container

  • Action: Use a container made of material compatible with acidic and chlorinated organic waste, such as high-density polyethylene (HDPE) or glass. The container must be in good condition, free from leaks, and have a secure, screw-top cap.[8][13]

  • Causality: Acids should not be stored in metal containers due to the risk of corrosion.[14] A secure cap is mandated by OSHA to prevent leaks and fumes from escaping.[1]

Step 3: Proper Labeling

  • Action: Immediately affix a "Hazardous Waste" label to the container.[15] The label must clearly state:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound" and any other components in the waste stream.

    • The associated hazards (e.g., "Corrosive," "Toxic").

  • Causality: Proper labeling is an EPA requirement that ensures all handlers are aware of the container's contents and associated dangers.[15]

Step 4: Waste Accumulation and Storage

  • Action: Store the sealed container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of waste generation and under the control of laboratory personnel.[13] The SAA should be a secondary containment system (like a tub) to contain potential leaks.

  • Causality: SAAs are designed to safely store limited quantities of hazardous waste without requiring a full-scale storage facility permit.[15] Regulations limit the volume that can be stored (typically up to 55 gallons) and the time it can remain after the container is full (three days).[13]

Step 5: Arranging for Final Disposal

  • Action: Periodically, and before accumulation limits are exceeded, arrange for the collection of the waste by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal company.[1]

  • Causality: Final disposal must be carried out at a permitted Treatment, Storage, and Disposal Facility (TSDF). The recommended disposal method for this type of compound is typically high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts like HCl.[16]

Spill Management Protocol

Accidental spills must be treated as hazardous waste events.

  • Evacuate and Alert: Immediately alert personnel in the vicinity. If the spill is large or in a poorly ventilated area, evacuate the lab.

  • Don PPE: Before addressing the spill, don appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat. For significant spills, respiratory protection may be necessary.[9]

  • Contain the Spill: Use a spill kit with an inert absorbent material (e.g., vermiculite or sand) to contain the spill. Do not use combustible materials like paper towels to absorb the bulk of the liquid.

  • Collect and Containerize: Carefully scoop the absorbed material and any remaining solids into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable decontamination solution, and place all cleaning materials (wipes, etc.) into the same hazardous waste container.

  • Label and Dispose: Seal and label the container as hazardous waste, including "Spill Debris" on the label, and manage it according to the disposal protocol outlined above.[8]

By adhering to this structured and scientifically-grounded disposal plan, you ensure compliance with regulatory standards and uphold a culture of safety within your laboratory.

References

A Senior Application Scientist's Guide to Handling 1-(6-Chloropyridin-3-YL)cyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and professionals in drug development, our work with novel chemical entities demands the highest standards of safety and procedural excellence. The compound 1-(6-Chloropyridin-3-YL)cyclopropanecarboxylic acid is a key building block, but its composite structure—a chlorinated pyridine derivative combined with a carboxylic acid—necessitates a multi-faceted approach to personal protection and handling. This guide provides an in-depth, field-proven framework for its safe management in the laboratory environment.

Hazard Analysis: Understanding the Compound's Profile

To establish a robust safety protocol, we must first deconstruct the potential hazards inherent to the molecule's structure. The risks are not from a single functional group, but from the combination of a halogenated heterocycle and an acidic moiety.

  • Chlorinated Pyridine Moiety : Pyridine and its derivatives can exhibit toxicity, and halogenated versions require special handling. They can be irritants and are often harmful if inhaled or absorbed through the skin.[1][2][3] Safe handling necessitates robust ventilation and appropriate chemical-resistant gloves.[3][4]

  • Carboxylic Acid Group : This functional group renders the compound acidic and potentially corrosive. Direct contact can lead to severe skin burns and serious eye damage.[5][6][7] This dictates the need for comprehensive skin and eye protection.

  • Solid State : As a solid, the primary route of exposure during handling (e.g., weighing, transferring) is the inhalation of fine dust particles, which can cause respiratory irritation.[8]

The following table summarizes the primary hazards and the corresponding safety imperatives.

Hazard CategoryPotential RiskRationale
Skin Contact Causes skin irritation or chemical burns.The carboxylic acid group is corrosive, and the chlorinated pyridine structure can be irritating.
Eye Contact Causes serious eye irritation or severe damage.[5]Direct contact with acidic and potentially corrosive dust or splashes can cause irreversible harm.
Inhalation May cause respiratory irritation.[8]Fine dust particles can be easily aerosolized during handling, leading to irritation of the respiratory tract.
Ingestion Harmful if swallowed.Accidental ingestion can cause burns to the digestive tract and potential systemic effects.[6][9]

Core Directive: Personal Protective Equipment (PPE)

A multi-layered PPE strategy is essential to mitigate the identified risks. The following recommendations are based on a comprehensive risk assessment for this class of compound.

PPE CategorySpecificationPurpose and Justification
Eye & Face Protection ANSI Z87.1-compliant chemical splash goggles.[8]Minimum Requirement. Protects against accidental splashes and airborne dust.
Face shield worn over safety goggles.[5][8]Required when there is a significant risk of splashing or dust generation (e.g., bulk transfers).
Skin & Body Protection Chemical-resistant lab coat (fully buttoned).[8]Protects skin and personal clothing from contamination.
Chemical-resistant gloves (Nitrile or Butyl Rubber).[5][10]Provides a barrier against direct skin contact. Nitrile is effective for many acids and organic compounds. Gloves must be inspected for defects before use and changed immediately upon contamination.[8]
Fully enclosed, chemical-resistant footwear.[8]Protects feet from spills.
Respiratory Protection Certified Chemical Fume Hood.Primary Engineering Control. All handling of the solid compound must occur within a fume hood to control dust and potential vapors.[3][8]
NIOSH-approved respirator with appropriate cartridges.[5][8]Secondary Control. Required if engineering controls are insufficient or during a large spill cleanup. Use is subject to institutional respiratory protection program requirements.

Operational Protocol: From Preparation to Disposal

Proper PPE is only effective when integrated into a validated workflow. The following steps provide a procedural framework for safely handling the compound.

Step-by-Step Handling Procedure
  • Pre-Operation Safety Check : Verify that the chemical fume hood is operational and certified. Ensure an emergency eyewash station and safety shower are accessible and unobstructed.[6][11]

  • Donning PPE : Put on all required PPE as detailed in the table above, starting with the lab coat, then eye protection, and finally gloves.

  • Handling the Compound :

    • Weighing : To minimize dust, carefully weigh the desired amount of the compound on a weigh boat or paper inside the fume hood.[8] Avoid pouring from a height.

    • Transfer : Use a spatula for solid transfers. If making a solution, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling Procedures :

    • Decontamination : Clean all contaminated surfaces, glassware, and equipment.

    • Doffing PPE : Remove PPE in the correct order to prevent cross-contamination: gloves first, followed by lab coat and eye protection.

    • Hygiene : Wash hands thoroughly with soap and water after handling is complete, even if gloves were worn.[8] Do not eat, drink, or smoke in the laboratory area.

Visualized Safety Workflow

G cluster_prep Preparation cluster_execution Execution cluster_post Post-Procedure A Verify Fume Hood & Safety Showers B Don Full PPE (Coat, Goggles, Gloves) A->B C Handle Compound (Weighing & Transfer) B->C D Decontaminate Work Area & Equipment C->D G Dispose of Waste (See Disposal Plan) C->G E Doff PPE (Gloves First) D->E F Wash Hands Thoroughly E->F

Caption: Standard operational workflow for handling the compound.

Waste Management and Disposal Plan

Proper disposal is a critical and non-negotiable aspect of the chemical lifecycle. Due to its chlorinated pyridine structure, this compound and any materials contaminated with it are classified as halogenated organic waste .[12][13]

Key Disposal Directives:

  • Segregation is Mandatory : Halogenated organic waste must be collected separately from non-halogenated waste.[12][14][15] Mixing these waste streams leads to costly and complex disposal procedures.[14][15]

  • Designated Waste Container : All solid waste contaminated with the compound (e.g., used gloves, weigh boats, contaminated paper towels) must be placed in a dedicated, clearly labeled hazardous waste container for halogenated organics.[12][13]

  • Container Management : Keep the waste container closed except when adding waste.[13] Store it in a designated satellite accumulation area.

  • Regulatory Compliance : Adhere strictly to all local, state, and federal regulations for hazardous waste disposal.[9][14]

Waste Segregation Decision Diagram

G cluster_paths Start Waste Generated (e.g., Gloves, Weigh Boat) Check Is it contaminated with This compound? Start->Check Halogenated Place in Labeled HALOGENATED ORGANIC WASTE Container Check->Halogenated  Yes NonHaz Dispose as Non-Hazardous Laboratory Waste Check->NonHaz  No

Caption: Decision tree for proper waste segregation.

By adhering to these comprehensive guidelines, you establish a self-validating system of safety that protects you, your colleagues, and the integrity of your research.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(6-Chloropyridin-3-YL)cyclopropanecarboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(6-Chloropyridin-3-YL)cyclopropanecarboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.